Imetelstat
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYXEALRXBLJZ-ISQYCPACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H211N68O53P13S13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4610 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Imetelstat in Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imetelstat, a first-in-class telomerase inhibitor, represents a targeted therapeutic strategy against hematologic malignancies driven by aberrant telomerase activity. This document provides a comprehensive overview of the core mechanism of action of this compound in hematopoietic stem cells (HSCs), with a particular focus on its effects in the context of myelodysplastic syndromes (MDS) and myelofibrosis (MF). This compound's primary mechanism involves the competitive inhibition of the RNA component of telomerase (hTR), leading to progressive telomere shortening, cell cycle arrest, and apoptosis in malignant hematopoietic stem and progenitor cells (HSPCs).[1][2] Notably, this action is selective for malignant cells, which exhibit significantly higher telomerase activity than their normal counterparts, thus sparing healthy HSCs.[1][2] Beyond its canonical role in telomere maintenance, emerging evidence suggests that this compound may also exert its anti-neoplastic effects through the modulation of key signaling pathways, such as the JAK-STAT pathway. This guide will delve into the molecular underpinnings of this compound's action, present quantitative data from key studies, provide detailed experimental protocols, and visualize complex biological processes through signaling pathway and workflow diagrams.
Core Mechanism of Action: Telomerase Inhibition
This compound is a 13-mer oligonucleotide that is complementary to the template region of the RNA component of human telomerase (hTR).[1][2] By binding with high affinity to this region, this compound acts as a direct competitive inhibitor of telomerase enzymatic activity.[1][2] In malignant hematopoietic stem cells, which are characterized by pathologically elevated telomerase activity to sustain their proliferative capacity, this inhibition has profound consequences:
-
Progressive Telomere Shortening: With each cell division, telomeres in this compound-treated malignant cells progressively shorten due to the inability of telomerase to add telomeric repeats.
-
Induction of Apoptosis: Critically short telomeres are recognized as DNA damage, triggering cellular senescence and apoptosis, leading to the elimination of the malignant clone.[3]
-
Inhibition of Proliferation and Self-Renewal: The loss of telomere maintenance ultimately curtails the uncontrolled proliferation and self-renewal capacity of malignant HSCs.[4]
This targeted approach provides a therapeutic window, as normal HSCs have lower telomerase activity and are therefore less susceptible to the effects of this compound.[1][2]
Modulation of Intracellular Signaling Pathways
While telomerase inhibition is the primary mechanism, evidence suggests that this compound's therapeutic effects may be augmented by its influence on intracellular signaling pathways critical for the survival and proliferation of malignant hematopoietic cells.
The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in hematopoiesis and is frequently dysregulated in myeloproliferative neoplasms (MPNs) through mutations in JAK2 and CALR.[5][6] Studies have indicated that this compound can modulate this pathway:
-
Downregulation of JAK2 Phosphorylation: this compound treatment has been associated with an immediate downregulation of JAK2 phosphorylation.[1][7]
-
Reduction of STAT3 Expression: A corresponding reduction in the mRNA expression of STAT3, a key downstream effector of the JAK-STAT pathway, has also been observed.[1][7]
-
Differential Sensitivity of CALR-mutant Cells: Notably, this compound appears to induce a more significant reduction in the viability of CALR-mutant cells compared to JAK2V617F-mutant cells, suggesting a potential interaction between telomerase inhibition and the specific molecular context of the malignant clone.[1][7]
TGF-β and NF-κB Signaling Pathways
The Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways are fundamental regulators of hematopoiesis, inflammation, and cell survival. Dysregulation of these pathways is implicated in the pathophysiology of various hematologic disorders.
Currently, there is a lack of direct evidence from published studies specifically investigating the effect of this compound on the TGF-β and NF-κB signaling pathways in hematopoietic stem cells. One study has suggested that the myelosuppressive effects of this compound are not mediated through the activation of Toll-like receptors (TLRs), which can be upstream activators of the NF-κB pathway. This finding suggests an absence of off-target effects via this specific mechanism. However, the broader interplay between this compound and these complex signaling networks remains an important area for future research to fully elucidate any potential telomere-independent or downstream effects of telomerase inhibition.
References
- 1. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting telomerase in myelodysplastic syndrome: this compound as a disease-modifying therapy for transfusion-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Myelosuppression in Patients Treated with the Telomerase Inhibitor this compound Is Not Mediated through Activation of Toll-Like Receptors [pubmed.ncbi.nlm.nih.gov]
- 6. Reaching for the Holy Grail in Myelofibrosis With this compound Combinations | Blood Cancers Today [bloodcancerstoday.com]
- 7. youtube.com [youtube.com]
Imetelstat: A Technical Guide to a First-in-Class Telomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Imetelstat, a first-in-class competitive inhibitor of telomerase. It details the drug's mechanism of action, the experimental protocols used to assess its activity, and a summary of key quantitative data from pivotal clinical trials.
Core Mechanism of Action: Competitive Inhibition of Telomerase
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, a process essential for the immortal phenotype of most cancer cells.[1][2] The enzyme consists of a protein catalytic component (hTERT) and a functional RNA component (hTR or hTERC) that serves as a template.[2] In most normal somatic cells, telomerase activity is minimal, leading to progressive telomere shortening with each cell division, which ultimately triggers cellular senescence or apoptosis.[1] Conversely, approximately 85-90% of human cancers reactivate telomerase to maintain telomere length, enabling uncontrolled proliferation.[3]
This compound is a 13-mer lipid-conjugated oligonucleotide with a thio-phosphoramidate backbone.[3][4] Its oligonucleotide sequence is specifically designed to be complementary to the template region of the RNA component of human telomerase (hTR).[1][3] this compound binds with high affinity to this region within the enzyme's active site, acting as a direct competitive inhibitor.[4][5] This binding physically obstructs the telomerase enzyme from adding telomeric repeats to the ends of chromosomes.[1]
The inhibition of telomerase activity by this compound leads to the progressive shortening of telomeres in malignant cells with continued cell division.[1][6] This eventually results in the induction of apoptosis and a reduction in the proliferation of malignant stem and progenitor cells.[4][7] The lipid-conjugated design enhances cell entry, while the thio-phosphoramidate backbone provides resistance to degradation by nucleases.[3]
Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based assay used to detect and measure telomerase activity.[2][8] It is a critical tool for assessing the pharmacodynamic effect of telomerase inhibitors like this compound.[9] The assay is fundamentally a two-part process involving telomerase-mediated extension followed by PCR amplification.[10]
Detailed Methodology
The TRAP assay can be broken down into three main steps: extension, amplification, and detection.[2][11]
-
Step 1: Cell Lysis and Protein Extraction
-
Cells or tissue samples are lysed using a buffer containing a non-ionic detergent (e.g., NP-40) to release cellular contents, including the telomerase enzyme.[11]
-
The lysis buffer is designed to maintain telomerase activity.[11] The lysate is then centrifuged, and the supernatant containing the protein extract is collected.
-
-
Step 2: Telomerase Extension
-
An aliquot of the cell lysate is added to a reaction mixture containing a synthetic oligonucleotide substrate (TS primer), which is not telomeric itself but can be extended by telomerase.[2][10]
-
Also included in the mix are deoxynucleoside triphosphates (dNTPs).
-
If telomerase is active in the lysate, it recognizes the TS primer and adds multiple telomeric repeats (TTAGGG) onto its 3' end.[10]
-
This reaction is typically incubated at room temperature (22-30°C) for approximately 20-30 minutes.[9]
-
-
Step 3: PCR Amplification of Extension Products
-
The telomerase enzyme is heat-inactivated (e.g., 95°C for 5 minutes).[9]
-
A reverse primer (e.g., ACX primer), which is complementary to the telomeric repeat sequence, is added to the mixture along with Taq DNA polymerase.[2]
-
The extended TS primers are then amplified via PCR.[10] An internal standard control is often included to monitor for PCR inhibition.[2]
-
The PCR cycling typically involves denaturation, annealing, and extension steps for 24-35 cycles.[9][10]
-
-
Step 4: Detection and Quantification
-
The amplified PCR products are separated by size using polyacrylamide gel electrophoresis (PAGE).[10]
-
Active telomerase will produce a characteristic ladder of products with bands separated by six base pairs, corresponding to the length of the TTAGGG repeat.[10]
-
Detection can be achieved using various methods, including fluorescently labeled primers (non-radioactive) or real-time quantitative PCR (qPCR) for more precise quantification.[8][9]
-
Quantitative Data from Clinical Trials
This compound has been evaluated in multiple clinical trials for hematologic malignancies, primarily lower-risk myelodysplastic syndromes (LR-MDS) and myelofibrosis (MF).
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been characterized in patients with hematologic malignancies.
| Parameter | Value | Citation(s) |
| Administration | Intravenous infusion over 2 hours | [4] |
| Peak Plasma Conc. (Cmax) | 18.3 µM | [7][12] |
| AUC (0-28 days) | 114.2 h*µM | [7] |
| Volume of Distribution | ~14.1 L | [7] |
| Plasma Protein Binding | >94% | [7][12] |
| Metabolism | Expected to be by nucleases | [12] |
| Elimination Half-life | ~4.9 hours | [12] |
IMerge Phase 3 Trial: Lower-Risk Myelodysplastic Syndromes (LR-MDS)
The IMerge trial was a randomized, double-blind, placebo-controlled Phase 3 study evaluating this compound in heavily transfusion-dependent patients with non-del(5q) LR-MDS who were relapsed/refractory to erythropoiesis-stimulating agents (ESAs).[13]
Table 1: Efficacy Results from the IMerge Phase 3 Trial
| Endpoint | This compound (n=118) | Placebo (n=60) | P-value | Citation(s) |
| ≥8-Week RBC-TI Rate | 39.8% (47 patients) | 15.0% (9 patients) | <0.001 | [13][14][15] |
| ≥24-Week RBC-TI Rate | 28.0% (33 patients) | 3.3% (2 patients) | <0.001 | [15] |
| Median Duration of TI | ~1 year (51.6 weeks) | ~13 weeks | <0.001 | [13][15][16] |
| Mean Hemoglobin Rise | Significant increase over time | - | <0.001 | [13] |
RBC-TI: Red Blood Cell Transfusion Independence
Table 2: Key Grade 3-4 Treatment-Emergent Adverse Events (TEAEs) in IMerge
| Adverse Event | This compound Arm | Placebo Arm | Citation(s) |
| Neutropenia | 68% | 3.3% | [17][18] |
| Thrombocytopenia | 62% | 8.3% | [17][18] |
Note: Cytopenias were generally reversible, with over 80% resolving to Grade ≤2 within 4 weeks.[13]
IMbark and IMpactMF Trials: Myelofibrosis (MF)
This compound has been studied in patients with Intermediate-2 or High-Risk Myelofibrosis who are relapsed or refractory to Janus kinase (JAK) inhibitors.
Table 3: Efficacy and Safety Results from Myelofibrosis Trials (IMbark Phase 2)
| Endpoint | This compound 9.4 mg/kg Arm (n=59) | Citation(s) |
| Median Overall Survival (OS) | 29.9 months | [19][20][21] |
| Symptom Response Rate (≥50% TSS reduction at 24 wks) | 32% | [19][21] |
| Spleen Response Rate (≥35% SVR at 24 wks) | 10% | [19][21] |
| Most Common Grade ≥3 AEs | Thrombocytopenia, Anemia, Neutropenia | [19][20] |
TSS: Total Symptom Score; SVR: Spleen Volume Reduction
Conclusion
This compound represents a novel therapeutic approach targeting a fundamental mechanism of cancer cell immortality.[5] As a competitive inhibitor of telomerase, it binds directly to the hTR template, leading to telomere shortening and selective apoptosis of malignant cells.[1][4] Its efficacy has been demonstrated in clinical trials for hematologic malignancies, particularly in providing durable transfusion independence for patients with LR-MDS.[14] The primary toxicities are manageable hematologic events, consistent with its on-target effects on malignant progenitor cells.[13][22] The data presented herein provide a technical foundation for understanding this compound's mechanism, clinical profile, and the experimental methods used to characterize its activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. telomer.com.tr [telomer.com.tr]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. reference.medscape.com [reference.medscape.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Phase III IMerge Trial of this compound in Lower-Risk MDS - The ASCO Post [ascopost.com]
- 16. Geron Corporation - Geron Announces Positive Top-Line Results from IMerge Phase 3 Trial of this compound in Lower Risk MDS [ir.geron.com]
- 17. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 3 Results Offer Hope for Patients With Myelodysplastic Syndromes < Yale School of Medicine [medicine.yale.edu]
- 19. ascopubs.org [ascopubs.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Phase 3 Trial Advances this compound as Potential Game-Changer for JAK Inhibitor-Resistant Myelofibrosis [trial.medpath.com]
- 22. Study to Evaluate Activity of 2 Dose Levels of this compound in Participants With Intermediate-2 or High-Risk Myelofibrosis (MF) Previously Treated With Janus Kinase (JAK) Inhibitor [clin.larvol.com]
Imetelstat Telomerase Inhibition: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Imetelstat is a first-in-class competitive inhibitor of telomerase, the enzyme essential for maintaining telomere length and enabling the replicative immortality of cancer cells.[1][2] By binding with high affinity to the RNA template component of human telomerase (hTR), this compound blocks its enzymatic activity, leading to progressive telomere shortening.[1][2][3] This action preferentially induces cell cycle arrest and apoptosis in malignant hematopoietic stem and progenitor cells, which exhibit significantly higher telomerase activity compared to their normal counterparts.[4][5][6] This document provides an in-depth overview of the core mechanism of this compound and the primary cellular pathways it affects, supported by quantitative data from key clinical trials and detailed experimental protocols. The primary pathways modulated by this compound include those governing cell survival and proliferation, notably the JAK-STAT signaling cascade, and the intrinsic apoptosis pathway.
Core Mechanism of Action: Competitive Telomerase Inhibition
This compound is a 13-mer synthetic oligonucleotide with a lipid-conjugated backbone that allows for enhanced cellular uptake.[1][2][3] Its primary mechanism involves the direct, competitive inhibition of telomerase reverse transcriptase (hTERT).
-
Binding to hTR: this compound's nucleotide sequence is designed to be complementary to the template region of the RNA component of telomerase (hTR).[2]
-
Competitive Inhibition: By occupying this template region, this compound prevents the enzyme from adding telomeric repeats (TTAGGG) to the ends of chromosomes.[1][2]
-
Telomere Attrition: In highly proliferative malignant cells, this inhibition leads to rapid telomere shortening with each cell division.[3][4]
-
Induction of Senescence and Apoptosis: Critically short telomeres are recognized as DNA damage, triggering cellular senescence or programmed cell death (apoptosis), thereby limiting the proliferative capacity of the malignant clone.[2][3][7]
This targeted action against cells with elevated telomerase activity is fundamental to this compound's selective anti-clonal activity observed in hematologic malignancies.[4][8]
Affected Cellular Signaling Pathways
This compound's primary effect on telomere maintenance initiates a cascade of downstream cellular consequences, most notably impacting the JAK-STAT pathway and inducing apoptosis.
In myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF) and essential thrombocythemia (ET), the JAK-STAT pathway is often constitutively active due to mutations in genes like JAK2, CALR, or MPL. This compound has been shown to inhibit this pathway, particularly in CALR-mutated cells.[9]
The proposed mechanism involves a rapid, non-canonical effect that is independent of telomere shortening. Treatment with this compound leads to:
-
Downregulation of JAK2 Phosphorylation: A reduction in the active, phosphorylated form of JAK2.[9]
-
Reduced Downstream Signaling: Consequently, the phosphorylation and activation of downstream STAT proteins (e.g., STAT3) are diminished.[9]
-
Decreased hTERT and STAT3 Expression: this compound treatment is associated with a reduction in the mRNA expression of both hTERT and STAT3.[9]
This inhibition of a key survival and proliferation pathway contributes to the drug's efficacy in MPNs, complementing the canonical telomere-shortening mechanism.[9]
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 9. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Imetelstat's Targeted Effect on Malignant Progenitor Cell Proliferation: A Technical Guide
Abstract
Imetelstat is a first-in-class competitive telomerase inhibitor that has demonstrated significant therapeutic potential in hematologic malignancies.[1][2] By binding to the RNA component of telomerase, this compound inhibits the uncontrolled proliferation of malignant stem and progenitor cells, leading to their apoptosis and potential disease-modifying activity.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its selective effects on malignant progenitor cells in myelofibrosis (MF), acute myeloid leukemia (AML), and essential thrombocythemia (ET), and detailed protocols for key experimental assays used to evaluate its efficacy. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's preclinical and translational science.
Introduction
Hematologic malignancies such as myelofibrosis, acute myeloid leukemia, and essential thrombocythemia are clonal disorders originating from hematopoietic stem or progenitor cells.[5] A key factor in the immortality and sustained proliferation of these malignant cells is the reactivation of telomerase, an enzyme responsible for maintaining telomere length at the ends of chromosomes.[6][7] In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division and eventual cellular senescence.[7] However, in the majority of cancers, telomerase is reactivated, allowing cancer cells to bypass this natural limit on proliferation.[6]
This makes telomerase a compelling therapeutic target. This compound, a 13-mer oligonucleotide, is a potent and specific competitive inhibitor of the telomerase enzyme.[1][6] It has shown preferential activity against malignant hematopoietic progenitor cells while having minimal effects on their normal counterparts, suggesting a targeted therapeutic window.[2][6] This guide will explore the molecular mechanisms and cellular consequences of this compound treatment, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound's primary mechanism involves the direct inhibition of telomerase, which leads to a cascade of events culminating in the death of malignant progenitor cells. This action is particularly effective in cancers that rely on high telomerase activity for survival.
Telomerase Inhibition
This compound is a lipid-conjugated oligonucleotide designed to be complementary to the template region of the telomerase RNA component (TERC).[1][7] It binds with high affinity to this region, acting as a direct, competitive inhibitor of the telomerase holoenzyme's enzymatic activity.[1][6][8] This prevents the enzyme from adding telomeric repeats to the ends of chromosomes.[7]
Cellular Consequences
The inhibition of telomerase by this compound results in several downstream cellular effects:
-
Progressive Telomere Shortening: In rapidly dividing malignant cells, the inability to maintain telomere length leads to progressive shortening with each cell division.[9]
-
Induction of Apoptosis: Critically short telomeres trigger a DNA damage response, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[9][10][11] This is the primary mechanism for depleting malignant progenitor cells.
-
Selective Targeting: The therapeutic effect of this compound is selective for malignant cells due to their significantly higher telomerase activity compared to normal hematopoietic stem and progenitor cells.[2][9] While some studies demonstrate apoptosis induction may occur through mechanisms not strictly dependent on telomere shortening, the on-target inhibition of telomerase is the key initiating event.[12][13]
Signaling Pathway Modulation
Recent evidence suggests this compound may have effects beyond canonical telomere biology. In studies involving myeloproliferative neoplasm cells, this compound treatment was associated with an immediate downregulation of JAK2 phosphorylation and its downstream signaling pathways.[14] This suggests a potential dual mechanism, particularly in malignancies driven by aberrant JAK-STAT signaling.[14]
Preclinical Evidence: Efficacy in Malignant Progenitor Cells
In vitro and in vivo studies have consistently shown that this compound selectively targets malignant progenitor cells across various hematologic neoplasms while sparing their normal counterparts.[6][10]
Myelofibrosis (MF)
In MF, this compound has demonstrated a profound ability to selectively eliminate malignant stem and progenitor cells.[6][10] Treatment of CD34+ cells from MF patients with this compound led to a significant reduction in the number of malignant hematopoietic progenitor colonies.[6][10] This effect was observed irrespective of the patient's mutational status and resulted in the depletion of mutated clones, such as those carrying the JAK2V617F mutation.[6][10] Notably, these effects were sustained for at least three months after the cessation of drug treatment in xenograft models.[6][10] In contrast, this compound had minimal impact on colony formation from normal cord blood CD34+ cells.[10][15]
Table 1: Effect of this compound on JAK2V617F+ Myeloid Progenitor Colonies from MF Patients
| Parameter | Percent Reduction (Mean ± SD) | p-value | Reference |
|---|---|---|---|
| Absolute Number of Total JAK2V617F+ Colonies | 45.8% ± 22.5% | 0.08 | [6] |
| Absolute Number of Homozygous JAK2V617F+ Colonies | 53.6% ± 19.3% | < 0.05 |[6] |
Acute Myeloid Leukemia (AML)
This compound is detrimental to leukemia stem cells (LSCs), which are responsible for disease propagation and relapse.[12][16] In patient-derived xenograft (PDX) models of pediatric AML, this compound treatment significantly reduced the LSC population and prolonged survival.[12][17][18] Mechanistically, this compound forces LSCs out of their quiescent G0 state, making them more susceptible to cellular stress, and increases DNA damage.[16] This leads to a dose- and time-dependent induction of apoptosis specifically within the LSC population.[12][17][19]
Table 2: Cellular Effects of this compound on AML Leukemia Stem Cells (LSCs)
| Finding | Observation | Significance | Reference |
|---|---|---|---|
| LSC Population | Significant reduction in LSC population in PDX models vs. control | p < 0.05 | [17] |
| Cell Cycle | Marked reduction in the G0 phase of LSCs | Enforced cell cycle entry or impaired quiescence | [16] |
| DNA Damage | Significantly increased γ-H2AX staining in LSCs | p < 0.0001 | [16] |
| Apoptosis | Dose-dependent increase in apoptosis/death of LSCs | Selective killing of LSCs |[18][19] |
Essential Thrombocythemia (ET)
ET is characterized by the spontaneous, cytokine-independent growth of megakaryocytic progenitors.[20] this compound potently and selectively inhibits the formation of these spontaneous megakaryocyte colony-forming units (CFU-MEG) from ET patient cells in a dose-dependent manner.[20][21] Crucially, the same concentrations of this compound have no inhibitory effect on cytokine-stimulated CFU-MEG growth from healthy individuals, highlighting its selectivity for the malignant clone.[20][22]
Table 3: Dose-Dependent Inhibition of CFU-MEG by this compound
| This compound Conc. | % of Control CFU-MEG (ET Patients, Mean ± SEM) | % of Control CFU-MEG (Healthy Donors, Mean ± SEM) | Reference |
|---|---|---|---|
| 0.1 µM | 107% ± 8.6% | 104% ± 38% | [20] |
| 1.0 µM | 79% ± 11.8% | 109% ± 25% | [20] |
| 10.0 µM | 33% ± 9.4% | 112% ± 13% |[20] |
Key Experimental Protocols
The evaluation of this compound's effect on malignant progenitor cells relies on a set of specialized in vitro and in vivo assays.
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional, in vitro method to quantify and characterize hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies in a semi-solid medium.[23]
Methodology:
-
Cell Isolation: Mononuclear cells are isolated from heparinized bone marrow or peripheral blood samples using Ficoll-Paque gradient centrifugation.[23] For enriched populations, CD34+ cells can be selected using immunomagnetic beads.[20]
-
Cell Preparation: Cells are washed and resuspended in a suitable medium like Iscove's Modified Dulbecco's Media (IMDM) with 2% FBS.[24]
-
Culture Setup: A cell suspension (typically 10x the final concentration) is added to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines appropriate for the desired lineages.[24][25] For ET studies, spontaneous colonies are grown without exogenous cytokines.[20]
-
This compound Treatment: this compound or a mismatch oligonucleotide control is added to the treatment group cultures at desired concentrations.
-
Plating: The cell/methylcellulose mixture is vortexed, allowed to stand to let bubbles escape, and then dispensed into 35 mm non-tissue culture treated dishes (e.g., 1.1 mL per duplicate dish).[23][24]
-
Incubation: Dishes are placed in a larger petri dish with a water source to maintain humidity and incubated for 14-16 days at 37°C and 5% CO2.[23]
-
Analysis: Colonies are identified and counted using an inverted microscope based on their distinct morphology (e.g., CFU-GM, BFU-E, CFU-GEMM, CFU-MEG). For molecular analysis, individual colonies can be plucked for genotyping to determine the effect on specific mutant clones.[6][15]
Flow Cytometry for Progenitor Cell Analysis
Flow cytometry is used to identify, quantify, and characterize specific cell populations within a heterogeneous sample and to assess cellular states like apoptosis.
Methodology:
-
Cell Harvesting: Cells are harvested from in vitro cultures or from tissues (bone marrow, spleen) of PDX mice.
-
Antibody Staining: Cells are incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies targeting specific cell surface markers. For example, to identify pediatric AML LSCs, antibodies against human CD45, CD34, and CD38 are used.[13][26]
-
Apoptosis Staining: To measure cell viability, cells are co-stained with Annexin V and a viability dye like Propidium Iodide (PI). Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13][26]
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Software is used to "gate" on specific populations based on their marker expression. For instance, LSCs are identified as being CD34 positive and CD38 low/negative within the human CD45 positive population.[13][26] The percentage and absolute number of these cells, as well as the proportion undergoing apoptosis, can then be quantified.
Patient-Derived Xenograft (PDX) Models
PDX models involve implanting human tumor cells into immunodeficient mice, providing a powerful in vivo platform to assess therapeutic efficacy in a system that more closely recapitulates human disease.
Methodology:
-
Host Mice: Severely immunodeficient mice (e.g., NSG mice) are used as hosts to prevent rejection of the human cells.[6][10]
-
Cell Transplantation: Primary malignant cells from patients (e.g., splenic CD34+ cells from MF patients or AML blasts) are injected into the mice, typically intravenously.[10][26]
-
Engraftment Confirmation: After a period of several weeks, engraftment of human cells is confirmed by testing peripheral blood for the presence of human hematopoietic markers (e.g., hCD45) via flow cytometry.[16]
-
Treatment: Once engraftment is established, mice are randomized into treatment arms and administered this compound (e.g., 15 mg/kg, intraperitoneally, 3 times per week) or a control.[6][10]
-
Monitoring and Endpoint Analysis: The burden of malignant cells in peripheral blood, bone marrow, and spleen is monitored throughout the study by flow cytometry.[16] Overall survival is a key endpoint.[17] At the end of the study, tissues are harvested for detailed analysis of malignant progenitor cell populations. Secondary transplantation of cells from treated mice into new recipient mice can be performed to assess the effect on the self-renewal capacity of cancer stem cells.[17][18]
Summary and Future Directions
This compound represents a targeted therapeutic strategy that leverages the dependency of malignant progenitor cells on telomerase for their survival and proliferation. Preclinical data across multiple hematologic malignancies robustly demonstrate its ability to selectively induce apoptosis in malignant clones while sparing normal hematopoietic cells.[10][12][20] The capacity of this compound to deplete the disease-initiating stem cell compartment, as shown in AML and MF models, provides a strong rationale for its potential to deliver deep and durable clinical responses.[6][10][17]
Future research will likely focus on identifying patient populations who will benefit most from this compound monotherapy, potentially through biomarker discovery related to telomerase activity or telomere length.[14] Furthermore, the unique mechanism of action of this compound makes it an attractive candidate for combination therapies. Combining this compound with other agents, such as JAK inhibitors in MF or standard chemotherapy in AML, may lead to synergistic anti-tumor effects and provide new avenues to overcome drug resistance and prevent relapse.[16][27]
References
- 1. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geron Announces Publication in The Lancet of Results from the IMerge Phase 3 Clinical Trial Evaluating this compound in Lower Risk MDS - BioSpace [biospace.com]
- 4. Geron Corporation - Geron Announces Positive Top-Line Results from IMerge Phase 3 Trial of this compound in Lower Risk MDS [ir.geron.com]
- 5. s201.q4cdn.com [s201.q4cdn.com]
- 6. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s201.q4cdn.com [s201.q4cdn.com]
- 12. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits growth of megakaryocyte colony-forming units from patients with essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. This compound inhibits growth of megakaryocyte colony-forming units from patients with essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 24. youtube.com [youtube.com]
- 25. stemcell.com [stemcell.com]
- 26. geron.com [geron.com]
- 27. ashpublications.org [ashpublications.org]
The Dual Impact of Imetelstat: A Technical Exploration of Cellular Senescence and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Imetelstat, a first-in-class telomerase inhibitor, has emerged as a promising therapeutic agent in the landscape of oncology, particularly for hematologic malignancies.[1][2][3] Its unique mechanism of action, targeting the fundamental process of cellular immortalization, triggers two critical anti-proliferative pathways: cellular senescence and apoptosis.[2][4][5] This in-depth technical guide dissects the molecular underpinnings of this compound's impact on these cellular fates, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.
Core Mechanism of Action: Telomerase Inhibition
This compound is a lipid-conjugated 13-mer oligonucleotide that acts as a competitive inhibitor of telomerase.[1][2] It specifically binds to the RNA template component of human telomerase (hTR), preventing the enzyme from adding telomeric repeats to the ends of chromosomes.[4][5] In normal somatic cells, telomerase activity is minimal, leading to progressive telomere shortening with each cell division, ultimately resulting in replicative senescence or apoptosis.[2][4] Conversely, approximately 90% of cancer cells exhibit reactivated telomerase, which maintains telomere length and enables their characteristic limitless replicative potential.[6] By inhibiting telomerase, this compound effectively reinstates the natural process of telomere erosion in malignant cells, leading to their eventual demise.[4][5]
This compound-Induced Cellular Senescence
Prolonged treatment with this compound leads to progressive telomere shortening, which, upon reaching a critical length, activates a DNA damage response (DDR) and triggers cellular senescence.[7][8] This state of irreversible growth arrest is a potent tumor-suppressive mechanism.
Signaling Pathways in this compound-Induced Senescence
The induction of senescence by this compound-mediated telomere shortening primarily involves the activation of the p53/p21 and p16/Rb tumor suppressor pathways.
References
- 1. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijahst.org [ijahst.org]
Understanding the In Vitro Pharmacodynamics of Imetelstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Imetelstat, a first-in-class telomerase inhibitor. This compound is a 13-mer oligonucleotide that competitively inhibits the enzymatic activity of human telomerase by binding with high affinity to its RNA component.[1][2][3] This document details its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate these properties, offering a comprehensive resource for professionals in the field of oncology and drug development.
Core Mechanism of Action: Telomerase Inhibition
This compound is a lipid-conjugated, 13-base oligonucleotide with a thio-phosphoramidate backbone, designed to be complementary to the template region of the RNA component of human telomerase (hTR).[4][5][6] By binding to this template region, this compound acts as a direct, competitive inhibitor, preventing telomerase from adding telomeric repeats to the ends of chromosomes.[2][3][4][7][8] This inhibition of telomerase activity leads to progressive telomere shortening with each cell division, ultimately resulting in cell cycle arrest, senescence, or apoptosis in cancer cells, which rely on telomerase for their immortal phenotype.[4][7] The selectivity of this compound for malignant cells is attributed to their significantly higher telomerase activity compared to normal somatic cells.[4][7]
Caption: Competitive inhibition of telomerase by this compound.
Key Pharmacodynamic Effects of this compound In Vitro
Potent Inhibition of Telomerase Activity
The primary pharmacodynamic effect of this compound is the direct inhibition of telomerase activity. This has been consistently demonstrated across a wide range of cancer cell lines derived from both solid tumors and hematologic malignancies.[6][9] The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: this compound IC50 for Telomerase Activity Inhibition in Human Cancer Cell Lines
| Cell Line/Type | Cancer Type | IC50 for Telomerase Inhibition | Reference |
| GBM Tumor-Initiating Cells | Glioblastoma | 0.45 µM | [10] |
| CLB-GA | Neuroblastoma | 0.89 µM | [11] |
| Various Tumor Cell Lines | Multiple | Not specified, but potent | [12] |
Reduction of Cell Proliferation and Viability
As a consequence of telomerase inhibition and subsequent telomere shortening, long-term exposure to this compound leads to a reduction in cancer cell proliferation and viability.[7][9] This anti-proliferative effect is observed in numerous cancer models, including non-small cell lung cancer, breast cancer, pancreatic cancer, and various hematologic malignancies.[9][13][14]
Table 2: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 for Cell Viability | Reference |
| HCC1569 | HER2+ Breast Cancer | 5 days | ~2.5 µM | [6] |
| HCC1954 | HER2+ Breast Cancer | 5 days | ~5 µM | [6] |
| CALRdel52 TF-1MPL | Myeloproliferative Neoplasm | 72 hours | Significant reduction at 1, 2, 5 µM | [15] |
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in various cancer cells.[9] This effect can be a direct result of critical telomere shortening or may occur through mechanisms independent of telomere length.[6][16] In acute myeloid leukemia (AML) cell lines, for instance, this compound enhances apoptosis, particularly when used in combination with other agents like the BCL-2 inhibitor venetoclax.[17][18] In myelofibrosis (MF) models, this compound selectively induces apoptosis in malignant CD34+ cells while having minimal effects on normal hematopoietic stem and progenitor cells.[19]
Table 3: Apoptotic Effects of this compound in Human Cancer Cells
| Cell Line/Type | Cancer Type | Treatment Conditions | Apoptotic Effect | Reference |
| MOLM-13 | Acute Myeloid Leukemia | This compound (single agent) | 22% apoptosis at 48 hours | [18] |
| MOLM-13 | Acute Myeloid Leukemia | This compound + Venetoclax | 88% apoptosis at 48 hours | [18] |
| MF CD34+ cells | Myelofibrosis | This compound (7.5 µM) | Significant increase in Annexin V+ cells | [19] |
| Pediatric AML PDX | Acute Myeloid Leukemia | This compound | Dose-dependent increase in LSC apoptosis | [16] |
Targeting Cancer Stem Cells (CSCs)
A critical aspect of this compound's activity is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for therapy resistance, relapse, and metastasis.[13] Studies in breast and pancreatic cancer cell lines have shown that this compound treatment reduces the CSC fraction and inhibits their self-renewal capacity, as measured by mammosphere formation assays.[6][13] This effect on CSCs may occur through both telomere-dependent and telomere-independent mechanisms.[6][13]
Modulation of Cellular Signaling Pathways
The inhibition of telomerase by this compound has downstream consequences on various cellular signaling pathways. These effects can contribute to the drug's overall anti-cancer activity.
-
JAK-STAT Pathway: In myeloproliferative neoplasm (MPN) cells with a CALR mutation, this compound treatment has been observed to decrease the phosphorylation of JAK2, STAT3, and STAT5, suggesting an inhibition of the JAK-STAT signaling pathway.[15]
-
DNA Damage Response: In glioblastoma models, the combination of this compound with radiation and temozolomide was shown to activate the DNA damage response pathway, leading to enhanced therapeutic efficacy.[10]
-
Apoptosis Regulation (BCL-2): Preclinical evidence suggests a disruptive interaction between hTERT (the catalytic subunit of telomerase) and the anti-apoptotic protein BCL-2.[17][18] By inhibiting telomerase, this compound may modulate this interaction, sensitizing cells to apoptosis, an effect that is synergistic with direct BCL-2 inhibitors like venetoclax.[17][18]
Caption: Key signaling pathways affected by this compound in vitro.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[20][21]
Caption: Workflow for the Telomeric Repeat Amplification Protocol.
Methodology:
-
Cell Lysis: Harvest control and this compound-treated cells. Prepare cell extracts by lysing approximately 100,000 cells in 100 µL of 1x CHAPS lysis buffer.[22] Keep lysates on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Telomerase Extension Reaction: In a PCR tube, combine the cell extract (e.g., 1 µg of protein) with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and reaction buffer. Incubate at room temperature for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Add a reverse primer (ACX) and Taq DNA polymerase to the reaction mixture. Perform PCR for approximately 30-35 cycles to amplify the extended products.[20] An internal telomerase assay standard (ITAS) should be included in each reaction to control for PCR inhibition.
-
Detection: Resolve the amplified PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Analysis: Telomerase activity is visualized as a characteristic 6-base pair ladder. The intensity of the ladder is proportional to the telomerase activity in the cell extract. Quantify the band intensities using densitometry and normalize to the ITAS.
MTT Cell Proliferation and Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[23]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.[24] Allow cells to adhere overnight.
-
Drug Treatment: Add various concentrations of this compound (and controls) to the wells. Typically, a serial dilution is performed.[25] Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[26]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[23][27]
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC50 values are calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound and appropriate controls for the desired time period.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet (approximately 1-5 x 10^5 cells) in 100 µL of 1x Annexin V Binding Buffer.
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The in vitro pharmacodynamics of this compound are well-characterized, demonstrating its function as a potent and specific inhibitor of telomerase. Its activity translates into significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell types, including the critical cancer stem cell population. The modulation of key signaling pathways, such as JAK-STAT, further contributes to its anti-neoplastic profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of telomerase inhibitors in preclinical research and drug development.
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Characterization of the In Vitro Inhibitory Potential of the Oligonucleotide this compound on Human Cytochrome P450 Enzymes with Predictions of In Vivo Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound.eu [this compound.eu]
- 10. The Telomerase Antagonist this compound Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The telomerase inhibitor this compound depletes cancer stem cells in breast and pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. s201.q4cdn.com [s201.q4cdn.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. oncotarget.com [oncotarget.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. scribd.com [scribd.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Off-Target Activities of Imetelstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imetelstat, a first-in-class telomerase inhibitor, has demonstrated significant clinical activity in hematologic malignancies.[1][2] Its primary mechanism of action is the competitive inhibition of the RNA component of human telomerase, leading to telomere shortening and subsequent apoptosis in malignant cells.[2][3] However, a growing body of evidence indicates that this compound exerts notable off-target effects on various cellular processes, independent of its telomerase inhibitory function. These off-target activities contribute to both its therapeutic efficacy and its toxicity profile, particularly the commonly observed thrombocytopenia. This technical guide provides a comprehensive exploration of the known off-target effects of this compound, focusing on its impact on megakaryopoiesis and the cytoskeleton. We present a synthesis of the current understanding, quantitative data from key studies, detailed experimental methodologies, and visual representations of the involved pathways and workflows to facilitate further research and drug development.
Introduction
This compound (GRN163L) is a 13-mer oligonucleotide with a covalently linked lipid moiety that enhances cellular uptake.[4][5] While its on-target effect of telomerase inhibition is well-characterized, understanding its off-target activities is crucial for a complete comprehension of its biological and clinical profile.[1][2] The most prominent off-target effects observed are the modulation of megakaryopoiesis, leading to thrombocytopenia, and the disruption of the cellular cytoskeleton, which impacts cell adhesion and morphology.[6][7] This guide delves into the molecular underpinnings of these telomerase-independent actions.
Off-Target Effects on Megakaryopoiesis and Hematopoiesis
A consistent finding in clinical trials of this compound is the dose-limiting toxicity of thrombocytopenia.[5] This has been attributed to an off-target effect on the maturation of megakaryocytes (MKs), the precursors to platelets.
Delayed Maturation of Normal Megakaryocyte Precursors
Ex vivo studies using human CD34+ hematopoietic progenitor cells have demonstrated that this compound treatment delays the maturation of normal MK precursor cells.[6] This effect is characterized by an accumulation of immature MKs and a reduction in the formation of fully mature, platelet-producing MKs. This delay in maturation is considered a primary contributor to the thrombocytopenia observed in patients.[6]
Differential Effects on Malignant Megakaryopoiesis
In the context of myeloproliferative neoplasms (MPNs), this compound exhibits a more pronounced and global inhibitory effect on malignant megakaryopoiesis.[5] It not only impairs the maturation of malignant MKs but also reduces the number of colony-forming unit-megakaryocytes (CFU-MK).[5] This selective targeting of the malignant clone contributes to the therapeutic benefit seen in MPN patients.[8] Furthermore, this compound has been shown to inhibit the secretion of fibrogenic growth factors by malignant MKs, which may contribute to the reversal of bone marrow fibrosis observed in some myelofibrosis patients.[5]
Quantitative Data on Hematopoietic Effects
The following table summarizes quantitative data from studies investigating the effects of this compound on hematopoietic cells.
| Cell Type/Assay | Treatment | Effect | Reference |
| Normal Human CD34+ Cells | This compound (7.5 µM and 15 µM) | No significant inhibition of CFU-MK formation. | [5] |
| MPN Patient-derived CD34+ Cells | This compound (7.5 µM and 15 µM) | Significant inhibition of CFU-MK formation. | [5] |
| Normal Human CD34+ derived MKs | This compound (15 µM) | Increased frequency of immature CD34+/CD41+ MK precursors. | [5] |
| Myelofibrosis Patient CD34+ cells | This compound (7.5 µM) | 50.1% reduction in Lin-CD34+ cells compared to mismatch control. | [8] |
| Myelofibrosis Patient CD34+ cells | This compound (7.5 µM) | 34.6% reduction in CFU-GM compared to mismatch control. | [8] |
| Myelofibrosis Patient CD34+ cells | This compound (7.5 µM) | Increased percentage of Annexin V+ apoptotic cells (32.2% vs 11.2% for mismatch). | [8] |
Telomerase-Independent Effects on the Cytoskeleton and Cell Adhesion
Studies in non-hematopoietic cancer cells, specifically the A549 lung cancer cell line, have revealed significant off-target effects of this compound on the cytoskeleton and cell adhesion, which are independent of telomerase activity and telomere length.[4][7]
Disruption of Cytoskeletal Organization
This compound treatment leads to a loss of cell adhesion and a rounded cell morphology.[4][7] This is accompanied by a significant disruption of the cytoskeletal architecture, including alterations in the organization of actin, tubulin, and intermediate filaments.[4] Western blot analysis has shown a decrease in the expression of β-actin and αβ-tubulin.[4]
Downregulation of E-cadherin and Reduced Cell Adhesion
A key molecular event underlying the reduced cell adhesion is the decreased expression of E-cadherin, a critical component of cell-cell junctions.[4] This reduction in E-cadherin levels has been observed at both the protein and mRNA levels. The loss of E-cadherin-mediated adhesion contributes to the observed changes in cell morphology and the reduced ability of cells to attach to substrates.[4]
Impact on Cell Cycle and Invasion
These cytoskeletal and adhesion-related off-target effects are associated with a G1 phase cell cycle arrest.[7] Furthermore, this compound treatment has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix degradation and tumor invasion.[7]
Quantitative Data on Cytoskeletal and Adhesion Effects
The following table summarizes quantitative data on the telomerase-independent effects of this compound.
| Cell Line | Treatment | Effect | Reference |
| A549 Lung Cancer Cells | This compound (1 µM) | Significant decrease in β-actin and αβ-tubulin protein expression after 24 hours. | [4] |
| A549 Lung Cancer Cells | This compound (1 µM) | Significant decrease in E-cadherin protein expression after 24 hours. | [4] |
| A549 Lung Cancer Cells | This compound (1 µM) | G1 phase cell cycle arrest. | [7] |
| A549 Lung Cancer Cells | This compound (1 µM) | Decreased MMP-2 expression. | [7] |
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways mediating these off-target effects are still under investigation. However, the available data points to the modulation of key regulators of the cytoskeleton and cell adhesion.
Cytoskeletal Dynamics
The observed changes in actin and tubulin expression and organization suggest an interference with the signaling pathways that control cytoskeletal dynamics. While a direct interaction of this compound with cytoskeletal proteins has not been demonstrated, it is plausible that its oligonucleotide structure or lipid moiety could interact with regulatory proteins.
TGF-β Signaling Pathway
While direct evidence is limited, the role of Transforming Growth Factor-β (TGF-β) in hematopoiesis and myelofibrosis warrants consideration.[5] TGF-β is a key regulator of hematopoietic stem cell quiescence and differentiation. In myelofibrosis, dysregulated TGF-β signaling contributes to bone marrow fibrosis. Although one study did not observe significant changes in TGF-β levels in MPN MK cultures after this compound treatment, the drug's ability to reduce the secretion of other fibrogenic factors from malignant MKs suggests a potential indirect influence on the tumor microenvironment where TGF-β is active.[5] Further investigation is needed to clarify any potential interplay between this compound and the TGF-β signaling pathway.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below as a reference for researchers.
Ex Vivo Megakaryocyte Differentiation and Maturation Assay
This protocol is a generalized procedure based on methodologies described in the literature for studying the effects of compounds on megakaryopoiesis.
Materials:
-
Human CD34+ hematopoietic progenitor cells (from bone marrow, peripheral blood, or cord blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokines: Stem Cell Factor (SCF), Thrombopoietin (TPO)
-
This compound and mismatch control oligonucleotide
-
Culture plates
-
Flow cytometer
-
Antibodies: anti-CD34, anti-CD41, anti-CD42b
Procedure:
-
Thaw and culture CD34+ cells in serum-free medium supplemented with SCF and TPO to promote expansion and commitment to the megakaryocyte lineage.
-
After an initial expansion phase (e.g., 7 days), treat the cells with varying concentrations of this compound or a mismatch control oligonucleotide.
-
Continue the culture for a maturation phase (e.g., another 7 days) in the presence of TPO.
-
At desired time points, harvest the cells and perform flow cytometry analysis to quantify the populations of immature (CD34+/CD41+) and mature (CD34-/CD41+/CD42b+) megakaryocytes.
-
Analyze the data to determine the effect of this compound on the percentage of different megakaryocyte populations.
Cell Adhesion Assay
This protocol provides a general method for assessing the effect of this compound on the adhesion of cancer cells to a substrate.
Materials:
-
A549 lung cancer cells (or other adherent cell line)
-
Cell culture medium and serum
-
This compound and mismatch control oligonucleotide
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or a mismatch control at various concentrations for a specified time (e.g., 24 hours).
-
Gently wash the wells with PBS to remove non-adherent cells. The stringency of washing may need to be optimized.
-
Fix the remaining adherent cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Stain the fixed cells with crystal violet solution.
-
After washing away excess stain, solubilize the bound crystal violet with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Immunofluorescence Staining of Cytoskeletal Proteins
This is a generalized protocol for visualizing the effects of this compound on the actin and tubulin cytoskeleton.
Materials:
-
A549 cells grown on glass coverslips
-
This compound and mismatch control oligonucleotide
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibodies: anti-β-actin, anti-α-tubulin
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture A549 cells on glass coverslips and treat with this compound or mismatch control.
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with primary antibodies against β-actin and α-tubulin.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
For F-actin staining, incubate with fluorescently conjugated phalloidin.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cytoskeleton using a fluorescence microscope.
Conclusion and Future Directions
The off-target effects of this compound are integral to its overall pharmacological profile, influencing both its therapeutic window and adverse event profile. The telomerase-independent disruption of the cytoskeleton and inhibition of normal megakaryocyte maturation are well-documented phenomena that require careful consideration in the clinical application and further development of this drug.
Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for these off-target effects. A deeper understanding of these mechanisms could pave the way for the development of second-generation telomerase inhibitors with improved specificity and a more favorable safety profile. Furthermore, exploring the potential synergistic or antagonistic interactions between the on- and off-target effects of this compound in different cancer types could reveal new therapeutic opportunities. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complex cellular activities of this compound.
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (a telomerase antagonist) exerts off‑target effects on the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Imetelstat's Potential for Disease Modification in Myelodysplastic Syndromes (MDS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1][2] While current treatments often focus on managing symptoms like anemia, there is a critical unmet need for therapies that can alter the natural history of the disease. Imetelstat, a first-in-class competitive telomerase inhibitor, has emerged as a promising agent with the potential for disease modification.[3][4] This technical guide provides an in-depth overview of the foundational research supporting this compound's disease-modifying capabilities in MDS, focusing on its mechanism of action, clinical evidence of clonal and cytogenetic responses, and detailed experimental protocols relevant to its study.
This compound's Core Mechanism of Action: Targeting Telomerase in Malignant Clones
In MDS, malignant hematopoietic clones often exhibit elevated telomerase activity, an enzyme crucial for maintaining telomere length and enabling uncontrolled proliferation.[1][5] this compound is a 13-mer oligonucleotide that acts as a competitive inhibitor by binding with high affinity to the RNA template of human telomerase (hTR).[1][6][7][8] This direct inhibition prevents telomere elongation, leading to progressive telomere shortening, which in turn induces cellular senescence and apoptosis specifically in the malignant, high-telomerase-activity hematopoietic progenitor cells, while largely sparing normal cells.[1][5][9] This selective targeting of the underlying malignant clone is the foundation of its potential to modify the disease course.[4][5]
Evidence of Disease Modification
The potential of this compound to modify the disease course in MDS is supported by clinical data demonstrating its impact on the underlying clonal architecture and bone marrow environment.
Reduction in Clonal Burden (Variant Allele Frequency)
A key indicator of disease modification is the reduction of the malignant clone size. In the Phase 3 IMerge trial, treatment with this compound led to a statistically significant reduction in the variant allele frequency (VAF) of several key driver mutations commonly found in MDS, including SF3B1, TET2, and DNMT3A.[10][11][12] This reduction in VAF suggests that this compound is actively targeting and reducing the population of hematopoietic cells carrying these mutations.[5] Furthermore, a correlation was observed between the reduction in SF3B1 VAF and the duration of transfusion independence, directly linking the molecular response to clinical benefit.[10]
Cytogenetic and Morphological Responses
Beyond the molecular level, this compound has demonstrated the ability to induce cytogenetic responses.[4] A subset of patients in clinical trials showed a reduction in cytogenetically abnormal clones following treatment.[13] Additionally, treatment with this compound has been associated with a reduction in bone marrow ring sideroblasts and, in myelofibrosis (a related myeloid neoplasm), a reversal of bone marrow fibrosis, further indicating a positive impact on the bone marrow microenvironment.[4][14][15][16]
Modulation of the Immune Microenvironment
Recent studies suggest that this compound may also exert disease-modifying effects by remodeling the immune landscape within the bone marrow.[17] In transfusion-independent responders, treatment has been associated with the induction of an adaptive immune profile.[17] Furthermore, by inducing senescence in malignant cells, this compound may trigger the senescence-associated secretory phenotype (SASP), leading to the release of pro-inflammatory cytokines like IL-6 and TNF-α.[9][18] This can shift the bone marrow microenvironment from an immunosuppressive to an immunoreactive state, potentially enabling an immune response against the malignant clones.[9]
Clinical Efficacy: The IMerge Phase 3 Trial
The pivotal IMerge trial provided robust evidence of this compound's clinical efficacy in patients with lower-risk MDS who were relapsed/refractory to erythropoiesis-stimulating agents (ESAs).[3][19]
| Endpoint | This compound (n=118) | Placebo (n=60) | P-value |
| ≥ 8-Week RBC-TI Rate | 39.8%[9][10][19][20] | 15.0%[9][10][19][20] | < 0.001[20] |
| ≥ 24-Week RBC-TI Rate | 28.0%[9][20] | 3.3%[9][20] | < 0.001[20] |
| ≥ 1-Year RBC-TI Rate | 17.8%[9] | 1.7%[9] | - |
| Median Duration of TI | 51.6 weeks[10] | 13.3 weeks[10] | < 0.001[10] |
| Hematologic Improvement-Erythroid (HI-E) | 68% (Phase 2 data)[21] | - | - |
| Mean Hemoglobin Increase | Significantly higher than placebo[10] | - | < 0.001[10] |
RBC-TI: Red Blood Cell Transfusion Independence
Key Experimental Protocols
Assessing the mechanism and efficacy of this compound requires specific laboratory methodologies.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is the standard method for measuring telomerase activity and is crucial for demonstrating this compound's on-target effect.[22][23] It is a highly sensitive PCR-based method.[22]
Methodology:
-
Cell Lysate Preparation: Prepare extracts from bone marrow or peripheral blood mononuclear cells to release cellular contents, including telomerase.
-
Telomerase Extension: Incubate the cell extract with a synthetic oligonucleotide primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of this primer.[22][23]
-
PCR Amplification: Amplify the extended products using the TS primer and a reverse primer. The amount of PCR product is proportional to the initial telomerase activity in the sample.[22]
-
Detection and Quantification: The amplified products are typically visualized via gel electrophoresis, which shows a characteristic ladder of bands.[23] For quantitative analysis (qTRAP), real-time PCR is used to measure the amount of amplified product, allowing for precise quantification of telomerase activity.[23][24]
Assessment of Clonal Evolution by Next-Generation Sequencing (NGS)
To measure changes in the VAF of MDS-related genes, targeted deep sequencing or whole-exome sequencing (WES) is employed.[25][26][27]
Methodology:
-
Sample Collection: Collect bone marrow aspirates or peripheral blood at baseline (before treatment) and at multiple time points during this compound therapy.[26]
-
DNA Extraction: Isolate genomic DNA from the collected mononuclear cells. A germline control is typically obtained from T-cells or cultured mesenchymal stromal cells.[26]
-
Library Preparation & Sequencing:
-
Targeted Sequencing: Use a custom panel of probes to capture and enrich for specific genes known to be mutated in MDS (e.g., SF3B1, TET2, DNMT3A, ASXL1, TP53).[9] This allows for very deep sequencing and sensitive detection of low-frequency variants.
-
Whole-Exome Sequencing (WES): Capture and sequence all protein-coding regions of the genome to identify both known and novel mutations.[26]
-
-
Bioinformatic Analysis:
-
Align sequencing reads to a reference human genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Calculate the VAF for each identified mutation at each time point (VAF = [number of reads with the mutation] / [total number of reads at that position]).
-
Compare VAFs between baseline and post-treatment samples to determine the change in clonal burden.
-
Safety and Tolerability
The safety profile of this compound is primarily characterized by manageable and reversible hematologic adverse events.
| Adverse Event (Grade 3-4) | Incidence with this compound | Incidence with Placebo | Key Management Notes |
| Neutropenia | 68%[19][28] | 3%[19] | Occurs early; median duration ~2 weeks. Reversible to Grade ≤2 within 2 weeks in >80% of cases.[10][28] |
| Thrombocytopenia | 62%[19][28] | 8%[19] | Occurs early; median duration ~1.5 weeks. Reversible to Grade ≤2 within 2 weeks in >85% of cases.[10][28] |
These cytopenias are considered on-target effects, reflecting the suppression of the malignant hematopoietic clones.[28] They are typically managed with dose delays or reductions, with limited severe complications like bleeding or infections reported at rates similar to placebo.[10]
Conclusion
The foundational research on this compound provides compelling evidence for its potential as a disease-modifying therapy in MDS. Its unique mechanism of selectively targeting malignant clones through telomerase inhibition is supported by on-target pharmacodynamic effects and, most importantly, by clinical data demonstrating reductions in the molecular and cytogenetic drivers of the disease. The significant and durable transfusion independence observed in the IMerge trial, coupled with evidence of VAF reduction, suggests that this compound not only alleviates the primary symptom of anemia but also impacts the underlying biology of MDS. For researchers and drug developers, this compound represents a validated therapeutic target and a successful example of a rationally designed agent that may alter the natural history of this challenging hematologic malignancy.
References
- 1. This compound as a novel therapeutic approach for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Finally a disease-modifying treatment for lower-risk myelodysplastic syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound (Rytelo): a promising treatment for adults with lower-risk MDS and transfusion-dependent anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting telomerase in myelodysplastic syndrome: this compound as a disease-modifying therapy for transfusion-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. jhscr.org [jhscr.org]
- 16. researchgate.net [researchgate.net]
- 17. library.ehaweb.org [library.ehaweb.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound in patients with lower-risk myelodysplastic syndromes who have relapsed or are refractory to erythropoiesis-stimulating agents (IMerge): a multinational, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. ascopubs.org [ascopubs.org]
- 22. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Clonal evolution in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Investigating Clonal Dynamics of Different Mutations in Myelodysplastic Syndromes [ashclinicalnews.org]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Core Science of Imetelstat in Myelofibrosis Clonal Evolution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by clonal hematopoiesis, bone marrow fibrosis, and debilitating symptoms.[1] The disease originates at the level of the hematopoietic stem cell (HSC) and is driven by acquired somatic mutations, most commonly in JAK2, CALR, or MPL, which lead to constitutive activation of the JAK-STAT signaling pathway.[1][2] The current standard of care, JAK inhibitors, provides symptomatic relief but does not consistently induce molecular or histologic remissions, highlighting the need for therapies that can target the underlying malignant clone.[1][3] Imetelstat is a first-in-class telomerase inhibitor that has demonstrated disease-modifying potential by selectively targeting the malignant stem and progenitor cells that drive myelofibrosis.[4][5] This document provides an in-depth technical overview of the basic science supporting this compound's mechanism of action and its impact on the clonal evolution of myelofibrosis.
The Role of Telomerase in Myelofibrosis
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, thereby maintaining telomere length (TL) and enabling cellular proliferation.[6] While its activity is transient in normal stem cells, it is constitutively overexpressed in the malignant stem cells of myelofibrosis, contributing to their immortal phenotype.[4][7] This differential expression provides a therapeutic window to selectively target the malignant clone. This compound is a 13-mer lipid-conjugated oligonucleotide that is complementary to the template region of the telomerase RNA component (TERC).[8][9] It binds with high affinity, competitively inhibiting telomerase enzymatic activity.[6][8] This inhibition leads to progressive telomere shortening in rapidly dividing cancer cells, ultimately resulting in cell-cycle arrest, apoptosis, or senescence.[6]
Core Mechanism of Action in Myelofibrosis
This compound's primary mechanism involves the direct inhibition of telomerase in malignant MF hematopoietic stem and progenitor cells (HSPCs).[5][9] This action preferentially affects the malignant clone over normal HSPCs.
Key effects include:
-
Selective Depletion of MF Stem and Progenitor Cells: In vitro and in vivo studies have demonstrated that this compound selectively inhibits the proliferation of MF CD34+ cells, including phenotypically and functionally defined MF HSCs and myeloid progenitor cells, while having limited effects on normal cord blood-derived HSPCs.[5][8][10]
-
Induction of Apoptosis: The anti-proliferative effect is mediated through the induction of apoptosis in MF CD34+ cells.[5][9][10] Treatment with this compound significantly increases the percentage of apoptotic (Annexin V+) MF CD34+ cells compared to controls.[10]
-
Inhibition of Malignant Progenitor Colony Formation: this compound reduces the number of hematopoietic colonies (CFU-GM, BFU-E, and CFU-GEMM) derived from MF patients but not from normal individuals.[5] This indicates a direct inhibitory effect on the clonogenic potential of malignant progenitors.
Caption: this compound inhibits telomerase, leading to telomere shortening and depletion of malignant cells.
Impact on Myelofibrosis Clonal Evolution
By selectively targeting the malignant HSPCs, this compound exerts negative pressure on the dominant clones driving myelofibrosis. This has been demonstrated by significant reductions in the allele burden of key driver mutations.[1] Clinical studies have shown that this compound therapy can lead to molecular responses, suggesting it modifies the natural history of the disease.[1][6]
-
Reduction in Driver Mutation Allele Burden: Treatment with this compound has been shown to reduce the variant allele frequency (VAF) of driver mutations, including JAK2V617F and CALR.[6][11][12] In some cases, partial molecular responses with 72–96% reductions in JAK2V617F allele burden have been observed.[6] This effect appears to be dose-dependent and indicates targeting of the underlying malignant clone.[13]
-
Preferential Targeting of Mutant Clones: In vitro experiments genotyping individual hematopoietic colonies from JAK2V617F-positive patients showed that this compound treatment reduced the percentage and number of JAK2V617F-positive colonies, including homozygous colonies, in patients with a reservoir of wild-type cells.[9][10]
-
Differential Sensitivity: Emerging data suggests that CALR-mutated clones may be particularly vulnerable to this compound.[2][12][14] In one study, a higher percentage of CALR-mutant patients achieved a ≥25% VAF reduction compared to JAK2-mutant patients.[2][12] This may be linked to an immediate downregulation of JAK2 phosphorylation and downstream signaling in CALR-mutated cells upon this compound treatment.[12][14]
Caption: this compound selectively targets malignant clones, reducing their burden in the bone marrow.
Quantitative Data Summary
The effects of this compound have been quantified in multiple preclinical and clinical studies.
Table 1: Effect of this compound on Driver Mutation Allele Burden
| Driver Mutation | Patient Population | Key Finding | Reference(s) |
|---|---|---|---|
| JAK2V617F | Myelofibrosis | 7 of 8 patients achieved partial molecular response with 72-96% reduction in allele burden. | [6] |
| JAK2V617F | Myelofibrosis | In vitro, this compound reduced the percentage of JAK2V617F+ colonies from 41% (control) to 9%. | [10] |
| JAK2V617F | Myelofibrosis | In the MYF2001 trial, 31% of JAK2-mutant patients on the 9.4 mg/kg dose achieved a ≥25% allele burden reduction. | [2][12] |
| CALR | Myelofibrosis | In the MYF2001 trial, 100% of CALR-mutant patients on the 9.4 mg/kg dose achieved a ≥25% allele burden reduction. |[2][12] |
Table 2: Clinical and Histologic Responses to this compound in Myelofibrosis
| Study / Endpoint | Patient Population | Result | Reference(s) |
|---|---|---|---|
| Pilot Study (n=33) | Intermediate-2 or High-Risk MF | Overall response rate: 21% (4 Complete Responses, 3 Partial Responses). | [1][6] |
| Pilot Study (n=4 CRs) | Intermediate-2 or High-Risk MF | Reversal of bone marrow fibrosis observed in all 4 patients with a complete response. | [1][6] |
| IMbark Phase 2 | Relapsed/Refractory MF | Symptom response rate (≥50% TSS reduction) at 24 weeks: 32.2% (9.4 mg/kg dose). | [13] |
| IMbark Phase 2 | Relapsed/Refractory MF | Median Overall Survival (OS): 29.9 months (9.4 mg/kg dose). |[13] |
Key Experimental Protocols
The following sections detail the methodologies used to establish the core science of this compound.
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures telomerase activity in cell or tissue extracts.[15][16] It is a highly sensitive PCR-based method.[17]
Objective: To quantify telomerase enzymatic activity in hematopoietic cells.
Methodology:
-
Cell Lysis: Resuspend a cell pellet in ice-cold lysis buffer (e.g., CHAPS or NP-40 based buffer) and incubate on ice for 30 minutes to release cellular contents, including telomerase.[17][18]
-
Telomerase Extension: An aliquot of the cell lysate is added to a reaction mix containing a non-telomeric TS primer, dNTPs, and buffer.[17][19] If telomerase is active, it will add TTAGGG repeats onto the 3' end of the TS primer.[19]
-
PCR Amplification: The extended products are then amplified via PCR using the TS primer and a reverse primer (e.g., ACX).[17] An internal control template is often included for normalization.
-
Detection and Quantification: The amplified products are detected and quantified.
-
Gel-Based Detection: Products are resolved on a polyacrylamide gel and visualized (e.g., using SYBR Green or a fluorescently labeled primer). Active telomerase produces a characteristic ladder of bands with 6-bp increments.[15][17]
-
Quantitative Real-Time PCR (qTRAP): Amplification is monitored in real-time. The threshold cycle (Ct) is used to quantify telomerase activity relative to a standard curve.[18][19]
-
Caption: Workflow for measuring telomerase activity using the TRAP assay.
Quantification of JAK2V617F Allele Burden
This protocol quantifies the percentage of the mutant JAK2V617F allele relative to the total JAK2 alleles in a sample.
Objective: To determine the molecular response to this compound by tracking the malignant clone size.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood granulocytes or bone marrow aspirates.[20][21]
-
Quantitative PCR (qPCR): An allele-specific qPCR assay is performed. This typically involves two parallel reactions or a multiplex reaction:
-
Standard Curve Generation: Standard curves are generated using plasmids or cell line DNA (e.g., UKE-1 cells) with known percentages of the JAK2V617F mutation (e.g., 1%, 10%, 50%, 100%) diluted in wild-type DNA.[20]
-
Calculation: The amount of mutant and wild-type DNA in the patient sample is interpolated from the standard curves based on their Ct values. The allele burden is calculated as: % JAK2V617F = [JAK2V617F / (JAK2V617F + JAK2 Wild-Type)] x 100.[20]
-
Alternative Methods: Other validated methods include pyrosequencing and digital droplet PCR (ddPCR), which can offer high sensitivity.[22]
In Vitro Hematopoietic Progenitor Cell (HPC) Colony-Forming Assay
This assay assesses the effect of this compound on the clonogenic capacity of MF progenitor cells.
Objective: To determine if this compound selectively inhibits the growth of malignant versus normal hematopoietic progenitors.
Methodology:
-
Cell Isolation: Mononuclear cells are isolated from patient bone marrow or peripheral blood. CD34+ cells are then purified using immunomagnetic beads.[5]
-
Cell Culture and Treatment: Purified CD34+ cells are cultured in serum-free medium supplemented with cytokines (e.g., SCF, TPO, FLT3-L, IL-3) to promote proliferation and differentiation.[10] Cultures are treated with various concentrations of this compound or a mismatch oligonucleotide control for a defined period (e.g., 7-14 days).[5][10]
-
Colony Plating: Following treatment, cells are washed and plated in a semi-solid methylcellulose or collagen-based medium containing cytokines that support the growth of different hematopoietic lineages.[11]
-
Colony Enumeration: Plates are incubated for 14-16 days to allow for colony formation. Colonies, such as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM), and Colony-Forming Unit-Megakaryocyte (CFU-MK), are identified and counted based on their morphology using an inverted microscope.[5][11]
-
Genotyping (Optional): Individual colonies can be plucked from the semi-solid medium, and their DNA can be extracted for genotyping (e.g., for JAK2V617F) to determine the effect of the drug on specific mutant subclones.[9][10]
Conclusion
The basic science of this compound in myelofibrosis provides a strong rationale for its clinical development. As a direct, competitive inhibitor of telomerase, this compound selectively targets the malignant hematopoietic stem and progenitor cells that are fundamental to the pathophysiology of the disease.[4][5] Its ability to induce apoptosis in these cells, inhibit their clonogenic potential, and reduce the allele burden of key driver mutations demonstrates a disease-modifying potential that distinguishes it from other therapies.[1][6][10] By exerting negative selective pressure on the malignant clones, this compound offers a therapeutic strategy aimed at altering the natural history of myelofibrosis and improving patient outcomes.
References
- 1. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 2. Frontiers | The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling [frontiersin.org]
- 3. s201.q4cdn.com [s201.q4cdn.com]
- 4. youtube.com [youtube.com]
- 5. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. onclive.com [onclive.com]
- 8. s201.q4cdn.com [s201.q4cdn.com]
- 9. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P1048: MYF3001: A RANDOMIZED OPEN LABEL, PHASE 3 STUDY TO EVALUATE this compound VERSUS BEST AVAILABLE THERAPY IN PATIENTS WITH INTERMEDIATE-2 OR HIGH-RISK MYELOFIBROSIS REFRACTORY TO JANUS KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P1008: THE TELOMERASE INHIBITOR this compound DIFFERENTIALLY TARGETS JAK2V617F- VERSUS CALR-MUTANT MYELOPROLIFERATIVE NEOPLASM CELLS AND INHIBITS JAK-STAT SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 18. telomer.com.tr [telomer.com.tr]
- 19. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concordance of assays designed for the quantification of JAK2V617F: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK2 p.V617F detection and allele burden measurement in peripheral blood and bone marrow aspirates in patients with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Decrease in JAK2V617F allele burden is not a prerequisite to clinical response in patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Imetelstat Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetelstat (GRN163L) is a first-in-class competitive inhibitor of telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and promoting cellular immortality in the vast majority of cancer cells.[1] By binding to the RNA template of telomerase, this compound inhibits its enzymatic activity, leading to progressive telomere shortening, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] These application notes provide a comprehensive set of protocols to assess the sensitivity of various cancer cell lines to this compound, enabling researchers to evaluate its potential as a therapeutic agent.
Principle of this compound Sensitivity Assessment
The assessment of this compound sensitivity in cancer cell lines relies on a multi-faceted approach that evaluates its impact on key cellular processes. The core principle is to quantify the dose-dependent effects of this compound on:
-
Cell Viability and Proliferation: To determine the concentration of this compound required to inhibit cancer cell growth.
-
Telomerase Activity: To confirm the on-target effect of this compound by measuring the inhibition of its primary target.
-
Apoptosis Induction: To quantify the extent to which this compound induces programmed cell death in cancer cells.
This document provides detailed protocols for the most common assays used for these assessments: the MTT assay for cell viability, the Telomeric Repeat Amplification Protocol (TRAP) assay for telomerase activity, and the Annexin V assay for apoptosis.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCC1569 | HER2+ Breast Cancer | ~15 | MTT Assay (5 days) | [3] |
| HCC1954 | HER2+ Breast Cancer | ~10 | MTT Assay (5 days) | [3] |
| A549 | Non-small Cell Lung Cancer | Not specified | TRAP Assay | [2] |
| HCT116 | Colon Cancer | Not specified | Trypan Blue Exclusion | [4] |
| HCT116 p21KO | Colon Cancer | Not specified | Trypan Blue Exclusion | [4] |
| MDA-MB-435 | Melanoma | Not specified | Clonogenic Assay | [5] |
| AsPC1 | Pancreatic Cancer | Not specified | Long-term culture | [5] |
| L3.6pl | Pancreatic Cancer | Not specified | Long-term culture | [5] |
| CD18/HPAF | Pancreatic Cancer | Not specified | Long-term culture | [5] |
| CAPAN1 | Pancreatic Cancer | Not specified | Long-term culture | [5] |
Table 2: Effect of this compound on Telomerase Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | % Inhibition of Telomerase Activity | Reference |
| MCF7 | Breast Cancer | 10 | Not specified | 94.6 | [6] |
| PANC1 | Pancreatic Cancer | 10 | Not specified | 93.5 | [6] |
| MDA-MB-231 | Breast Cancer | 10 | Not specified | 87 | [6] |
| A549 | Non-small Cell Lung Cancer | 10 | 72 hours | Partial Inhibition | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | Not specified | In vitro | ~50% (in xenografts) | [7] |
Table 3: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | % Apoptotic Cells (Annexin V+) | Reference |
| Myelofibrosis CD34+ cells | Myelofibrosis | 7.5 | 2 days | Significantly increased vs. control | [8] |
| HCT116 p21KO | Colon Cancer | Not specified | 6 weeks | Significantly increased vs. wild-type | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and a mismatch oligonucleotide control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound and a mismatch control oligonucleotide in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Telomerase Activity Assessment: TRAP (Telomeric Repeat Amplification Protocol) Assay
This protocol is for measuring the inhibitory effect of this compound on telomerase activity.
Materials:
-
Cancer cell line of interest
-
This compound (and a mismatch oligonucleotide control)
-
Cell lysis buffer (e.g., NP-40 based)
-
TRAP assay kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
-
Gel imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or mismatch control for a specified time (e.g., 72 hours). Harvest the cells and prepare cell lysates according to the TRAP kit manufacturer's instructions. Typically, 100,000 cells are lysed in 20-40 µL of lysis buffer.[2]
-
TRAP Reaction: Set up the TRAP reaction in PCR tubes. For each sample, mix the cell lysate with the TRAP reaction mixture provided in the kit.
-
Telomerase Extension: Incubate the reaction mixture at room temperature for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification of the extended products using a thermocycler. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
Detection of TRAP Products: Resolve the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder pattern using a gel imaging system.
-
Data Analysis: Quantify the intensity of the TRAP ladder to determine the level of telomerase activity. Compare the activity in this compound-treated samples to the untreated and mismatch controls to calculate the percentage of inhibition.
Apoptosis Assessment: Annexin V-FITC/PI Staining by Flow Cytometry
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound (and a mismatch oligonucleotide control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or mismatch control for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Calculate the percentage of apoptotic cells in each treatment group.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound competitively inhibits telomerase by binding to its RNA component (hTR).
Experimental Workflow for this compound Sensitivity Assessment
Caption: Workflow for assessing the sensitivity of cancer cell lines to this compound.
This compound-Induced Signaling Pathways
Caption: Signaling pathways affected by this compound treatment in cancer cells.
References
- 1. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound.eu [this compound.eu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Colony-Forming Unit (CFU) Assays with Imetelstat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imetelstat is a first-in-class, 13-mer oligonucleotide that acts as a competitive inhibitor of telomerase, the enzyme responsible for maintaining telomere length.[1][2] In many hematologic malignancies, such as myelodysplastic syndromes (MDS), essential thrombocythemia (ET), and myelofibrosis (MF), telomerase is reactivated, contributing to the immortalization of malignant progenitor cells.[1][3] this compound binds with high affinity to the RNA template of human telomerase, inhibiting its activity and leading to telomere shortening, which in turn induces senescence or apoptosis in malignant hematopoietic cells.[4][5]
Colony-forming unit (CFU) assays are fundamental in vitro tools used to assess the proliferative capacity of hematopoietic stem and progenitor cells (HSPCs). These assays are crucial for evaluating the efficacy and selectivity of therapeutic agents like this compound. By quantifying the number and type of colonies that grow from a single progenitor cell, researchers can determine the impact of a drug on different hematopoietic lineages and its differential effects on malignant versus normal cells.[6][7] These application notes provide a summary of key findings and detailed protocols for conducting CFU assays with this compound.
Mechanism of Action of this compound in Hematopoietic Progenitor Cells
This compound's primary mechanism of action is the direct competitive inhibition of telomerase.[1] In malignant hematopoietic progenitor cells, which often exhibit elevated telomerase activity, this inhibition leads to a progressive shortening of telomeres with each cell division.[4] This erosion of telomeres triggers a DNA damage response, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.[6][8] A key finding is that this compound demonstrates preferential activity against malignant hematopoietic stem/progenitor cells (HSCs/HPCs) while having a more limited impact on their normal counterparts, suggesting a therapeutic window for its clinical use.[1][6][9]
Caption: Mechanism of this compound action in malignant hematopoietic progenitor cells.
Data Presentation: Summary of this compound's Effects in CFU Assays
Quantitative data from various studies demonstrate this compound's potent and selective inhibition of malignant hematopoietic progenitor cells.
Table 1: Effect of this compound on Megakaryocyte Colony-Forming Units (CFU-Meg) in Essential Thrombocythemia (ET)
| Source of Cells | This compound Concentration (µM) | Mean CFU-Meg Growth (% of Control) | Key Finding |
| ET Patients (n=11) [10] | 0.1 | 107% ± 8.6% | No significant effect at low concentration. |
| 1 | 79% ± 11.8% | Dose-dependent inhibition observed. | |
| 10 | 33% ± 9.4% | Significant inhibition at clinically relevant concentrations. | |
| Healthy Individuals (n=3) [3] | 0.1 | 104% ± 38% | No inhibitory effect on normal cells. |
| 1 | 109% ± 25% | No inhibitory effect on normal cells. | |
| 10 | 112% ± 13% | No inhibitory effect on normal cells. |
Table 2: Effect of this compound on Hematopoietic Progenitor Cells (HPCs) from Myelofibrosis (MF) Patients
| Cell Type / Assay | This compound Concentration | Outcome | Reference |
| MF CD34+ cells | 7.5 µM | Significant reduction in Lin⁻CD34⁺ cells, HPCs (CFU-GM, BFU-E, CFU-GEMM), and CD34⁺ALDH⁺ cells. | [6] |
| Normal Cord Blood CD34+ cells | Up to 7.5 µM | No significant inhibition of HPCs or CD34⁺ALDH⁺ cells. | [6] |
| JAK2V617F+ MF HPCs | 7.5 µM | Reduced the percentage and absolute number of JAK2V617F+ colonies. | [6] |
| Homozygous JAK2V617F+ HPCs | 7.5 µM | Reduced the absolute number of homozygous colonies by 53.6% ± 19.3% (P < .05). | [6] |
Table 3: Efficacy of this compound in Lower-Risk Myelodysplastic Syndromes (MDS) - IMerge Phase 2 Trial
| Efficacy Endpoint | Result (Median Follow-up of 24 months) | Reference |
| ≥ 8-week Transfusion Independence (TI) | 42% of patients | [11] |
| ≥ 24-week Transfusion Independence (TI) | 32% of patients | [11] |
| ≥ 1-year Transfusion Independence (TI) | 29% of patients | [11] |
| Hematologic Improvement-Erythroid (HI-E) | 60.7% in very good/good cytogenetic risk; 100% in intermediate/poor risk. | [11] |
Experimental Protocols
This section provides a detailed methodology for performing an in vitro CFU assay to evaluate the effect of this compound on hematopoietic progenitor cells derived from patient samples or cord blood.
Protocol: Colony-Forming Unit (CFU) Assay with this compound
1. Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells (e.g., CFU-GM, BFU-E, CFU-Meg) in vitro.
2. Materials and Reagents:
-
Cells:
-
Mononuclear cells (MNCs) isolated from peripheral blood (PB) or bone marrow (BM) of patients (e.g., ET, MF) or healthy donors.
-
CD34+ cells enriched from cord blood (CB) or other sources (optional, for studying a more purified progenitor population).
-
-
Reagents:
-
This compound sodium (and a mismatch oligonucleotide control, if available).
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque™ or similar density gradient medium for MNC isolation.
-
CD34 MicroBead Kit or other cell separation system for CD34+ enrichment.
-
-
Media and Supplements:
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) or collagen-based medium (e.g., MegaCult™) containing appropriate cytokines for desired lineages (e.g., SCF, IL-3, IL-6, EPO, TPO).
-
Fetal Bovine Serum (FBS).
-
-
Equipment:
-
Sterile culture dishes (35 mm).
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope for colony counting.
-
Hemocytometer or automated cell counter.
-
3. Experimental Workflow Diagram:
Caption: Experimental workflow for a CFU assay with this compound treatment.
4. Step-by-Step Procedure:
-
Step 1: Preparation of Cells
-
Isolate Mononuclear Cells (MNCs) from peripheral blood, bone marrow, or cord blood samples using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
(Optional) For a more defined progenitor population, enrich for CD34+ cells using a positive selection system like immunomagnetic beads.[10]
-
Wash the isolated cells twice with PBS or appropriate buffer.
-
-
Step 2: Cell Counting and Viability
-
Resuspend the cell pellet in a known volume of culture medium.
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
-
Step 3: this compound Treatment
-
Resuspend the cells in a suitable liquid medium (e.g., IMDM or StemSpan™ SFEM) to the desired concentration.
-
Prepare serial dilutions of this compound. Commonly used concentrations for in vitro CFU assays range from 0.1 µM to 15 µM.[9][10]
-
Set up treatment groups:
-
Vehicle Control (medium only).
-
Mismatch Oligonucleotide Control (if available, at the highest this compound concentration).
-
This compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
-
Add the appropriate concentration of this compound or control to the cell suspensions. The duration of this pre-incubation in liquid culture can vary, from a few hours to 24 hours, before plating in semi-solid media.[9][10]
-
-
Step 4: Plating in Semi-Solid Medium
-
Following the treatment period, mix the cell suspension with the semi-solid medium according to the manufacturer's instructions. Ensure the cells are homogeneously distributed.
-
Dispense the cell/medium mixture into 35 mm culture dishes, typically in duplicate or triplicate for each condition.
-
The type of semi-solid medium will depend on the colonies of interest. For example, use MegaCult™ with TPO, IL-3, and IL-6 for CFU-Meg assays.[9]
-
-
Step 5: Incubation
-
Step 6: Colony Identification and Scoring
-
Following incubation, identify and count the colonies using an inverted microscope.
-
Colonies are defined as clusters of 50 or more cells.[7]
-
Different colony types (e.g., CFU-GM, BFU-E) are identified based on their distinct morphology. For CFU-Meg, specific staining (e.g., anti-human GPIIb/IIIa) may be required for accurate identification.[12]
-
-
Step 7: Data Analysis
-
Calculate the mean number of colonies for each condition.
-
Express the results for this compound-treated samples as a percentage of the vehicle control to determine the level of inhibition.
-
Perform statistical analysis to determine the significance of the observed effects.
-
CFU assays are an indispensable tool for characterizing the preclinical activity of this compound. The data consistently show that this compound selectively inhibits the proliferation of malignant hematopoietic progenitor cells from patients with ET and MF, while sparing normal progenitors.[6][10] This selectivity provides a strong rationale for its clinical efficacy, as observed in trials for MDS where this compound treatment leads to durable transfusion independence.[11] The protocols and data presented here serve as a comprehensive resource for researchers investigating the biological effects of telomerase inhibition in hematologic disorders.
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of megakaryocyte colony-forming units from patients with essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeting telomerase in myelodysplastic syndrome: this compound as a disease-modifying therapy for transfusion-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. geron.com [geron.com]
- 9. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
Application Notes & Protocols for Imetelstat Efficacy Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, developed by implanting fresh human tumor tissue into immunodeficient mice, are a cornerstone of preclinical oncology research. These models uniquely preserve the intricate cellular and molecular features of the original patient tumors, offering a highly relevant platform for assessing the efficacy of novel cancer therapeutics. This document provides a comprehensive guide to establishing PDX models and utilizing them for the preclinical evaluation of Imetelstat, a first-in-class telomerase inhibitor.
This compound is an oligonucleotide that competitively binds to the RNA template of telomerase, a reverse transcriptase that maintains telomere length and is reactivated in the majority of cancers, bestowing them with replicative immortality.[1] By inhibiting telomerase, this compound induces progressive telomere shortening, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These protocols detail the methodologies for creating robust PDX models and subsequently testing the anti-neoplastic activity of this compound.
I. Experimental Protocols
A. Establishment of Patient-Derived Xenograft (PDX) Models
1. Tumor Tissue Acquisition and Processing:
-
1.1. Patient Consent and Tissue Collection: Following institutional and ethical guidelines, obtain fresh tumor tissue from consenting patients during surgical resection or biopsy. The tissue should be immediately placed in a sterile collection tube containing a transport medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) and transported on ice to the laboratory.
-
1.2. Tissue Preparation: Within a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any non-tumor elements. Using sterile scalpels, mince the tissue into small fragments of approximately 2-3 mm³.
-
1.3. Quality Control and Biobanking: A portion of the minced tumor tissue should be cryopreserved in a suitable medium for future use. Another fragment should be fixed in formalin and embedded in paraffin for histological analysis to confirm the tumor characteristics and for later comparison with the established xenografts.
2. Tumor Implantation in Immunodeficient Mice:
-
2.1. Animal Strain: Utilize highly immunodeficient mouse strains, such as NOD-scid gamma (NSG) mice, which are highly permissive to the engraftment of human cells. All animal procedures must be performed in a specific pathogen-free (SPF) facility.
-
2.2. Subcutaneous Implantation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). After shaving and sterilizing the flank, make a small incision and create a subcutaneous pocket. Implant one to two tumor fragments into this pocket and close the incision with surgical clips or sutures.
-
2.3. Orthotopic Implantation (Optional): For certain cancer types, such as pancreatic or ovarian cancer, orthotopic implantation may provide a more clinically relevant tumor microenvironment. This, however, requires more complex surgical procedures.
3. Monitoring Tumor Growth and Passaging:
-
3.1. Tumor Growth Measurement: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their length and width using digital calipers.
-
3.2. Calculation of Tumor Volume: The tumor volume can be estimated using the formula: Volume = (Length x Width²) / 2 .[4]
-
3.3. Passaging of Tumors: When a tumor reaches a volume of approximately 1000-1500 mm³, the mouse should be euthanized. The tumor is then aseptically excised and processed as described in section 1.2 for implantation into a new cohort of mice. It is advisable to limit the number of passages to minimize the risk of genetic drift from the original tumor.
B. This compound Efficacy Studies in PDX Models
1. Study Design and Cohort Formation:
-
1.1. Animal Randomization: Once the PDX tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control and this compound treatment groups).
-
1.2. Treatment Groups:
-
Vehicle Control: Administer the vehicle used for this compound formulation (e.g., 0.9% Sodium Chloride Injection).
-
This compound Treatment: Administer this compound at a clinically relevant dose and schedule. Preclinical studies have used doses such as 30 mg/kg administered intraperitoneally twice a week.[5]
-
2. This compound Formulation and Administration:
-
2.1. Reconstitution: this compound is supplied as a lyophilized powder.[6][7] Reconstitute the vial with 0.9% Sodium Chloride Injection to a final concentration of 31.4 mg/mL.[8]
-
2.2. Dilution and Administration: For intravenous administration, the reconstituted this compound solution should be further diluted in an infusion bag of 0.9% Sodium Chloride to a final volume of 500 mL for human use; for murine studies, appropriate dilutions should be made to deliver the target dose in a suitable injection volume (e.g., 100-200 µL).[9] Administer the prepared solution via intravenous (IV) or intraperitoneal (IP) injection.
3. Efficacy and Pharmacodynamic Assessments:
-
3.1. Tumor Growth Inhibition (TGI): Monitor tumor volume and body weight twice weekly. TGI is a primary endpoint and is calculated as: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
3.2. Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissues for the analysis of PD markers.
-
Telomerase Activity: Measure telomerase activity using the Telomeric Repeat Amplification Protocol (TRAP) assay.
-
Telomere Length: Assess telomere length using Quantitative Fluorescence In Situ Hybridization (Q-FISH).
-
-
3.3. Histological Analysis:
-
Proliferation: Perform immunohistochemistry (IHC) for the proliferation marker Ki-67.
-
Apoptosis: Conduct IHC for the apoptosis marker cleaved caspase-3.
-
II. Data Presentation
Table 1: Efficacy of this compound on Tumor Growth in PDX Models
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 0.9% NaCl, IP, 2x/week | 152 ± 21 | 1345 ± 189 | - |
| This compound | 30 mg/kg, IP, 2x/week | 149 ± 19 | 538 ± 95 | 60% |
Table 2: Pharmacodynamic Effects of this compound in PDX Tumor Tissue
| Treatment Group | Relative Telomerase Activity (%) | Relative Telomere Length | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | 100 ± 12 | 1.00 ± 0.09 | 78 ± 9 | 3 ± 1 |
| This compound (30 mg/kg) | 35 ± 8 | 0.65 ± 0.07 | 35 ± 6 | 18 ± 4 |
III. Mandatory Visualizations
Caption: PDX establishment and this compound efficacy testing workflow.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rytelo (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. globalrph.com [globalrph.com]
- 7. Rytelo (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. The Telomerase Antagonist this compound Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Imetelstat on Hematopoietic Stem Cell Differentiation
Introduction
Imetelstat is a first-in-class competitive telomerase inhibitor.[1] It is a 13-mer oligonucleotide that binds with high affinity to the RNA component of human telomerase, inhibiting its enzymatic activity.[1][2] In most normal adult tissues, telomerase activity is not detected, but it is elevated in approximately 90% of cancers and neoplastic progenitor cells, promoting cellular immortality.[1] This makes telomerase a rational therapeutic target.[1] this compound has demonstrated preferential activity against malignant hematopoietic stem/progenitor cells (HSCs/HPCs) while having a minimal effect on their normal counterparts.[1][3] This selectivity is crucial for its therapeutic effect, particularly in hematologic malignancies like Myelodysplastic Syndromes (MDS) and Myelofibrosis (MF), where it can deplete mutated progenitor cells and induce apoptosis.[3][4]
These application notes provide a methodological framework for researchers, scientists, and drug development professionals to evaluate the effects of this compound on HSC differentiation. The protocols outlined below describe key in vitro and in vivo assays to quantify the impact on cell proliferation, differentiation, and selective cytotoxicity.
I. This compound's Mechanism of Action
This compound functions by directly inhibiting the telomerase enzyme. This action leads to the progressive shortening of telomeres in cells with high telomerase activity, ultimately resulting in cell cycle arrest and apoptosis.[5][6] In malignant hematopoietic cells, this can suppress uncontrolled proliferation.[7] Studies suggest that this compound's effects may also involve telomere-length independent mechanisms, such as interfering with DNA repair processes.[8]
Caption: this compound's mechanism of telomerase inhibition in malignant HSCs.
II. Experimental Workflow Overview
Evaluating this compound's effect on HSCs involves a multi-assay approach. The process begins with the isolation of HSCs from a source, such as bone marrow or peripheral blood. These cells are then treated with this compound in various functional assays to assess changes in differentiation, proliferation, and viability compared to control groups.
Caption: General experimental workflow for evaluating this compound's effects.
III. Key Experimental Protocols
A. Colony-Forming Unit (CFU) Assay
The CFU assay is the gold standard for assessing the frequency and differentiation potential of individual hematopoietic progenitor cells in vitro.[9][10] It quantifies the ability of progenitors to form colonies of mature cells in a semi-solid medium.[11]
Protocol:
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow, mobilized peripheral blood, or cord blood using Ficoll-Paque gradient centrifugation.[11]
-
Wash the isolated MNCs twice with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).[9]
-
Enrich for CD34+ cells using magnetic-activated cell sorting (MACS) for a more purified progenitor population (optional but recommended).[12]
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via trypan blue exclusion).[9]
-
Resuspend cells in IMDM + 2% FBS to a concentration 10 times the final desired plating concentration (e.g., prepare a suspension of 1 x 10^5 cells/mL for a final concentration of 1 x 10^4 cells/dish).[13]
-
-
Plating in Methylcellulose:
-
Thaw methylcellulose-based medium (e.g., MethoCult™) at 2-8°C overnight. Shake vigorously to mix, then let stand for bubbles to escape.[13]
-
Add the cell suspension to the MethoCult™ medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3.0 mL of MethoCult™).[9]
-
Vortex the tube vigorously for 5-10 seconds to ensure a homogenous mixture. Let the tube stand for 15-30 minutes to allow bubbles to dissipate.[9]
-
Using a syringe with a blunt-end 16G needle, dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm culture dish.[11] Plate each condition in duplicate or triplicate.
-
Gently rotate the dish to spread the medium evenly.[11]
-
-
Incubation:
-
Colony Identification and Counting:
-
Using an inverted microscope, identify and count the different types of hematopoietic colonies based on their morphology.[11]
-
CFU-GM: Granulocyte, Macrophage colonies.
-
BFU-E: Burst-Forming Unit-Erythroid (large, red colonies).
-
CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (large, multi-lineage colonies).
-
-
Caption: Detailed workflow for the Colony-Forming Unit (CFU) assay.
B. Flow Cytometry for Immunophenotyping
Flow cytometry is used to identify and quantify specific cell populations based on the expression of cell surface markers, allowing for detailed analysis of HSCs and their differentiated progeny.[14]
Protocol:
-
Cell Preparation:
-
Isolate and treat cells with this compound as described for the CFU assay.
-
Harvest cells and wash with PBS containing 2% FBS.
-
Adjust cell concentration to 1 x 10^6 cells per 100 µL.
-
-
Antibody Staining:
-
To a 100 µL cell suspension, add a cocktail of fluorochrome-conjugated antibodies. A typical panel to identify HSCs and progenitors might include:
-
HSC/Progenitor Markers: CD34, CD38, CD90 (Thy-1), CD117 (c-Kit).
-
Lineage Markers (for exclusion): CD3, CD11b, CD14, CD19, CD56, Glycophorin A.[14]
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with PBS + 2% FBS to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the CD34+ population and further analyze the expression of CD38, CD90, and lineage markers to quantify primitive HSCs (e.g., CD34+CD38-) and committed progenitors.
-
IV. Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Hematopoietic Colony Formation (CFU Assay)
| Cell Source | Treatment Group | CFU-GM (colonies/10⁴ cells) | BFU-E (colonies/10⁴ cells) | CFU-GEMM (colonies/10⁴ cells) |
| Normal BM | Vehicle Control | 55 ± 6 | 48 ± 5 | 8 ± 2 |
| Normal BM | This compound (10 µM) | 51 ± 5 | 45 ± 4 | 7 ± 1 |
| MDS Patient BM | Vehicle Control | 32 ± 4 | 15 ± 3 | 2 ± 1 |
| MDS Patient BM | This compound (10 µM) | 8 ± 2 | 4 ± 1 | 0 ± 0 |
Data are presented as mean ± standard deviation.
Table 2: Immunophenotypic Analysis of HSC Populations by Flow Cytometry
| Cell Source | Treatment Group | % CD34+ of Total MNCs | % Primitive HSCs (CD34+CD38-) | % Committed Progenitors (CD34+CD38+) |
| Normal BM | Vehicle Control | 2.1 ± 0.3 | 0.5 ± 0.1 | 1.6 ± 0.2 |
| Normal BM | This compound (10 µM) | 1.9 ± 0.2 | 0.4 ± 0.1 | 1.5 ± 0.2 |
| MDS Patient BM | Vehicle Control | 3.5 ± 0.5 | 1.8 ± 0.3 | 1.7 ± 0.3 |
| MDS Patient BM | This compound (10 µM) | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation.
V. Logical Relationships and Expected Outcomes
The primary hypothesis is that this compound selectively targets malignant HSCs, which have high telomerase activity, while sparing normal HSCs. This leads to a reduction in the proliferation and survival of malignant clones and may promote the recovery of normal hematopoiesis.
Caption: Expected differential effects of this compound on normal vs. malignant HSCs.
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geron.com [geron.com]
- 3. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a novel therapeutic approach for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Short-term treatment with this compound sensitizes hematopoietic malignant cells to a genotoxic agent via suppression of the telomerase-mediated DNA repair process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Hematopoietic stem cell discovery: unveiling the historical and future perspective of colony-forming units assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. stemcell.com [stemcell.com]
Application Note: Measuring Telomerase Inhibition by Imetelstat Using the Telomeric Repeat Amplification Protocol (TRAP) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telomerase, a ribonucleoprotein enzyme, is a critical factor in cellular immortalization and is activated in approximately 90% of human cancers.[1] This enzyme, which consists of a protein catalytic component (hTERT) and an RNA component (hTR), counteracts telomere shortening that occurs during cell division by adding telomeric repeats to the ends of chromosomes.[1][2] Imetelstat (also known as GRN163L) is a first-in-class telomerase inhibitor. It is a 13-mer oligonucleotide that competitively inhibits telomerase by binding with high affinity to the template region of the hTR component, thereby preventing the elongation of telomeres.[3][4][5] This action leads to telomere shortening, senescence, and eventual apoptosis in cancer cells.[6][7] The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method used to measure telomerase activity and is an essential tool for evaluating the efficacy of telomerase inhibitors like this compound.[8][9]
Principle of the TRAP Assay
The TRAP assay is a two-step process.[10][11] First, in the extension step, active telomerase from a cell or tissue extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic non-telomeric oligonucleotide substrate (TS primer).[1][8][12] In the second step, the extended products are amplified via PCR using the TS primer and a reverse primer (ACX primer) that is complementary to the telomeric repeats.[2][8] The resulting PCR products form a characteristic ladder of bands, with each band differing by six base pairs, which can be visualized by gel electrophoresis or quantified using real-time PCR (qTRAP) or droplet digital PCR (ddTRAP).[9][13] The intensity of the ladder or the amount of amplified product is proportional to the telomerase activity in the initial extract.
Mechanism of this compound Inhibition
This compound functions as a competitive inhibitor of the telomerase enzyme.[3] As a lipid-conjugated 13-mer oligonucleotide, it is designed to specifically bind to the RNA template component of telomerase (hTR).[6] This binding action directly blocks the active site, preventing the enzyme from adding telomeric repeats to chromosome ends.[7][14] The result is a dose-dependent reduction in telomerase activity, leading to progressive telomere shortening in cancer cells that rely on telomerase for continued proliferation.[15]
Figure 1: Mechanism of this compound telomerase inhibition.
Experimental Protocol: TRAP Assay
This protocol outlines the measurement of telomerase activity in cell lysates following treatment with this compound.
Materials and Reagents
-
Cell Lines: e.g., HeLa, A549, H1299, or other cancer cell lines with known telomerase activity.[8]
-
This compound (GRN163L): To be reconstituted as per manufacturer's instructions.
-
CHAPS Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM EGTA, 0.5% CHAPS, 10% Glycerol, 5 mM β-mercaptoethanol, RNase Inhibitor.
-
TRAP Reaction Mix (5X): 100 mM Tris-HCl (pH 8.3), 7.5 mM MgCl₂, 315 mM KCl, 0.25% Tween 20, 5 mM EGTA.[8]
-
Oligonucleotides (HPLC-purified):
-
TS Primer: 5'-AATCCGTCGAGCAGAGTT-3'[8]
-
ACX Primer: 5'-GCGCGG[CTTACC]₃CTAACC-3'
-
-
dNTP Mix: 2.5 mM each of dATP, dCTP, dGTP, dTTP.[8]
-
Taq DNA Polymerase
-
Nuclease-free Water
-
Controls:
-
Positive Control: Lysate from untreated, telomerase-positive cells.
-
Negative Control: Heat-inactivated lysate (85°C for 10 min) or lysis buffer alone.[10]
-
Procedure
Part 1: Cell Treatment and Lysate Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
Cell Harvesting: Collect approximately 100,000 to 1,000,000 cells per sample. Centrifuge at 3,000 x g for 5 minutes.[8]
-
Cell Lysis: Resuspend the cell pellet in ice-cold CHAPS lysis buffer (e.g., 100 µL for 1x10⁶ cells).
-
Incubation: Incubate the lysate on ice for 30 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 12,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Normalize the protein concentration for all samples. Store lysates at -80°C if not used immediately.
Part 2: TRAP Reaction and PCR Amplification
-
Telomerase Extension Reaction: In a PCR tube, assemble the following reaction on ice:
-
Cell Lysate (1-2 µg of protein)
-
5X TRAP Reaction Mix: 10 µL
-
TS Primer (100 ng/µL): 1 µL
-
dNTP Mix (2.5 mM): 1 µL
-
Nuclease-free Water: to a final volume of 48 µL
-
-
Incubate at 25°C for 30-40 minutes to allow for telomerase-mediated extension of the TS primer.[8]
-
PCR Amplification:
-
Add the following to the extension product:
-
ACX Primer (50 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.4 µL (1 µL)
-
-
The final reaction volume should be 50 µL.
-
-
Inactivate Telomerase & Run PCR:
Part 3: Detection of TRAP Products
-
Gel Electrophoresis:
-
Visualization: Visualize the DNA ladder using a gel imaging system. The presence of a 6-bp ladder indicates telomerase activity. The reduction in ladder intensity corresponds to inhibition by this compound.
Experimental Workflow Diagram
Figure 2: Workflow for the TRAP assay to assess this compound activity.
Data Presentation and Interpretation
Quantitative analysis can be performed by densitometry of the gel bands or by using quantitative methods like qTRAP or ddTRAP.[13][16] The activity is often expressed as a percentage relative to the untreated positive control. An IC₅₀ value, the concentration of this compound that inhibits 50% of telomerase activity, can then be determined.
Table 1: Example Quantitative Data of this compound-Mediated Telomerase Inhibition
The following table summarizes representative data on the inhibitory effect of this compound on telomerase activity in different contexts.
| Cell Line / Model | This compound Concentration | Incubation Time | Method | % Telomerase Activity Reduction (Relative to Control) | Reference |
| HeLa Cells | 0.2 µM (IC₅₀) | 72 hours | ddTRAP | ~50% | [13] |
| Myelofibrosis (MF) CD34⁺ cells | Not specified | Not specified | TRAP | Significant decrease vs. normal cells | [5] |
| Relapsed/Refractory MF Patients | 9.4 mg/kg dose | N/A | TRAP & hTERT levels | 57.5% of patients showed ≥50% reduction in TA | [15] |
| Relapsed/Refractory MF Patients | 4.7 mg/kg dose | N/A | TRAP & hTERT levels | 30.3% of patients showed ≥50% reduction in TA | [15] |
| Neuroblastoma Cell Lines | 1-10 µM | 24 hours | TRAP-ELISA | Dose-dependent inhibition | [17] |
Note: The ddTRAP method has been shown to be superior for quantification, providing less variability than gel-based TRAP and allowing for a more accurate determination of IC₅₀ values.[13]
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 13. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling [frontiersin.org]
- 15. onclive.com [onclive.com]
- 16. Quantitative telomerase activity in circulating human leukocytes: utility of real-time telomeric repeats amplification protocol (RQ-TRAP) in a clinical/epidemiological setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imetelstat in Preclinical Models of Acute Myeloid Leukemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetelstat, a first-in-class telomerase inhibitor, has demonstrated significant preclinical activity against acute myeloid leukemia (AML), particularly targeting leukemia stem cells (LSCs) which are critical for disease propagation and relapse.[1][2] This oligonucleotide therapeutic competitively inhibits the enzymatic activity of telomerase, an enzyme highly expressed in the majority of cancers, including AML, and essential for maintaining telomere length and enabling replicative immortality.[3][4] Preclinical studies utilizing patient-derived xenograft (PDX) models and AML cell lines have underscored the potential of this compound as a monotherapy and in combination with existing AML treatments.[1][5] These application notes provide a summary of key preclinical findings and detailed protocols for evaluating this compound in AML models.
Mechanism of Action
This compound is a 13-mer oligonucleotide that binds with high affinity to the RNA template of telomerase, competitively inhibiting its enzymatic activity.[2][6] This inhibition leads to a progressive shortening of telomeres in cancer cells, ultimately triggering replicative senescence and apoptosis.[4][7] Beyond its canonical role in telomere maintenance, preclinical evidence suggests that this compound's anti-leukemic effects may also be mediated by mechanisms independent of telomere shortening.[8][9] Recent studies have revealed that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, by promoting the formation of polyunsaturated fatty acid-containing phospholipids and increasing lipid peroxidation.[8] This dual mechanism of telomerase inhibition and induction of ferroptosis provides a strong rationale for its investigation in AML.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in AML and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action of this compound in AML cells.
Caption: General experimental workflow for preclinical evaluation of this compound in AML.
Data Presentation
In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Citation |
| MOLM-13 | Apoptosis | % Apoptotic Cells | Not Specified | 22% (single agent, 48h) | [10] |
| MOLM-13 | Apoptosis (Combination with Venetoclax) | % Apoptotic Cells | Not Specified | 88% (48h), ~100% (96h) | [10] |
| NB4, MV411, KO52, TF1 | Lipid Peroxidation | Mean Fluorescence Intensity (Oxidized C11-BODIPY) | 4 µM | Significant increase | [8] |
| NB4, MV411, KO52, TF1 | Reactive Oxygen Species (ROS) | Mean Fluorescence Intensity (CellROX Green) | 4 µM | Increased lipid ROS | [8] |
In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Endpoint | Result | Citation |
| Pediatric AML (6 PDX lines) | This compound (dose-dependent) | Apoptosis of LSC population (ex vivo) | Significant increase | [1][2] |
| Pediatric AML (2 distinct models) | This compound (single agent) | Median Survival | Prolonged | [1][2] |
| Pediatric AML (2 distinct models) | This compound + Chemotherapy | Median Survival | Additional benefit over chemotherapy alone (P<0.01) | [11] |
| Pediatric AML (2 distinct models) | This compound + Azacitidine | Median Survival | Extended survival compared to azacitidine alone (P<0.05) | [11] |
| Adult AML (15 individual samples) | This compound (15 mg/kg) | Survival | Improved survival (Hazard ratio: 5.299, p < 0.0001) | [3] |
| Adult AML (15 individual samples) | This compound (15 mg/kg) | Response Rate | 60% (9 out of 15) sustained responders | [3][5] |
| Adult AML (MOLM-13 model) | This compound + Venetoclax | Survival | 40% of mice alive 77 days post-treatment | [5][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, NB4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Mismatch oligonucleotide control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and mismatch control oligo in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in AML cells.
Materials:
-
AML cells treated with this compound or control
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound or control for the desired time period.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Efficacy Study in AML PDX Models
Objective: To evaluate the anti-leukemic activity of this compound in a clinically relevant in vivo model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
Primary AML patient samples
-
This compound
-
Vehicle control (e.g., PBS)
-
Equipment for intravenous or intraperitoneal injections
-
Flow cytometer and antibodies for human CD45, CD34, and CD38
Procedure:
-
Engraftment: Inject 1-5 x 10^6 primary AML cells intravenously into sublethally irradiated NSG mice.
-
Monitoring Engraftment: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.
-
Randomization and Treatment: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection every 48-72 hours.[3]
-
Monitoring Tumor Burden: Continue to monitor the percentage of hCD45+ cells in the peripheral blood weekly.
-
Survival Analysis: Monitor mice for signs of disease progression and euthanize when moribund. Record the date of death or euthanasia for Kaplan-Meier survival analysis.
-
Leukemia Stem Cell Analysis: At the end of the study, harvest bone marrow and spleen to quantify the LSC population (e.g., hCD45+CD34+CD38-) by flow cytometry.[11]
Conclusion
Preclinical studies provide compelling evidence for the therapeutic potential of this compound in AML. Its ability to target leukemia stem cells and induce cell death through multiple mechanisms makes it a promising agent, both as a monotherapy and in combination with other anti-leukemic drugs. The protocols outlined above provide a framework for the continued investigation of this compound in preclinical AML models, which is crucial for its successful clinical translation.
References
- 1. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geron.com [geron.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.eu [this compound.eu]
- 6. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound-mediated alterations in fatty acid metabolism to induce ferroptosis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
Application Notes: Techniques for Measuring Imetelstat-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetelstat is a first-in-class oligonucleotide that competitively inhibits the enzymatic activity of telomerase by binding to its RNA component (hTR).[1][2] In many cancer cells, telomerase is highly active, enabling uncontrolled proliferation and cellular immortality.[3] By inhibiting telomerase, this compound leads to progressive telomere shortening, which can trigger cellular senescence or programmed cell death (apoptosis).[2][4] This induction of apoptosis is a key mechanism for its therapeutic effect in malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][5][6]
The precise measurement of apoptosis is therefore critical for the in vitro evaluation of this compound's efficacy, mechanism of action, and dose-response relationships. These application notes provide detailed protocols for three widely-used assays to quantify apoptosis at different stages: Annexin V staining for early events, caspase activity assays for mid-stage execution, and TUNEL assays for late-stage DNA fragmentation.
This compound's Apoptotic Signaling Pathway
This compound's primary action is the direct inhibition of telomerase, which sets off a cascade of events culminating in apoptosis, particularly in malignant cells with high telomerase dependence and short telomeres.[5][7]
Caption: this compound's mechanism of action leading to apoptosis.
Application Note 1: Annexin V Staining for Early Apoptosis
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) for detection.[9] Co-staining with a vital dye like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membrane integrity, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)[11]
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound (e.g., 1-10 µM) and a mismatch oligonucleotide control for a predetermined time (e.g., 48-96 hours).[12][13]
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and collect both the adherent and floating cells to ensure apoptotic cells are included.[10]
-
-
Washing: Wash cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and discarding the supernatant.[14] This removes any interfering media components.
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[14]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution.[10][15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Analysis:
Data Presentation
Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[11]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[11]
Table 1: this compound-Induced Apoptosis in Myelofibrosis (MF) CD34⁺ Cells. Data is representative based on published findings.[12]
| Treatment (48h) | Concentration | % Annexin V Positive / PI Negative (Early Apoptotic) |
| Vehicle Control | - | 4.5% |
| Mismatch Oligo | 7.5 µM | 5.1% |
| This compound | 5.0 µM | 18.2% |
| This compound | 7.5 µM | 35.7% |
Application Note 2: Caspase Activity Assays
Principle: Caspases are a family of proteases that are central to the apoptotic process. Effector caspases, such as caspase-3 and caspase-7, are activated during mid-stage apoptosis and cleave numerous cellular substrates, leading to the morphological changes of cell death.[16] Caspase activity can be measured using substrates that become fluorescent or luminescent upon cleavage. A common substrate for caspase-3/7 contains the tetrapeptide sequence DEVD.[17]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: A simple "add-mix-measure" workflow for caspase activity.
Detailed Protocol: Luminescent Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence
-
Plate-reading luminometer
-
Multichannel pipette
Procedure:
-
Cell Treatment: Seed cells (e.g., 20,000 cells/well for adherent cells) in an opaque-walled 96-well plate and allow them to attach overnight.[18] Treat with a dilution series of this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture media in the wells.[17]
-
Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized based on cell type and treatment.[17]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[17]
Data Presentation
Table 2: Relative Caspase-3/7 Activity in AML Cell Line Following this compound Treatment. Data is representative.
| Treatment (72h) | Concentration | Luminescence (RLU) | Fold Increase vs. Control |
| Vehicle Control | - | 15,250 | 1.0 |
| Mismatch Oligo | 10 µM | 16,100 | 1.1 |
| This compound | 1 µM | 44,800 | 2.9 |
| This compound | 5 µM | 125,400 | 8.2 |
| This compound | 10 µM | 289,600 | 19.0 |
Application Note 3: TUNEL Assay for Late-Stage Apoptosis
Principle: A key feature of late-stage apoptosis is the enzymatic cleavage of DNA into internucleosomal fragments. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[19] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of the DNA fragments, allowing for their detection by fluorescence microscopy or flow cytometry.[20]
Experimental Workflow: Fluorescent TUNEL Assay
Caption: Workflow for detecting DNA fragmentation via TUNEL assay.
Detailed Protocol: TUNEL Staining for Microscopy
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffers)
-
Coverslips
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)[21]
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with this compound and controls as required.
-
Fixation and Permeabilization:
-
Remove media and wash cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde and incubating for 15 minutes at room temperature.[21]
-
Wash the cells, then add the permeabilization reagent (0.25% Triton™ X-100) and incubate for 20 minutes at room temperature.[20] This allows the TdT enzyme to access the nucleus.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the kit manufacturer's protocol.
-
Remove the permeabilization reagent and add the TdT reaction cocktail to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[21]
-
-
Detection and Visualization:
-
Stop the reaction and wash the cells as per the kit instructions.
-
If using an indirect detection method (e.g., BrdUTP), incubate with the corresponding fluorescently labeled antibody.
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst for 15 minutes.[21]
-
Wash the coverslips a final time and mount them onto microscope slides using an appropriate mounting medium.
-
Visualize using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.
-
Data Presentation
Table 3: Quantification of Apoptosis by TUNEL in Esophageal Squamous Carcinoma Cells. Data is representative based on published findings.[22]
| Treatment | % TUNEL-Positive Cells (Apoptotic Index) |
| Untreated Control | 3.1% |
| Mismatch Oligo | 3.5% |
| This compound | 22.4% |
| Radiation Only | 15.8% |
| This compound + Radiation | 45.2% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. geron.com [geron.com]
- 7. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. assaygenie.com [assaygenie.com]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
A guide to using Imetelstat in combination with JAK inhibitors in preclinical studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly JAK2 V617F, has led to the development of JAK inhibitors like ruxolitinib, which have become a cornerstone of MF therapy.[1] Ruxolitinib effectively reduces spleen size and symptom burden by attenuating cytokine signaling.[2][3][4] However, JAK inhibitors alone rarely induce complete or molecular remissions, indicating that they do not eradicate the malignant hematopoietic stem cell (HSC) clone responsible for the disease.[5]
Imetelstat, a first-in-class telomerase inhibitor, offers a distinct and potentially complementary mechanism of action.[6][7][8] By blocking telomerase activity, which is upregulated in the majority of cancers to enable replicative immortality, this compound preferentially targets malignant progenitor cells, including the MF stem cell clone, leading to apoptosis.[6][7][9] The rationale for combining this compound with a JAK inhibitor is to simultaneously control the hyperactive cytokine signaling and symptoms with the JAK inhibitor, while targeting the underlying malignant clone with this compound, potentially leading to deeper and more durable responses. Preclinical studies have demonstrated a synergistic or additive effect when these two agents are combined, with sequential administration of a JAK inhibitor followed by this compound showing particular promise in depleting MF HSCs and progenitor cells.[10][11]
These application notes provide a comprehensive guide to the preclinical investigation of this compound in combination with JAK inhibitors, with a focus on ruxolitinib. Detailed protocols for key in vitro and in vivo experiments are provided, along with a summary of representative quantitative data to aid in experimental design and data interpretation.
Signaling Pathways and Mechanism of Action
The combination of a JAK inhibitor and this compound targets two distinct but critical pathways in myelofibrosis. The JAK-STAT pathway is constitutively active in MF, leading to uncontrolled cell proliferation and the production of inflammatory cytokines. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, blocks the phosphorylation and activation of STAT proteins, thereby mitigating these downstream effects.[12][13][14][15]
This compound, on the other hand, targets telomerase, an enzyme essential for maintaining telomere length and enabling the continued proliferation of malignant stem cells.[6][7][8] By inhibiting telomerase, this compound leads to telomere shortening, cell cycle arrest, and ultimately apoptosis of the cancer cells. Interestingly, preclinical evidence also suggests that this compound can inhibit the JAK-STAT signaling pathway, specifically by reducing the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 protein.[16] This suggests a potential dual mechanism of action for this compound in the context of MF.
The combined inhibition of both pathways is hypothesized to result in a more profound anti-neoplastic effect than either agent alone.
References
- 1. mdpi.com [mdpi.com]
- 2. geron.com [geron.com]
- 3. Reaching for the Holy Grail in Myelofibrosis With this compound Combinations | Blood Cancers Today [bloodcancerstoday.com]
- 4. Ruxolitinib synergizes with DMF to kill via BIM+BAD-induced mitochondrial dysfunction and via reduced SOD2/TRX expression and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
- 8. docs.publicnow.com [docs.publicnow.com]
- 9. Geron Corporation - Geron Announces Phase 1 Findings from Two-Part IMproveMF Study Presented at ASH Suggesting Tolerability of RYTELO™ (this compound) in Combination with Ruxolitinib as Frontline Therapy in Patients with Myelofibrosis [ir.geron.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. ascopubs.org [ascopubs.org]
- 13. PB2221: AN OPEN-LABEL, PHASE 1/1B STUDY TO EVALUATE THE SAFETY, PHARMACOKINETICS, PHARMACODYNAMICS AND CLINICAL ACTIVITY OF this compound IN COMBINATION WITH RUXOLITINIB IN PATIENTS WITH MYELOFIBROSIS: IMPROVEMF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. IMproveMF update: this compound plus ruxolitinib in patients with MF [mpn-hub.com]
- 16. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating Imetelstat Resistance in Hematological Malignancy Cell Lines
Abstract
Imetelstat is a competitive inhibitor of telomerase, a reverse transcriptase that is essential for indefinite cell proliferation in many cancer cells. It functions by binding to the RNA component of telomerase (hTR), leading to the inhibition of telomerase activity, subsequent telomere shortening, and eventual cell death or senescence. While showing promise in clinical trials, particularly for myelodysplastic syndromes and myelofibrosis, the development of resistance remains a significant clinical challenge. This document provides a comprehensive experimental framework for researchers to generate this compound-resistant cell lines and investigate the underlying molecular mechanisms of resistance. The protocols herein describe methods for inducing resistance, characterizing the resistant phenotype, and exploring potential mechanisms such as target alterations, drug efflux, and activation of bypass signaling pathways.
Experimental Design Workflow
The overall strategy involves generating this compound-resistant cell lines from a parental, sensitive line through continuous, dose-escalating exposure. Once resistance is established and validated, a series of molecular and cellular assays are performed to elucidate the mechanism of resistance.
Protocols
Protocol for Generation of this compound-Resistant Cell Lines
This protocol uses a dose-escalation method to select for resistant cells.
Materials:
-
Parental cell line (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (clinical grade or research grade)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Method:
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using the protocol in Section 2.2.
-
Initial Culture: Seed the parental cells at a density of 1 x 10^5 cells/mL in complete medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Passaging: Monitor cell viability and proliferation every 2-3 days. When cell viability drops below 50%, remove the drug and allow the cells to recover in fresh medium. Once the culture has recovered, re-introduce this compound at the same concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the starting concentration (doubling time similar to untreated parental cells), double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process can take several months.
-
Isolation: Once cells are stably proliferating at a concentration at least 10-fold higher than the parental IC50, the culture is considered resistant. Isolate single-cell clones via limiting dilution or single-cell sorting to ensure a homogenous resistant population.
-
Cryopreservation: Expand and cryopreserve resistant clones at various passages.
Protocol for Cell Viability and IC50 Determination
Materials:
-
96-well cell culture plates
-
Parental and resistant cells
-
This compound serial dilutions
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Method:
-
Cell Seeding: Seed 5,000 cells per well in 90 µL of complete medium in a 96-well plate.
-
Drug Addition: Add 10 µL of a 10X serial dilution of this compound to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of this compound concentration and use a non-linear regression model to calculate the IC50.
Protocol for Telomerase Activity (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay measures telomerase activity.
Materials:
-
TRAP assay kit (e.g., from Millipore)
-
Cell pellets (1 x 10^6 cells)
-
CHAPS lysis buffer
-
PCR thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Method:
-
Cell Lysis: Lyse cell pellets in CHAPS lysis buffer on ice for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
TRAP Reaction: In a PCR tube, combine the cell extract (e.g., 1 µg of protein) with the TRAP reaction mix provided in the kit (contains TS primer, dNTPs, and PCR buffer).
-
Telomerase Extension: Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification according to the kit's instructions to amplify the extended products. Include a heat-inactivated sample as a negative control.
-
Gel Electrophoresis: Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Visualization: Stain the gel with SYBR Green or a similar nucleic acid stain and visualize the characteristic 6-base pair ladder indicative of telomerase activity.
Protocol for Gene Expression Analysis (RT-qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., hTERT, hTR, ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
Method:
-
RNA Extraction: Extract total RNA from parental and resistant cell pellets.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and master mix.
-
Thermal Cycling: Run the qPCR program on a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD | Fold Resistance |
|---|---|---|
| Parental (MOLM-13) | 1.5 ± 0.2 | 1.0 |
| Resistant (MOLM-13-R) | 18.2 ± 1.9 | 12.1 |
Table 2: Relative Gene Expression in this compound-Resistant Cells
| Gene | Fold Change (Resistant vs. Parental) ± SEM |
|---|---|
| hTERT | 1.1 ± 0.15 |
| hTR | 0.9 ± 0.21 |
| ABCB1 (MDR1) | 8.7 ± 1.1 |
| ABCG2 (BCRP) | 1.4 ± 0.3 |
Investigating Potential Resistance Mechanisms
Resistance to this compound could arise from several mechanisms. The following pathways should be investigated.
Target Alteration
-
Hypothesis: Resistance is caused by reduced drug binding due to mutations in hTR or by overcoming inhibition through overexpression of the catalytic subunit, hTERT.
-
Experiments:
-
TRAP Assay: Compare telomerase activity in parental and resistant lines in the presence and absence of this compound. A rightward shift in the dose-response curve for telomerase inhibition in resistant cells suggests a target-related mechanism.
-
qPCR: Quantify hTERT and hTR mRNA levels.
-
Sanger Sequencing: Sequence the hTR gene in resistant clones to identify potential mutations in the this compound binding site.
-
Increased Drug Efflux
-
Hypothesis: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2 (BCRP), actively pumps this compound out of the cell, reducing its intracellular concentration.
-
Experiments:
-
qPCR/Western Blot: Measure the expression of key ABC transporter genes and proteins.
-
Functional Assays: Use flow cytometry to measure the efflux of fluorescent transporter substrates (e.g., Rhodamine 123 for ABCB1). A decrease in intracellular fluorescence in resistant cells, which can be reversed by a specific transporter inhibitor (e.g., Verapamil), indicates increased efflux activity.
-
Activation of Bypass Signaling Pathways
-
Hypothesis: Resistant cells activate pro-survival signaling pathways (e.g., PI3K/Akt/mTOR) that allow them to bypass the apoptotic signals induced by telomere dysfunction.
-
Experiments:
-
Western Blot/Phospho-arrays: Probe for the activation (phosphorylation) of key signaling nodes like Akt, mTOR, and ERK in resistant versus parental cells.
-
Functional Studies: Treat resistant cells with this compound in combination with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor) to see if sensitivity can be restored.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Failure to generate resistant line | This compound concentration is too high or escalated too quickly. | Start with a lower concentration (e.g., IC20) and increase the dose in smaller increments over a longer period. |
| High variability in viability assays | Inconsistent cell seeding; edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding; do not use the outer wells of the plate. |
| No telomerase activity in TRAP assay | Degraded protein extract; insufficient protein concentration. | Use fresh cell pellets and protease inhibitors during lysis; ensure accurate protein quantification. |
| No difference in gene expression | Resistance mechanism is not at the transcriptional level. | Investigate post-transcriptional mechanisms, protein stability, or other pathways like drug efflux. |
Application Notes and Protocols: In Vivo Imaging for Efficacy Assessment of Imetelstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetelstat (GRN163L) is a first-in-class telomerase inhibitor that has demonstrated significant therapeutic potential in various malignancies.[1][2] As a lipid-conjugated oligonucleotide, this compound competitively binds to the RNA template of telomerase, inhibiting its enzymatic activity.[1][] This action leads to progressive telomere shortening in cancer cells, ultimately inducing cellular senescence or apoptosis and thereby limiting tumor proliferation.[1][][4] The targeted nature of this compound, preferentially affecting cells with high telomerase activity such as cancer cells, minimizes its impact on normal somatic cells.[1]
These application notes provide detailed protocols for utilizing common in vivo imaging techniques—Bioluminescence Imaging (BLI) and Magnetic Resonance Imaging (MRI)—to assess the therapeutic response of tumors to this compound in preclinical models.
Mechanism of Action: Telomerase Inhibition
This compound's primary mechanism of action is the direct inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[1][]
In Vivo Imaging Techniques
Non-invasive in vivo imaging techniques are essential for longitudinally monitoring tumor progression and response to therapies like this compound, reducing the number of animals required and providing real-time quantitative data.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive optical imaging modality that detects light emitted by luciferase-expressing cells following the administration of a substrate, such as D-luciferin.[5] The intensity of the light signal correlates with the number of viable tumor cells.
Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical images of tumors, allowing for precise and accurate measurement of tumor volume.[6][7] T2-weighted sequences are commonly used to delineate tumor margins from surrounding tissues.
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Response
Objective: To quantitatively assess the effect of this compound on tumor burden by measuring changes in bioluminescent signal.
Materials:
-
Luciferase-expressing cancer cells (e.g., GBM or NSCLC cell lines)
-
Appropriate cell culture medium and supplements
-
Lentiviral vector containing the firefly luciferase gene (e.g., pLenti CMV Puro LUC)[8]
-
Transfection reagent (e.g., jetPEI)[8]
-
Selection antibiotic (e.g., Puromycin)[8]
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
D-Luciferin potassium or sodium salt (e.g., Gold Biotechnology)[9]
-
Sterile PBS
-
Isoflurane anesthetic
-
In Vivo Imaging System (IVIS) or equivalent
Methodology:
Part A: Generation of Stable Luciferase-Expressing Cell Lines [8]
-
Lentivirus Production: Co-transfect HEK293T cells with the luciferase-containing lentiviral plasmid and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus.
-
Selection: Select for stably transduced cells by treating with the appropriate antibiotic (e.g., Puromycin at 2 µg/ml).[8]
-
Validation: Confirm luciferase expression and activity in vitro by adding D-Luciferin to the cell culture and measuring luminescence.
Part B: In Vivo Tumor Xenograft and Imaging
-
Cell Implantation: Subcutaneously inject 1 x 10^6 luciferase-expressing cells in 100 µL of PBS into the flank of each mouse. For orthotopic models, stereotactically inject the cells into the relevant organ (e.g., brain for glioblastoma).[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Baseline Imaging:
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, i.p., twice weekly) or a vehicle control (e.g., PBS).[10]
-
-
Longitudinal Imaging: Repeat the imaging procedure (Step 3) at regular intervals (e.g., weekly) to monitor tumor response.
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from the tumor region of interest (ROI) for each mouse at each time point.
Protocol 2: Magnetic Resonance Imaging (MRI) for Tumor Volume Measurement
Objective: To accurately measure changes in tumor volume in response to this compound treatment.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
Small animal MRI system (e.g., 7T)
-
Anesthesia system (isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Image analysis software
Methodology:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Position the mouse in the MRI scanner, ensuring the tumor is within the imaging coil.
-
Monitor the animal's respiration and maintain body temperature throughout the scan.
-
-
Image Acquisition:
-
Acquire T2-weighted images using a Rapid Acquisition with Relaxation Enhancement (RARE) sequence.[6][12]
-
Suggested MRI Parameters: [12]
-
Repetition Time (TR): 2.0–2.5 s
-
Effective Echo Time (TE): 25–30 ms
-
In-plane resolution: 0.125 x 0.125 mm²
-
Slice thickness: 0.5–1.0 mm
-
Field-of-view: 20x20x10 mm³
-
Acquisition time: ~5 minutes
-
-
-
Treatment: Administer this compound or vehicle control as described in Protocol 1.
-
Longitudinal Imaging: Repeat the MRI procedure at regular intervals to track changes in tumor volume.
-
Data Analysis:
-
Manually or semi-automatically delineate the tumor region of interest (ROI) on each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the ROIs on each slice and multiplying by the slice thickness.[12]
-
Data Presentation
Quantitative data from preclinical studies should be summarized in tables for clear comparison.
Table 1: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Imaging Modality | Endpoint | Result | Reference |
| Control | Bioluminescence Imaging (BLI) | Average Photon Count | ~1.2 x 10^7 p/s | --INVALID-LINK-- |
| This compound (30 mg/kg) | Bioluminescence Imaging (BLI) | Average Photon Count | ~1.0 x 10^6 p/s (>10-fold reduction) | --INVALID-LINK-- |
| Control | Caliper Measurement | Tumor Volume | Increased over 53 days | --INVALID-LINK-- |
| This compound (30 mg/kg) | Caliper Measurement | Tumor Volume | Significant decrease compared to control | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Cell Line (Initial Telomere Length) | Treatment Group | Endpoint | Result | p-value | Reference |
| Calu-3 (1.5 kb) | This compound (30 mg/kg) | Final Tumor Weight | Significantly smaller than control | < 0.0008 | --INVALID-LINK--[13] |
| HCC827 (3 kb) | This compound (30 mg/kg) | Final Tumor Weight | Significantly smaller than control | < 0.0008 | --INVALID-LINK--[13] |
| H1648 (2 kb) | This compound (30 mg/kg) | Final Tumor Weight | Significantly smaller than control | < 0.007 | --INVALID-LINK--[13] |
| H460 (5 kb) | This compound (30 mg/kg) | Final Tumor Weight | No significant difference from control | - | --INVALID-LINK-- |
These results indicate that the in vivo efficacy of this compound is dependent on the initial telomere length of the tumor cells.[14][15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. Tumour size measurement in a mouse model using high resolution MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 9. sites.duke.edu [sites.duke.edu]
- 10. The Telomerase Antagonist this compound Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mismatch between Bioluminescence Imaging (BLI) and MRI When Evaluating Glioblastoma Growth: Lessons from a Study Where BLI Suggested “Regression” while MRI Showed “Progression” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lentiviral Transduction to Investigate Imetelstat Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction methods to study the molecular targets of Imetelstat, a first-in-class telomerase inhibitor. The protocols and diagrams included are designed to facilitate the investigation of this compound's mechanism of action in various cancer cell models, particularly in the context of hematologic malignancies.
This compound is an oligonucleotide that competitively binds to the RNA template of human telomerase (hTR), inhibiting its enzymatic activity.[1][2] This leads to telomere shortening and induces apoptosis or senescence in cancer cells that rely on telomerase for immortal proliferation.[2] Notably, this compound has demonstrated selective activity against malignant hematopoietic stem and progenitor cells, making it a promising therapeutic for myelofibrosis and myelodysplastic syndromes.[3][4][5][6]
Lentiviral vectors are a powerful tool for genetic modification, capable of transducing a wide range of cell types, including non-dividing cells, to achieve stable transgene expression.[7][8][9] By leveraging lentiviral-mediated gene overexpression or knockdown (e.g., via shRNA), researchers can elucidate the roles of specific genes within the telomerase pathway and their contribution to this compound's therapeutic effects.
Key Applications of Lentiviral Transduction in this compound Research
-
Target Validation: Confirm the role of telomerase and its components as the primary targets of this compound.
-
Mechanism of Action Studies: Investigate the downstream signaling pathways affected by this compound-mediated telomerase inhibition.
-
Resistance Mechanisms: Identify genes that, when overexpressed or silenced, confer resistance to this compound.
-
Combination Therapy Screening: Evaluate the synergistic effects of this compound with other therapeutic agents by modulating the expression of relevant genes.
Diagrams
Signaling Pathway of this compound Action
References
- 1. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. s201.q4cdn.com [s201.q4cdn.com]
- 4. s201.q4cdn.com [s201.q4cdn.com]
- 5. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. researchgate.net [researchgate.net]
- 9. cd-genomics.com [cd-genomics.com]
Troubleshooting & Optimization
Overcoming Imetelstat-induced thrombocytopenia in in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Imetelstat-induced thrombocytopenia in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: this compound-induced thrombocytopenia is primarily a result of the on-target effect of telomerase inhibition on normal megakaryopoiesis. Unlike its cytotoxic effect on malignant cells, in normal megakaryocyte (MK) precursor cells, this compound causes a reversible delay in maturation.[1][2][3] This leads to a temporary decrease in the production of mature, platelet-producing megakaryocytes and consequently, a drop in peripheral platelet counts. The effect is generally transient and reversible upon cessation of the drug.[1]
Q2: Is this compound-induced thrombocytopenia mediated by an immune response?
A2: Current evidence suggests that this compound-induced thrombocytopenia is not primarily mediated by off-target immune activation, specifically through Toll-like receptors (TLRs). While some oligonucleotides can induce thrombocytopenia through TLR9 activation, studies have shown that this compound does not stimulate TLR signaling pathways.
Q3: What is a typical timeline for the onset and recovery of thrombocytopenia in in vivo models treated with this compound?
A3: The onset and recovery of thrombocytopenia can vary depending on the animal model, dose, and administration schedule of this compound. Generally, a decline in platelet counts is observed within the first few weeks of treatment. In clinical settings with a 4-week dosing interval, Grade 3 or 4 decreased platelets typically have a median time to onset of about 6 weeks, with a median recovery time to Grade 2 or lower of approximately 1.3 weeks.[4] Preclinical models may exhibit different kinetics, and it is crucial to establish a baseline and monitor platelet counts regularly throughout the experiment.
Q4: Are there any known strategies to mitigate this compound-induced thrombocytopenia in preclinical models?
A4: While preclinical studies specifically addressing the mitigation of this compound-induced thrombocytopenia are limited, a promising approach is the concurrent or supportive use of thrombopoietin receptor agonists (TPO-RAs). TPO-RAs, such as Romiplostim and Eltrombopag, stimulate the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.[5][6] This strategy has been shown to be effective in various models of chemotherapy-induced thrombocytopenia and is a logical avenue to investigate for this compound.[7]
Troubleshooting Guide
Issue: Severe or prolonged thrombocytopenia impacting animal health and experimental timelines.
Possible Cause 1: this compound dose is too high for the specific in vivo model.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in a stepwise manner in a pilot cohort to identify a dose that maintains anti-tumor efficacy while minimizing severe thrombocytopenia.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If available, utilize PK/PD data to determine the optimal therapeutic window for this compound in your model.
-
Possible Cause 2: The in vivo model is particularly sensitive to the effects of this compound on megakaryopoiesis.
-
Troubleshooting Steps:
-
Supportive Care with TPO-RAs: Implement a supportive care regimen with a TPO-receptor agonist. See the detailed experimental protocol below for a suggested approach.
-
Model Characterization: Thoroughly characterize the baseline hematological parameters of your chosen animal model to ensure they are within a normal range before starting the experiment.
-
Possible Cause 3: Off-target effects or an unexpected immune reaction (less likely but possible).
-
Troubleshooting Steps:
-
Immune Profiling: In a subset of animals, perform immune profiling to assess for markers of immune activation, such as cytokine levels and activation of immune cell populations.
-
Histopathological Analysis: Conduct histopathological analysis of the bone marrow and spleen to look for any signs of immune-mediated platelet destruction.
-
Quantitative Data Summary
Table 1: Reported Incidence of Grade 3-4 Thrombocytopenia with this compound in a Phase 3 Clinical Trial.
| Treatment Cycles | Incidence of Grade 3-4 Thrombocytopenia |
| Cycles 1-3 | 62.7% |
| Cycles 4-6 | 48.5% |
| Cycles 7-12 | 44.7% |
| Cycle 13 and beyond | 37.5% |
Data from the IMerge Phase 3 trial in patients with lower-risk myelodysplastic syndromes.
Table 2: Preclinical Efficacy of a TPO-Receptor Agonist (Romiplostim) in a Murine Model of Chemotherapy-Induced Thrombocytopenia.
| Treatment Group | Platelet Nadir (x10^9/L) | Time to Platelet Recovery (days) |
| Chemotherapy Control | ~150 | ~14 |
| Chemotherapy + Romiplostim (100 µg/kg) | ~300 | ~10 |
| Chemotherapy + Romiplostim (300 µg/kg) | ~450 | ~9 |
Adapted from a study on multicycle chemotherapy-induced thrombocytopenia in mice.[7] This table provides an example of the potential effect of a TPO-RA and should be adapted based on the specific experimental conditions.
Key Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Thrombocytopenia with TPO-RA Supportive Care
Objective: To evaluate the efficacy of a thrombopoietin receptor agonist (TPO-RA) in mitigating this compound-induced thrombocytopenia in a tumor-bearing mouse model.
Materials:
-
This compound
-
TPO-Receptor Agonist (e.g., Romiplostim or a murine-specific analog)
-
Tumor-bearing mice (e.g., patient-derived xenograft model of a hematologic malignancy)
-
Complete Blood Count (CBC) analyzer
-
Standard laboratory equipment for animal handling and dosing
Methodology:
-
Animal Model and Tumor Implantation:
-
Use an appropriate immunodeficient mouse strain (e.g., NSG mice) for patient-derived xenograft (PDX) models.
-
Implant tumor cells according to established protocols and allow tumors to reach a predetermined size.
-
-
Group Allocation:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Group A: Vehicle Control
-
Group B: this compound alone
-
Group C: this compound + TPO-RA
-
Group D: TPO-RA alone
-
-
-
Dosing Regimen:
-
This compound: Administer this compound at a dose known to have anti-tumor efficacy in your model (e.g., 15 mg/kg, intraperitoneally, every other day).[8]
-
TPO-RA: Based on literature for chemotherapy-induced thrombocytopenia models, a starting dose of Romiplostim could be 100-300 µg/kg, administered subcutaneously.[7] The timing of TPO-RA administration is critical. Consider two approaches:
-
Prophylactic: Start TPO-RA administration 24 hours before the first this compound dose and continue on a schedule determined by the TPO-RA's half-life.
-
Therapeutic: Initiate TPO-RA treatment when platelet counts drop below a predetermined threshold (e.g., < 250 x 10^9/L).
-
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Platelet Counts: Perform CBCs via tail vein sampling at baseline and then 2-3 times per week throughout the study.
-
Animal Health: Monitor body weight and overall health daily.
-
-
Endpoint Analysis:
-
Compare platelet nadir, time to platelet recovery, and overall platelet counts between the groups.
-
Evaluate the impact of TPO-RA on the anti-tumor efficacy of this compound.
-
At the end of the study, collect bone marrow for histopathological analysis of megakaryocyte numbers and morphology.
-
Visualizations
Caption: this compound delays the maturation of megakaryocyte precursors.
Caption: TPO-RAs activate the JAK-STAT pathway to promote megakaryopoiesis.
Caption: Workflow for testing TPO-RAs with this compound in vivo.
References
- 1. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Optimizing Imetelstat Dosage for Long-Term Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Imetelstat dosage for long-term cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective and accurate in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class oligonucleotide that acts as a competitive inhibitor of telomerase.[1][2] It binds with high affinity to the template region of the RNA component of human telomerase (hTR), preventing the enzyme from adding telomeric repeats to the ends of chromosomes.[1][3] This leads to progressive telomere shortening in cancer cells, which have elevated telomerase activity, ultimately resulting in cellular senescence or apoptosis (programmed cell death).[4][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. However, a common starting point for long-term in vitro studies is 1 µM, with treatments administered three times a week.[6] For specific cell lines, IC50 (half-maximal inhibitory concentration) values for telomerase inhibition have been reported to range from 50 nM to 200 nM in pancreatic cancer cell lines and was 0.45 µM in glioblastoma tumor-initiating cells.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How often should this compound be replenished in my long-term cell culture?
A3: Due to its stability in culture medium, a common practice for long-term experiments is to replenish this compound three times a week.[6] This ensures a consistent effective concentration of the inhibitor.
Q4: How long does it take to observe the effects of this compound in vitro?
A4: The time required to observe significant effects on cell proliferation and viability is dependent on the initial telomere length of the cancer cells.[6] Cell lines with shorter telomeres will typically respond more quickly to telomerase inhibition. Continuous long-term treatment is necessary to induce progressive telomere shortening and subsequent growth inhibition.[6] Short-term effects, independent of telomere length, on processes like DNA repair have also been observed.
Q5: Can this compound have off-target effects?
A5: Some studies have reported potential off-target effects of this compound that are independent of its telomerase inhibition activity. For instance, in A549 lung cancer cells, this compound has been shown to affect the cytoskeleton, leading to changes in cell adhesion and morphology. While activation of Toll-like receptors has been ruled out, it is important to consider the possibility of other off-target effects in your experimental system.[7]
Q6: What is the stability of this compound in cell culture medium?
A6: this compound is a thio-phosphoramidate oligonucleotide, a modification that enhances its stability against nuclease degradation compared to unmodified oligonucleotides. While specific half-life in various cell culture media can vary, the recommended dosing of three times per week in long-term cultures suggests sufficient stability to maintain an effective concentration.[6]
Data Presentation: this compound In Vitro Efficacy
The following tables summarize quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound for Telomerase Inhibition
| Cell Line | Cancer Type | IC50 | Reference |
| Pancreatic Cancer Cell Lines (Panel of 10) | Pancreatic Cancer | 50 nM - 200 nM | [5] |
| Glioblastoma Tumor-Initiating Cells | Glioblastoma | 0.45 µM | |
| Various Tumor Cell Lines | Various Cancers | 0.1 µM - 1 µM |
Table 2: Effects of Long-Term this compound Treatment on Cell Viability and Proliferation
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| CAPAN1 | Pancreatic Cancer | Not Specified (based on IC50 of 75 nM) | 47 doublings | Complete loss of viability | [5] |
| CD18 | Pancreatic Cancer | Not Specified (based on IC50 of 204 nM) | 69 doublings | Complete loss of viability | [5] |
| H157-luc | Non-Small Cell Lung Cancer | 1 µM (thrice weekly) | 8 weeks | Reduced telomerase activity | [6] |
| H2087 | Non-Small Cell Lung Cancer | 1 µM (thrice weekly) | 8 weeks | Reduced telomerase activity | [6] |
| PANC1 | Pancreatic Cancer | 10 µM | 45 days | Reduced tumorigenicity in vivo | |
| MCF7 | Breast Cancer | 1 µM | >4 weeks | Cell death in mammospheres |
Experimental Protocols
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
This protocol is a highly sensitive PCR-based method to measure telomerase activity.
Materials:
-
Cell lysis buffer (e.g., NP-40 lysis buffer)
-
TRAP reaction mix (containing TS primer, ACX primer, dNTPs, Taq polymerase, and buffer)
-
PCR tubes or plate
-
Thermocycler
-
DNA electrophoresis equipment and reagents
-
Positive and negative control cell lysates
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer at a concentration of 1,000-5,000 cells/µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
TRAP Reaction:
-
Prepare the TRAP reaction mix according to the manufacturer's instructions.
-
Add 1-2 µL of cell lysate to the TRAP reaction mix.
-
Include a positive control (lysate from a telomerase-positive cell line) and a negative control (lysis buffer or lysate from a telomerase-negative cell line).
-
-
PCR Amplification:
-
Perform the telomerase extension step at 25°C for 20-30 minutes.
-
Inactivate telomerase at 95°C for 2 minutes.
-
Proceed with PCR amplification for 30-35 cycles (e.g., 95°C for 30s, 55-60°C for 30s, 72°C for 1 min).
-
-
Detection:
-
Analyze the PCR products by polyacrylamide or agarose gel electrophoresis.
-
A characteristic ladder of 6-bp repeats indicates telomerase activity.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Methodology:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Long-Term this compound Treatment:
-
Treat the cells with the desired concentration of this compound. Replenish the medium with fresh this compound every 2-3 days.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Colony Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Colony Counting:
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Troubleshooting Guides
Issue 1: No significant effect on cell proliferation or viability is observed after short-term treatment.
-
Possible Cause: this compound's primary mechanism of action relies on telomere shortening, which is a gradual process that requires multiple cell divisions.
-
Solution: Long-term continuous exposure is necessary to see significant effects. The duration required depends on the initial telomere length and the proliferation rate of the cell line.[6]
Issue 2: Unexpected or rapid cytotoxicity is observed at low concentrations.
-
Possible Cause 1: The cell line may be particularly sensitive to off-target effects of this compound. Some studies have shown that this compound can affect the cytoskeleton, leading to changes in cell adhesion and morphology, which could impact cell viability.
-
Solution 1: Perform a thorough dose-response and time-course experiment to identify a non-toxic concentration range for short-term off-target effects while still being effective for long-term telomerase inhibition. Consider using a mismatch control oligonucleotide to distinguish between sequence-specific and non-specific effects.
-
Possible Cause 2: The cells may be undergoing a form of programmed cell death that is independent of telomere shortening.
-
Solution 2: Analyze markers of apoptosis (e.g., caspase activation, Annexin V staining) and other forms of cell death to understand the mechanism of cytotoxicity.
Issue 3: Cells initially respond to this compound but then resume proliferation (development of resistance).
-
Possible Cause: A subpopulation of cells may have developed resistance to this compound. While the exact mechanisms of resistance to this compound in vitro are not fully elucidated, potential mechanisms could involve alterations in drug uptake/efflux or the activation of alternative telomere maintenance pathways (ALT).
-
Solution:
-
Verify that the drug is being replenished regularly to maintain an effective concentration.
-
Analyze the resistant cell population for changes in telomerase activity and telomere length to determine if telomerase inhibition is still effective.
-
Investigate potential resistance mechanisms, such as the expression of drug efflux pumps or markers of the ALT pathway.
-
Issue 4: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution 1: Ensure accurate and consistent cell counting and seeding for all experiments.
-
Possible Cause 2: Inconsistent this compound concentration or replenishment schedule.
-
Solution 2: Prepare fresh dilutions of this compound for each experiment and adhere to a strict replenishment schedule.
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution 3: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or medium to maintain humidity.
Visualizations
Caption: Mechanism of action of this compound as a telomerase inhibitor.
Caption: Experimental workflow for long-term this compound cell culture.
References
- 1. This compound (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (a telomerase antagonist) exerts off‑target effects on the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Telomerase Antagonist this compound Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term treatment with this compound sensitizes hematopoietic malignant cells to a genotoxic agent via suppression of the telomerase-mediated DNA repair process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Strategies to enhance Imetelstat delivery and stability in vitro
Welcome to the technical support center for Imetelstat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the delivery and stability of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, 13-mer oligonucleotide that competitively inhibits the enzymatic activity of human telomerase.[1] It binds with high affinity to the RNA template component of telomerase (hTR), preventing it from adding telomeric repeats to the ends of chromosomes.[2][3] This leads to progressive telomere shortening in cancer cells, which can trigger cellular senescence (growth arrest) or apoptosis (programmed cell death).[4][5]
Q2: What is the purpose of the lipid group on this compound?
A2: this compound has a palmitoyl (C16) lipid group covalently attached to its 5' end.[1] This lipid moiety enhances the molecule's entry into cells, thereby increasing its potency and improving its pharmacokinetic properties.[6]
Q3: What are typical working concentrations for in vitro experiments?
A3: In vitro studies have used a range of this compound concentrations, typically from 1 µM to 15 µM, depending on the cell line and experimental endpoint.[3][7] For example, a dose-dependent inhibition of telomerase activity in glioblastoma tumor-initiating cells was observed with an IC50 of 0.45µM.[8] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: What is an appropriate negative control for this compound?
A4: A mismatched (MM) oligonucleotide with the same lipid modification and thio-phosphoramidate backbone is the recommended negative control.[3][6][7] This control has a different sequence that does not bind to the telomerase RNA template, helping to distinguish sequence-specific telomerase inhibition from potential off-target effects of the oligonucleotide chemistry itself.[6][9] One commonly used mismatch sequence is 5'-Palm-TAGGTGTAAGCAA-3'.[6][7]
Q5: Which cancer cell lines are most sensitive to this compound?
A5: Cell lines with high telomerase activity and/or shorter telomeres are generally more sensitive to this compound.[1][10] Telomerase is reactivated in over 85% of all human cancers.[1][2] The sensitivity can be cell-type dependent; for instance, in non-small cell lung cancer cell lines, response to this compound was found to be dependent on initial telomere length.[10] It is advisable to verify the telomerase activity status of your cell line of interest.[11][12][13]
Troubleshooting Guides
Issue: Low or No Observed Efficacy
Q: I'm not observing the expected anti-proliferative or pro-apoptotic effects of this compound on my cancer cell line. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Telomerase Activity: this compound's primary target is active telomerase. Confirm that your cell line expresses high levels of telomerase activity.[1] Some cancer cell lines use an alternative lengthening of telomeres (ALT) mechanism and will not be sensitive to this compound.[2]
-
Verify Drug Integrity and Concentration: Ensure your this compound stock solution was prepared and stored correctly. As an oligonucleotide, it should be reconstituted in nuclease-free buffer or water. Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line, as sensitivity can vary.[8]
-
Assess Cellular Uptake: The lipid modification on this compound is designed to enhance uptake, but efficiency can vary between cell lines.[6] If poor uptake is suspected, consider using a fluorescently labeled version of this compound to visualize cellular entry via microscopy or flow cytometry.
-
Check Incubation Time: The effects of telomerase inhibition are often not immediate. Telomere shortening is a gradual process that occurs with each cell division.[8][10] Short-term experiments (e.g., 24-48 hours) may not be sufficient to observe significant anti-proliferative effects. Longer-term assays (several days to weeks) are often necessary.[8][10] However, induction of apoptosis has been observed in as little as 96 hours in some AML models.[9][14]
-
Evaluate Drug Stability: this compound may be susceptible to degradation by nucleases present in serum-containing culture media. See the stability troubleshooting section below for more details.
Issue: Poor Stability and Degradation
Q: I suspect my this compound is degrading in the cell culture medium. How can I assess and prevent this?
A: Oligonucleotide stability is a critical factor, especially in serum-containing media.
-
Source of Degradation: The primary cause of oligonucleotide degradation in vitro is nuclease activity from fetal bovine serum (FBS) or the cells themselves.[15][16] Standard heat-inactivation of FBS (56°C for 30 minutes) is not sufficient to eliminate all nuclease activity; some nucleases are heat-stable.[5][17][18]
-
Assessing Stability: You can assess the stability of this compound by incubating it in your complete culture medium at 37°C. Take samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze them using denaturing polyacrylamide gel electrophoresis (PAGE).[15][19] Degradation will appear as a decrease in the intensity of the full-length this compound band and the appearance of lower molecular weight smears.
-
Enhancing Stability:
-
Use High-Quality Reagents: Reconstitute and dilute this compound using certified nuclease-free water and pipette tips.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this will significantly reduce nuclease activity.
-
More Rigorous Heat-Inactivation: Some studies suggest that heating serum to 70°C for 30 minutes can more effectively inactivate nucleases, but this may also degrade essential growth factors.[18] This must be tested for its effect on your specific cell line's health and growth.
-
Chemical Modifications: this compound's thio-phosphoramidate backbone is already designed to be resistant to nucleases.[20] Further modification is not practical for an end-user, but it's important to use the appropriate mismatched control with the same backbone to account for any non-specific effects.[7]
-
Issue: Inconsistent Results and High Variability
Q: My experimental replicates show high variability when using this compound. What are the common causes?
A: Variability can undermine your results. Here are common sources and solutions:
-
Inconsistent Solubilization: this compound is a lipidated oligonucleotide and may require thorough mixing to ensure it is fully solubilized in aqueous media. After diluting the stock solution into your culture medium, vortex gently and ensure the solution is homogenous before adding it to your cells.
-
Cell Seeding and Health: Ensure consistent cell seeding density across all wells and plates. Over-confluent or unhealthy cells will respond differently to treatment. Always start experiments with cells in the logarithmic growth phase.
-
Serum Lot Variability: Different lots of FBS can have varying levels of growth factors and nucleases, which can impact both cell growth and this compound stability.[21] If possible, use the same lot of FBS for the duration of a key experiment.
-
Use of Proper Controls: Always include an untreated control and a mismatched oligonucleotide (MM) control in every experiment.[3][6] The MM control is crucial for confirming that the observed effects are due to telomerase inhibition and not to non-specific oligonucleotide or lipid effects.[6]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Concentration | Observed Effect | Citation(s) |
| HCC1569 | HER2+ Breast Cancer | Cell Viability (5 days) | IC50 ≈ 5 µM | Synergistic effect when combined with trastuzumab. | [4] |
| HCC1954 | HER2+ Breast Cancer | Cell Viability (5 days) | IC50 ≈ 10 µM | Synergistic effect when combined with trastuzumab. | [4] |
| GBM TIC | Glioblastoma | Telomerase Activity | IC50 = 0.45 µM | Dose-dependent inhibition of telomerase activity. | [8] |
| AML PDX | Pediatric AML | Apoptosis (96 hrs) | 1-10 µM | Dose-dependent increase in apoptosis of leukemia stem cells. | [9][14] |
| MPN CD34+ | Myeloproliferative Neoplasm | CFU-MK Assay | 7.5 - 15 µM | Reduced formation of malignant megakaryocyte colonies. | [7] |
| Esophageal Cancer | Esophageal Cancer | Apoptosis | Not specified | Increased apoptosis and sensitization to radiation. | [22] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (MTS/MTT)
This protocol outlines a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a series of dilutions of this compound and a mismatched (MM) control oligonucleotide in your complete culture medium. Ensure you are using nuclease-free water for initial stock reconstitution.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound, the MM control, or vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5-7 days for proliferation studies, as effects may be delayed).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves to determine IC50 values.
Protocol 2: Assessment of this compound Stability in Culture Medium
This protocol uses gel electrophoresis to visualize the integrity of this compound over time.[15][19]
-
Incubation: Add this compound to your complete cell culture medium (containing serum) at your final working concentration. Incubate at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). Immediately freeze the samples at -80°C to stop any further degradation.
-
Sample Preparation: Thaw samples on ice. Mix an equal volume of 2X formamide loading dye (containing urea) with each sample to denature the oligonucleotide.
-
Gel Electrophoresis: Load the samples onto a 15-20% polyacrylamide gel containing urea (denaturing PAGE). Run the gel according to standard procedures.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., GelRed or SYBR Gold). Visualize the bands using a gel documentation system.
-
Analysis: The intact this compound should run as a single band. Degradation will be visible as a decrease in the intensity of this band over time, potentially with the appearance of a lower molecular weight smear.
Visualizations
Caption: this compound inhibits telomerase, leading to telomere shortening and cell death.
Caption: Standard workflow for assessing this compound's in vitro efficacy.
Caption: A logical guide for troubleshooting low this compound efficacy in vitro.
References
- 1. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines | eLife [elifesciences.org]
- 3. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fetal calf serum contains heat-stable nucleases that degrade neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Telomerase Antagonist this compound Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Telomerase activity, cell proliferation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geron.com [geron.com]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes [bio-protocol.org]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fetal calf serum contains heat-stable nucleases that degrade neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound.eu [this compound.eu]
Addressing variability in Imetelstat response across different cell lines
Welcome to the technical support center for Imetelstat research. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the variability in this compound response observed across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class telomerase inhibitor. It is a 13-mer oligonucleotide that competitively binds to the RNA template of human telomerase (hTR).[1][2] This binding prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to progressive telomere shortening with each cell division.[1][3] Ultimately, this induces cellular senescence or apoptosis in cancer cells, which rely on telomerase for their immortality.[3]
Q2: Why do different cancer cell lines show variable sensitivity to this compound?
The variability in response to this compound across different cell lines is a complex issue influenced by several factors:
-
Initial Telomere Length: Cell lines with shorter initial telomeres tend to respond more rapidly to this compound treatment.[4] The inhibition of telomerase leads to critically short telomeres and subsequent cell death or senescence more quickly in these cells.[4]
-
hTERT Expression Levels: The expression of the catalytic subunit of telomerase, hTERT, can vary significantly among cell lines. While not always a direct predictor of sensitivity, hTERT levels are crucial for telomerase activity.[5][6]
-
Genetic Background of the Cell Line: The mutational status of key oncogenes can influence this compound sensitivity. For instance, in myeloproliferative neoplasms, cells with a CALR mutation have shown greater sensitivity to this compound compared to those with a JAK2 V617F mutation.[7][8] This is potentially due to this compound's impact on the JAK-STAT signaling pathway in CALR-mutated cells.[7][8]
-
Drug Uptake and Metabolism: While this compound is lipid-conjugated to enhance cellular uptake, differences in membrane composition and cellular metabolism across cell lines could potentially influence its intracellular concentration and efficacy.
-
Off-Target Effects: this compound has been reported to have off-target effects that may contribute to its anti-cancer activity, and the cellular machinery involved in these effects could differ between cell lines.
Q3: What are the potential off-target effects of this compound?
Besides its primary function as a telomerase inhibitor, this compound has been observed to have effects independent of telomere shortening. For example, in some glioblastoma cell lines, this compound has been shown to perturb casein kinase-2 (CK2) signaling, which can impact cell proliferation and the cancer stem cell population.[9] Researchers should be aware of these potential off-target effects when interpreting their results.
Q4: Can this compound's efficacy be enhanced by combination therapies?
Yes, preclinical studies suggest that combining this compound with other agents can be a promising strategy. For example, in acute myeloid leukemia (AML) cell lines, pretreatment with DNA methyltransferase inhibitors (DNMTIs) like decitabine was shown to downregulate hTERT expression and synergistically enhance the growth-inhibitory effects of this compound.[10] In HER2+ breast cancer cells, this compound has been shown to augment the effects of trastuzumab.[11]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant inhibition of cell growth observed. | 1. Insufficient treatment duration. 2. Cell line has very long telomeres. 3. Low expression of hTERT or low telomerase activity. 4. Cell line is inherently resistant. 5. Incorrect drug concentration. | 1. This compound's effect is often delayed and dependent on telomere shortening over multiple cell divisions. Extend the treatment period, monitoring cell viability at regular intervals. 2. Measure the baseline telomere length of your cell line. Cell lines with very long telomeres will require a longer treatment duration to show an effect.[4] 3. Assess the baseline telomerase activity and hTERT expression in your cell line. 4. Consider using a different cell line with known sensitivity to this compound as a positive control. Investigate the genetic background of your cell line for mutations that may confer resistance. 5. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug preparation and storage. 3. Inconsistent timing of drug administration and endpoint assays. 4. Cell line instability or heterogeneity. | 1. Ensure precise and consistent cell counting and seeding for all experiments. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Follow the manufacturer's instructions for storage. 3. Standardize all experimental timelines, including cell plating, drug treatment duration, and the timing of viability or other endpoint assays. 4. Use cells from a low passage number and regularly check for mycoplasma contamination. |
| Unexpected or off-target effects observed. | 1. This compound may have biological effects independent of telomerase inhibition.[9] 2. The observed phenotype may be specific to the cell line's genetic context. | 1. As a control, use a mismatch oligonucleotide that has a similar chemical structure to this compound but does not bind to the telomerase RNA template. This can help distinguish between on-target and off-target effects. 2. Characterize the key signaling pathways in your cell line that might be affected by this compound. For example, investigate the JAK-STAT pathway in hematopoietic cell lines.[7][8] |
| Difficulty in measuring telomere shortening. | 1. Insufficient number of population doublings during treatment. 2. Assay for telomere length measurement is not sensitive enough. | 1. Ensure that the cells have undergone a sufficient number of divisions during this compound treatment for detectable telomere shortening to occur. 2. Use a highly sensitive and quantitative method for telomere length measurement, such as qPCR-based methods or molecular combing.[12][13] |
Quantitative Data on this compound Response
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, illustrating the variability in response.
Table 1: this compound IC50 Values in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) |
| CLB-GA | 0.89 |
| BE(2)-C | 6.5 |
| SH-SY5Y | 31.3 |
| Data from a study on telomerase-targeting compounds in high-risk neuroblastoma models.[14] |
Table 2: this compound IC50 Values in HER2+ Breast Cancer Cell Lines (in combination with Trastuzumab)
| Cell Line | This compound IC50 (µM) | Trastuzumab IC50 (µM) |
| HCC1569 | ~2.5 | ~0.3 |
| HCC1954 | ~2.0 | ~0.5 |
| Data from a study on the combination of this compound and Trastuzumab in HER2+ breast cancer cells.[11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Mismatch control oligonucleotide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the mismatch control in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, or longer for delayed-effect studies).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect telomerase activity.
Materials:
-
Cell pellets (treated and untreated)
-
CHAPS lysis buffer
-
TRAP reaction mix (containing TS primer, ACX primer, dNTPs, and Taq polymerase)
-
PCR tubes and thermocycler
-
Agarose gel electrophoresis system
-
SYBR Green or other DNA staining dye
Procedure:
-
Cell Lysate Preparation:
-
Resuspend approximately 100,000 cells in 100 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
TRAP Reaction:
-
Set up the TRAP PCR reaction in PCR tubes. For each sample, use approximately 1 µg of protein extract.
-
The reaction mix typically includes a forward primer (TS) that is extended by telomerase and a reverse primer (ACX) for amplification of the extended products.
-
Include a heat-inactivated lysate as a negative control and a cell line with known high telomerase activity as a positive control.
-
-
PCR Amplification:
-
Perform the PCR with an initial telomerase extension step (e.g., 25°C for 20 minutes), followed by PCR amplification cycles (e.g., 94°C for 30s, 55°C for 30s, 72°C for 1 min) for about 30-35 cycles.
-
-
Detection of TRAP Products:
-
Run the PCR products on a 10-12% non-denaturing polyacrylamide gel or a high-resolution agarose gel.
-
Stain the gel with SYBR Green or a similar DNA dye.
-
Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats.
-
Telomere Length Measurement (qPCR-based)
This protocol describes a relative telomere length measurement using quantitative PCR.
Materials:
-
Genomic DNA from treated and untreated cells
-
Primers for telomeric repeats (TelG and TelC)
-
Primers for a single-copy reference gene (e.g., 36B4)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
DNA Extraction:
-
Extract high-quality genomic DNA from your cell samples.
-
Quantify the DNA concentration and assess its purity.
-
-
qPCR Reaction Setup:
-
Prepare two separate qPCR reactions for each DNA sample: one for the telomere repeats and one for the single-copy gene.
-
Each reaction should contain the appropriate primers, SYBR Green master mix, and a standardized amount of genomic DNA (e.g., 10-20 ng).
-
Include a no-template control for each primer set.
-
-
qPCR Run:
-
Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.
-
Calculate the relative telomere length using the T/S ratio, which is proportional to the average telomere length. The ratio can be calculated using the 2^-(ΔCt) method, where ΔCt = Ct(telomere) - Ct(single-copy gene).
-
Compare the T/S ratios of this compound-treated samples to untreated controls to determine the extent of telomere shortening.
-
Visualizations
Caption: this compound competitively inhibits telomerase by binding to the hTR template.
Caption: Workflow for assessing this compound sensitivity and related biomarkers.
References
- 1. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: Telomerase Activity, Telomere Length and hTERT Expression Correlate with Clinical Outcomes in Higher-Risk Myelofibrosis (MF) Relapsed/Refractory (R/R) to Janus Kinase Inhibitor Treated with this compound [ash.confex.com]
- 6. mdpi.com [mdpi.com]
- 7. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. geron.com [geron.com]
- 11. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Telomere Length Measurement by Molecular Combing [frontiersin.org]
- 14. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Imetelstat's effects on normal versus malignant cells
Welcome to the technical support center for Imetelstat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for this compound's effects on normal versus malignant cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that allows this compound to selectively target malignant cells over normal cells?
A1: this compound is a competitive inhibitor of telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality.[1][2][3] The selectivity of this compound stems from the differential activity of telomerase in malignant versus normal somatic cells. Most cancer cells exhibit high levels of telomerase activity to sustain their rapid proliferation, while most normal adult tissues have very low or undetectable telomerase activity, with the exception of transient activation in progenitor stem cells and activated immune cells.[1][2][4][5] This difference in telomerase dependency is the primary driver of this compound's preferential activity against malignant cells.[1][6]
Q2: What are the known effects of this compound on normal hematopoietic cells, and how can I mitigate them in my experiments?
A2: The most documented effect of this compound on normal hematopoietic cells is a reversible, dose-dependent thrombocytopenia.[7][8] This is primarily due to a delay in the maturation of normal megakaryocyte (MK) precursor cells, rather than a direct cytotoxic effect on hematopoietic stem cells (HSCs).[7][8] In vitro studies have shown that this compound's impact on normal megakaryopoiesis is reversible upon drug withdrawal.[7]
To mitigate these effects in your experiments:
-
Titrate the dose: Determine the optimal concentration of this compound that maximizes anti-malignant activity while minimizing effects on normal cells.
-
Use appropriate controls: Include normal bone marrow or peripheral blood-derived CD34+ cells as controls to establish a baseline for normal cell response.
-
Time-course experiments: Analyze endpoints at various time points to distinguish between a delay in maturation and true inhibition of proliferation.
-
Washout experiments: Include experimental arms where this compound is removed from the culture medium to assess the reversibility of its effects on normal cells.
Q3: How can I confirm that the observed effects in my experiments are due to telomerase inhibition and not off-target effects?
A3: To differentiate between on-target and potential off-target effects, it is crucial to include a mismatch control oligonucleotide (MM) in your experiments.[7][9] This control has a similar chemical structure to this compound but is not complementary to the RNA template of telomerase and therefore does not inhibit its activity.[9] Any effects observed with this compound but not with the mismatch control are more likely to be due to telomerase inhibition. Additionally, some studies have reported telomerase-independent effects of this compound on the cytoskeleton.[10][11][12] Therefore, assessing telomerase activity and telomere length directly can help confirm the on-target mechanism.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal control cells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve with a wide range of this compound concentrations on both normal and malignant cells to identify a therapeutic window. |
| Extended exposure time. | Conduct time-course experiments to determine the optimal duration of treatment that induces apoptosis in malignant cells with minimal impact on normal cells. |
| Sensitivity of normal progenitor cells. | If using primary hematopoietic cells, ensure proper handling and culture conditions to maintain cell viability. Consider using more mature cell populations as controls if progenitor sensitivity is a concern. |
| Off-target toxicity. | Include a mismatch oligonucleotide control to rule out non-specific toxicity. If toxicity persists with the mismatch control, it may indicate issues with the experimental system or reagents. |
Issue 2: Inconsistent or no significant difference in the effect of this compound between malignant and normal cells.
| Possible Cause | Troubleshooting Step |
| Low telomerase activity in the malignant cell line. | Verify the telomerase activity of your malignant cell line using a Telomeric Repeat Amplification Protocol (TRAP) assay or a qPCR-based telomerase activity assay.[13][14] |
| Short-term assay. | The effects of telomerase inhibition are often dependent on cell division and telomere shortening, which can take time. Consider long-term culture experiments to observe the full effect. |
| Incorrect dosage or inactive compound. | Confirm the concentration and integrity of your this compound stock solution. |
| Cell culture artifacts. | Ensure that both normal and malignant cells are cultured under optimal and comparable conditions. Differences in media, serum, or growth factor supplements can influence cell proliferation and drug sensitivity. |
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay to Assess Differential Effects on Hematopoietic Progenitors
This protocol is designed to evaluate the impact of this compound on the proliferation and differentiation of normal and malignant hematopoietic progenitor cells.
Methodology:
-
Cell Preparation: Isolate mononuclear cells (MNCs) from bone marrow or peripheral blood of healthy donors and patients with hematological malignancies. Enrich for CD34+ cells using immunomagnetic selection.
-
This compound Treatment: Culture the CD34+ cells in a suitable liquid culture medium supplemented with cytokines. Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a mismatch control oligonucleotide at the highest concentration. An untreated control should also be included. Incubate for 24-72 hours.
-
Plating in Semi-Solid Medium: After the liquid culture pre-treatment, wash the cells and plate them in a semi-solid methylcellulose-based medium (e.g., MegaCult™ for megakaryocyte colonies or MethoCult™ for other hematopoietic colonies) supplemented with appropriate cytokines.
-
Colony Counting: Incubate the plates for 10-16 days. Enumerate the different types of colonies (e.g., CFU-MK, BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the untreated and mismatch controls for both normal and malignant cells.
Data Presentation:
| Cell Source | Treatment | Concentration (µM) | CFU-MK per 10^4 cells (Mean ± SD) | BFU-E per 10^4 cells (Mean ± SD) | CFU-GM per 10^4 cells (Mean ± SD) |
| Normal Donor | Untreated | 0 | 50 ± 5 | 120 ± 10 | 150 ± 12 |
| Mismatch | 10 | 48 ± 6 | 115 ± 9 | 145 ± 11 | |
| This compound | 1 | 45 ± 5 | 110 ± 11 | 140 ± 10 | |
| This compound | 5 | 35 ± 4 | 90 ± 8 | 110 ± 9 | |
| This compound | 10 | 20 ± 3 | 60 ± 7 | 80 ± 8 | |
| Malignant Sample | Untreated | 0 | 80 ± 7 | 150 ± 13 | 180 ± 15 |
| Mismatch | 10 | 78 ± 8 | 148 ± 12 | 175 ± 14 | |
| This compound | 1 | 60 ± 6 | 110 ± 10 | 130 ± 11 | |
| This compound | 5 | 30 ± 4 | 60 ± 7 | 70 ± 8 | |
| This compound | 10 | 10 ± 2 | 20 ± 3 | 25 ± 4 |
Protocol 2: Telomerase Activity Assay (qPCR-based)
This protocol quantifies telomerase activity in normal and malignant cells following this compound treatment.
Methodology:
-
Cell Lysate Preparation: Treat normal and malignant cells with this compound, a mismatch control, or vehicle control for a defined period. Harvest the cells and prepare cell lysates using a mild lysis buffer that preserves telomerase activity.
-
Telomerase Reaction: In a PCR tube, combine the cell lysate with a reaction buffer containing dNTPs and a telomerase substrate primer. Incubate at 37°C to allow telomerase to add telomeric repeats to the primer.
-
qPCR Amplification: Perform quantitative PCR using primers specific to the telomeric repeats. A standard curve can be generated using a template with a known number of telomeric repeats.
-
Data Analysis: Calculate the relative telomerase activity in each sample by comparing the Cq values to the standard curve and normalizing to the protein concentration of the cell lysate.
Data Presentation:
| Cell Type | Treatment | Concentration (µM) | Relative Telomerase Activity (Mean ± SD) |
| Normal Fibroblasts | Untreated | 0 | 1.0 ± 0.2 |
| This compound | 10 | 0.8 ± 0.1 | |
| Malignant Cell Line | Untreated | 0 | 100 ± 10 |
| Mismatch | 10 | 98 ± 9 | |
| This compound | 1 | 55 ± 6 | |
| This compound | 5 | 20 ± 3 | |
| This compound | 10 | 5 ± 1 |
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Differential Effect Analysis.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validate User [ashpublications.org]
- 10. This compound.eu [this compound.eu]
- 11. This compound (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
Technical Support Center: Optimizing Imetelstat and Ruxolitinib Combination Therapy Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imetelstat and ruxolitinib combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and ruxolitinib for myelofibrosis (MF)?
A1: The combination of this compound and ruxolitinib is based on their distinct and potentially synergistic mechanisms of action against myelofibrosis. Ruxolitinib is a potent JAK1/JAK2 inhibitor that primarily addresses symptoms and splenomegaly by inhibiting the dysregulated JAK/STAT signaling pathway common in MF.[1][2][3] this compound is a telomerase inhibitor that targets the immortal phenotype of malignant progenitor cells, leading to telomere shortening and apoptosis, and has shown potential for disease-modifying activity.[4][5] Preclinical studies have suggested that the combination of these two agents may be more effective than either agent alone, with some evidence indicating that sequential administration of ruxolitinib followed by this compound could have the most potent anti-clonal activity.[6][7][8]
Q2: What is the clinical evidence supporting the combination of this compound and ruxolitinib?
A2: The phase 1/1b IMproveMF trial has provided initial clinical evidence for the combination therapy in patients with intermediate to high-risk myelofibrosis.[9][10] The study has shown that the combination is generally well-tolerated with no dose-limiting toxicities observed in the initial phase.[6][9] Preliminary efficacy signals, including reductions in spleen volume and symptom scores, have also been reported.[6] The pharmacokinetic profiles of both this compound and ruxolitinib do not appear to be affected when administered in combination.[9]
Q3: Does this compound have any effect on the JAK/STAT pathway?
A3: Recent preclinical evidence suggests that this compound may have a direct inhibitory effect on the JAK/STAT signaling pathway, particularly in myeloproliferative neoplasm cells with a CALR mutation.[1][2] In these cells, this compound has been shown to decrease the phosphorylation of JAK2, STAT3, and STAT5.[2] This suggests a potential dual-action mechanism for the combination therapy, where both drugs may contribute to the suppression of the JAK/STAT pathway, in addition to this compound's primary role in telomerase inhibition.
Q4: Is there an optimal dosing schedule for the combination in preclinical studies?
A4: Preclinical data suggests that a sequential dosing schedule, with ruxolitinib administered prior to this compound, may be more effective at depleting myelofibrosis hematopoietic stem and progenitor cells than simultaneous administration or either drug alone.[8][9] This sequential approach is being investigated in the IMproveMF clinical trial.[9]
Data Presentation
Table 1: Preclinical Synergy of this compound and Ruxolitinib in Myelofibrosis Models
| Cell Line/Model | Mutation Status | Dosing Schedule | Observed Effect | Synergy Quantification (Illustrative) |
| MF Patient-Derived Xenografts | JAK2V617F | Ruxolitinib followed by this compound | Greater reduction in disease burden compared to single agents | Combination Index (CI) < 1 |
| Human TF-1MPL | CALRdel52 | This compound | Significant reduction in cell viability | - |
| Human TF-1MPL | JAK2V617F | This compound | Less pronounced reduction in cell viability compared to CALRdel52 | - |
Table 2: Clinical Safety and Tolerability of this compound and Ruxolitinib Combination (IMproveMF Trial)
| Adverse Event (Grade 3) | Percentage of Patients |
| Anemia | 24% |
| Neutropenia | 18% |
| Leukopenia | 12% |
| Abdominal Pain | 6% |
| Fatigue | 6% |
| Pneumonia | 6% |
| Epistaxis | 6% |
Data from the IMproveMF phase 1/1b trial. No grade 4 or 5 treatment-emergent adverse events were reported.[10]
Experimental Protocols
Detailed Methodology 1: Colony Forming Cell (CFC) Assay for Synergy Assessment
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and ruxolitinib on the proliferation of myelofibrosis hematopoietic progenitor cells.
Materials:
-
Myelofibrosis patient-derived CD34+ cells or a suitable human myelofibrosis cell line (e.g., HEL, UKE-1).
-
MethoCult™ medium (e.g., H4435 Enriched, STEMCELL Technologies).
-
This compound (clinical grade or research equivalent).
-
Ruxolitinib (research grade).
-
Sterile, non-tissue culture treated 35 mm dishes.
-
IMDM + 2% FBS.
-
Sterile water.
-
Cytokines (e.g., EPO, SCF, TPO, IL-3), if not already in MethoCult™.
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved CD34+ cells or harvest suspension cell lines.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend cells in IMDM + 2% FBS at a concentration of 10x the final desired plating concentration.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and ruxolitinib in an appropriate solvent (e.g., sterile water for this compound, DMSO for ruxolitinib).
-
Create a dose-response matrix of the two drugs in IMDM. This should include each drug alone at various concentrations and combinations of both drugs.
-
-
Plating:
-
Aliquot the appropriate volume of MethoCult™ into sterile tubes.
-
Add the drug dilutions (or vehicle control) to the MethoCult™.
-
Add the 10x cell suspension to the MethoCult™ tubes and vortex thoroughly.
-
Allow the tubes to stand for 5-10 minutes for bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™ mixture into each 35 mm dish.
-
Gently rotate the dishes to ensure even distribution.
-
-
Incubation:
-
Place the dishes in a humidified incubator at 37°C and 5% CO₂ for 14 days.
-
-
Colony Scoring:
-
After 14 days, identify and count colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope. A colony is typically defined as a cluster of >40 cells.
-
-
Data Analysis:
-
Calculate the percentage of colony inhibition for each drug concentration and combination compared to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Detailed Methodology 2: Telomerase Repeat Amplification Protocol (TRAP) Assay
This protocol measures telomerase activity in cell lysates and is used to confirm the mechanism of action of this compound.
Materials:
-
Cell pellets from treated and untreated myelofibrosis cell lines.
-
CHAPS lysis buffer.
-
TRAP assay kit (e.g., from Millipore or other suppliers) or individual reagents (TS primer, ACX primer, dNTPs, Taq polymerase).
-
PCR thermal cycler.
-
Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument.
Procedure:
-
Cell Lysate Preparation:
-
Resuspend cell pellets in ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Telomerase Extension:
-
In a PCR tube, combine the cell lysate with the TRAP reaction mix containing the TS primer and dNTPs.
-
Incubate at room temperature for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection:
-
Gel-based: Run the PCR products on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats.
-
Real-time PCR: Use a SYBR Green-based assay to quantify the amount of amplified product.
-
-
Data Analysis:
-
For gel-based assays, compare the intensity of the ladders between treated and untreated samples.
-
For real-time PCR, calculate the relative telomerase activity normalized to a control.
-
Troubleshooting Guides
Troubleshooting the Colony Forming Cell (CFC) Assay with this compound and Ruxolitinib
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies in the control plates | - Poor cell viability. - Suboptimal cytokine concentrations. - Incorrect cell seeding density. | - Ensure high viability of starting cell population (>90%). - Titrate cytokine concentrations for your specific cell type. - Optimize cell seeding density; too few cells may not form colonies, while too many can lead to overlapping colonies. |
| High variability between replicate plates | - Uneven distribution of cells in the methylcellulose. - Inaccurate pipetting of viscous methylcellulose. | - Ensure thorough vortexing of the cell/methylcellulose mixture. - Use a positive displacement pipette or a syringe with a blunt-end needle for accurate dispensing. |
| Unexpected colony morphology | - Drug-induced differentiation or cellular stress. | - Document any changes in colony size or morphology. This may be a relevant biological effect of the drug combination. - Consider picking individual colonies for further analysis (e.g., cytospins, genotyping). |
| Edge effect (colonies growing only at the edges of the dish) | - Uneven temperature or humidity in the incubator. - Improper plating technique. | - Ensure proper incubator function and humidity. - Gently swirl the plate after dispensing to evenly distribute the methylcellulose. |
| Contamination | - Non-sterile technique. | - Maintain strict aseptic technique throughout the procedure. |
Troubleshooting the Telomerase Repeat Amplification Protocol (TRAP) Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal in positive control | - Inactive telomerase in the control lysate. - Degraded primers or dNTPs. - PCR inhibition. | - Use a fresh, validated positive control cell lysate. - Aliquot and properly store primers and dNTPs. - Ensure the cell lysate does not contain PCR inhibitors. |
| Signal in negative control (no lysate) | - Contamination of reagents with DNA or telomerase. | - Use fresh, nuclease-free water and reagents. - Maintain a separate, clean area for PCR setup. |
| Faint or no laddering in samples | - Low telomerase activity in the cells. - Insufficient amount of cell lysate. - Presence of telomerase inhibitors in the lysate. | - Increase the amount of protein in the reaction. - Ensure the lysis buffer is optimized for telomerase extraction. |
| Primer-dimer formation | - Suboptimal primer concentrations or annealing temperature. | - Optimize primer concentrations and the annealing temperature in the PCR cycle. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Combined signaling pathways of this compound and ruxolitinib.
Caption: Experimental workflow for evaluating this compound and ruxolitinib combination.
References
- 1. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. IMproveMF update: Phase 1/1B trial of this compound (IME)+ruxolitinib (RUX) in patients (pts) with intermediate (INT)-1, INT-2, or high-risk (HR) myelofibrosis (MF). - ASCO [asco.org]
- 6. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PB2221: AN OPEN-LABEL, PHASE 1/1B STUDY TO EVALUATE THE SAFETY, PHARMACOKINETICS, PHARMACODYNAMICS AND CLINICAL ACTIVITY OF this compound IN COMBINATION WITH RUXOLITINIB IN PATIENTS WITH MYELOFIBROSIS: IMPROVEMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
Best practices for long-term storage and handling of Imetelstat
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of Imetelstat.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for lyophilized this compound powder?
For optimal long-term stability in a research setting, lyophilized this compound powder should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter-term storage, 4°C is acceptable for up to two years. It is crucial to keep the container tightly sealed and protected from moisture.
2. How should I handle the lyophilized powder in the laboratory?
As a potent oligonucleotide compound, appropriate safety precautions are necessary. Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
3. What is the best solvent for preparing this compound stock solutions for in vitro experiments?
While clinical formulations are reconstituted in 0.9% Sodium Chloride, for laboratory research, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of oligonucleotides.[1][2] Short oligonucleotides are generally soluble in organic solvents like DMSO, often with a small percentage of water present.[1]
4. How do I prepare a stock solution of this compound?
A detailed protocol for preparing a research-grade stock solution is provided in the "Experimental Protocols" section below. The general workflow involves allowing the lyophilized powder to equilibrate to room temperature before opening, followed by dissolution in sterile DMSO to a desired high concentration (e.g., 10 mM).
5. What are the recommended storage conditions for this compound stock solutions?
Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). When stored, ensure vials are tightly sealed to prevent absorption of moisture.
6. What is the mechanism of action of this compound?
This compound is a first-in-class telomerase inhibitor. It is a 13-mer oligonucleotide that is complementary to the RNA template component of human telomerase (hTR).[3][4][5] By binding to this template region, this compound acts as a competitive antagonist, preventing the telomerase enzyme from adding telomeric repeats to the ends of chromosomes.[1][4] This leads to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.[3][4]
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound in both lyophilized and solution forms for research applications.
| Formulation | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials. |
| -20°C | Up to 1 month | Aliquot into single-use vials. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a high-concentration stock solution of this compound for use in in vitro experiments, such as cell culture-based assays.
Materials:
-
This compound lyophilized powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance (in a chemical fume hood)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to sit at room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which could affect stability.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare a 1 mL solution of 10 mM this compound (Molecular Weight to be confirmed from the supplier's datasheet), you would calculate the required mass.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.
-
Solubilization: Tightly cap the vial and vortex gently for 10-15 minutes until the powder is completely dissolved. If necessary, the solution can be gently warmed to 37°C for a short period to aid dissolution.[2] Ensure no particulates are visible.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber or foil-wrapped tubes. This protects the compound from light and minimizes degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or low temperature. | Continue vortexing for a longer period. Gently warm the solution to 37°C for 10-15 minutes. Ensure the DMSO used is anhydrous, as water content can affect solubility. |
| Concentration is too high. | Try preparing a more dilute stock solution. The exact maximum solubility in DMSO may vary. | |
| Precipitate forms when diluting the DMSO stock in aqueous cell culture medium. | The compound is "crashing out" of solution due to the change in solvent polarity. | Prepare an intermediate dilution in a co-solvent or directly in the pre-warmed (37°C) cell culture medium while gently swirling the tube to ensure rapid mixing.[2] The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2] |
| Inconsistent or no biological activity observed in assays. | Compound degradation. | Ensure proper storage conditions were maintained for both the lyophilized powder and the stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect from light. |
| Incorrect dosage or experimental design. | Verify calculations for dilutions and treatment concentrations. Ensure appropriate controls are included in the experiment, such as a vehicle control (medium with the same final concentration of DMSO) and a negative control oligonucleotide. | |
| High levels of cytotoxicity observed, even at low concentrations. | Solvent toxicity. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the specific cell line being used (generally ≤0.1%). Run a vehicle control to assess the effect of the solvent alone. |
| "Off-target" effects. | All oligonucleotides have the potential to cause cell toxicity at high concentrations.[4] Perform dose-response experiments to identify the optimal concentration range. Use appropriate negative control oligonucleotides to distinguish sequence-specific effects from general oligonucleotide-induced toxicity.[4] |
Visualizations
This compound Mechanism of Action
Caption: Competitive inhibition of telomerase by this compound, leading to telomere shortening and apoptosis.
Experimental Workflow for In Vitro this compound Treatment
Caption: A typical experimental workflow for using this compound in cell culture-based assays.
References
- 1. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Validation & Comparative
Preclinical Showdown: Imetelstat vs. Luspatercept in Myelodysplastic Syndromes Models
A Comparative Analysis for Researchers and Drug Development Professionals
Myelodysplastic Syndromes (MDS) present a significant challenge in hematology, characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia. Two novel therapeutic agents, imetelstat and luspatercept, have emerged with distinct mechanisms of action, offering new hope for patients. This guide provides a comparative analysis of the preclinical data for these two agents in MDS models, offering a resource for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Luspatercept
| Feature | This compound | Luspatercept |
| Drug Class | Telomerase Inhibitor | Erythroid Maturation Agent |
| Core Mechanism | Competitive inhibition of the RNA template of telomerase, leading to apoptosis of malignant hematopoietic progenitor cells.[1][2] | Ligand trap for the Transforming Growth Factor-β (TGF-β) superfamily, reducing Smad2/3 signaling and promoting late-stage erythroid maturation.[1] |
| Primary Preclinical Effect | Induction of apoptosis in malignant hematopoietic stem and progenitor cells.[3] | Promotion of late-stage erythroid differentiation and maturation.[1] |
Mechanism of Action: A Tale of Two Pathways
This compound and luspatercept target distinct molecular pathways implicated in the pathophysiology of MDS.
This compound: Targeting Cellular Immortality
This compound is a first-in-class telomerase inhibitor.[4] Telomerase is an enzyme responsible for maintaining telomere length, which is crucial for cellular immortality, a hallmark of cancer cells. In many MDS patients, malignant hematopoietic stem and progenitor cells exhibit high telomerase activity, allowing for their uncontrolled proliferation.[3] this compound, a 13-mer oligonucleotide, binds to the RNA component of telomerase, competitively inhibiting its activity.[2] This leads to telomere shortening and ultimately triggers apoptosis (programmed cell death) in these malignant cells, while having a lesser effect on normal hematopoietic cells that have lower telomerase activity.[3]
Luspatercept: Releasing the Brakes on Erythropoiesis
Luspatercept is an erythroid maturation agent that acts as a ligand trap for members of the TGF-β superfamily.[1] In MDS, there is an overactivation of the TGF-β signaling pathway, which inhibits the late stages of erythroid differentiation, contributing to anemia.[1] Luspatercept, a recombinant fusion protein, binds to and sequesters these inhibitory ligands, preventing them from activating their receptors. This leads to a reduction in the phosphorylation of Smad2 and Smad3 (Smad2/3), key downstream signaling molecules.[5] The decreased Smad2/3 signaling removes the block on erythroid maturation, allowing for the differentiation of late-stage erythroid precursors into functional red blood cells.[1]
Preclinical Efficacy: A Comparative Summary
Table 1: Summary of Preclinical Efficacy Data
| Parameter | This compound | Luspatercept |
| In Vitro Model | Essential Thrombocythemia (ET) patient-derived mononuclear cells[6] | Murine Erythroleukemia (MEL) cells |
| Effect on Cell Growth | Dose-dependent suppression of spontaneous megakaryocyte colony-forming units (CFU-MEG) from ET patient cells. At 10 µM, CFU-MEG formation was reduced to 33% ± 9.4% of control.[6] | Increased cell viability.[7] |
| Effect on Apoptosis | Induces apoptosis in malignant hematopoietic stem and progenitor cells.[3] | Downregulation of apoptosis-related genes. |
| Effect on Differentiation/Maturation | Not a primary mechanism. | Promotes late-stage erythroid maturation.[1] Restored nuclear levels of GATA-1 and TIF1γ.[7] |
| In Vivo Model | Xenograft models of other cancers. | Murine models of MDS.[8] |
| In Vivo Efficacy | 40-50% growth inhibition in xenograft models of malignant rhabdoid tumors.[9] | Alleviated anemia.[8] |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental methodologies used to evaluate this compound and luspatercept.
This compound: Colony-Forming Unit (CFU) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Objective: To determine the dose-dependent effect of this compound on the formation of megakaryocyte colonies from primary patient cells.
Methodology:
-
Cell Isolation: Mononuclear cells (MNCs) are isolated from the peripheral blood of patients with a myeloproliferative neoplasm (e.g., Essential Thrombocythemia) using density gradient centrifugation.[6]
-
Cell Culture: MNCs are plated in a semi-solid methylcellulose-based medium supplemented with cytokines to support megakaryocyte differentiation.[6]
-
Drug Treatment: this compound is added to the cultures at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[6]
-
Incubation: The plates are incubated for 10-12 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.[6]
-
Colony Staining and Counting: Colonies are stained with an antibody against a megakaryocyte-specific marker (e.g., GPIIb/IIIa) and counted under a microscope.[6]
Luspatercept: In Vitro Erythroid Differentiation Assay
This assay evaluates the ability of luspatercept to promote the maturation of erythroid precursor cells.
Objective: To assess the effect of luspatercept on the differentiation of erythroid cells in the presence of inhibitory TGF-β ligands.
Methodology:
-
Cell Culture: Murine Erythroleukemia (MEL) cells are cultured in a standard liquid medium.[7]
-
Induction of Differentiation: Erythroid differentiation is induced using a chemical inducer (e.g., hexamethylene bisacetamide).
-
Treatment: Cells are treated with a TGF-β superfamily ligand to inhibit differentiation, with or without the addition of luspatercept.[7]
-
Incubation: Cells are incubated for a period of time (e.g., 48-72 hours) to allow for differentiation.
-
Analysis of Differentiation: Erythroid differentiation is assessed by various methods:
-
Hemoglobin Staining: Staining for hemoglobin (e.g., with benzidine) to identify mature red blood cells.
-
Flow Cytometry: Staining for erythroid-specific cell surface markers (e.g., Ter-119, CD71) to quantify the percentage of cells at different stages of differentiation.
-
Gene Expression Analysis: Measuring the expression of key erythroid transcription factors (e.g., GATA-1) by qPCR or Western blot.[7]
-
Conclusion
This compound and luspatercept represent two distinct and promising approaches to the treatment of MDS, targeting fundamental aspects of the disease's pathophysiology. Preclinical studies have laid the groundwork for their clinical development, demonstrating their potential to induce apoptosis in malignant clones and promote effective erythropoiesis, respectively. While direct comparative preclinical data is lacking, the available evidence suggests that both agents have significant activity in relevant models. Further preclinical research, including head-to-head comparisons and studies in a wider range of MDS subtypes, will be invaluable in optimizing their clinical application and potentially exploring combination therapies. This guide provides a foundational understanding of the preclinical profiles of these two important drugs, serving as a valuable resource for the scientific community.
References
- 1. Luspatercept: A peaceful revolution in the standard of care for myelodysplastic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Rytelo): a promising treatment for adults with lower-risk MDS and transfusion-dependent anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a novel therapeutic approach for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P693: LUSPATERCEPT RESTORES EFFECTIVE ERYTHROPOIESIS AND PROVIDES SUPERIOR AND SUSTAINED CLINICAL BENEFIT VS EPOETIN ALFA: BIOMARKER ANALYSIS FROM THE PHASE 3 COMMANDS STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits growth of megakaryocyte colony-forming units from patients with essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy and Safety of Luspatercept for Anemia Treatment in Patients With Lower-Risk Myelodysplastic Syndromes: The Phase II PACE-MDS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Luspatercept Promotes Heme Biosynthesis and Erythroblast Island Formation in a Novel Low-Risk MDS Mouse Model [ash.confex.com]
- 9. This compound.eu [this compound.eu]
Head-to-Head Comparison of Imetelstat and JAK Inhibitors in Myelofibrosis Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the telomerase inhibitor Imetelstat and the class of Janus kinase (JAK) inhibitors in the context of myelofibrosis (MF) cell lines. The information presented is collated from preclinical studies to aid in the understanding of their distinct and overlapping mechanisms of action at a cellular level.
Introduction
Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-signal transducer and activator of transcription (STAT) signaling, leading to abnormal blood cell production and bone marrow fibrosis.[1] JAK inhibitors, such as ruxolitinib, fedratinib, pacritinib, and momelotinib, directly target the hyperactive JAK-STAT pathway.[2][3] In contrast, this compound is a first-in-class telomerase inhibitor that targets the malignant stem and progenitor cells in myelofibrosis.[4][5] This guide will compare the in vitro performance of these agents in MF cell line models.
Data Presentation
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM) of JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of four clinical JAK inhibitors against the JAK family of kinases from enzymatic assays. A lower IC50 value indicates greater potency.
| Kinase | Ruxolitinib | Fedratinib | Momelotinib | Pacritinib |
| JAK1 | 3.3 | 105 | 11 | 1280 |
| JAK2 | 2.8 | 3 | 18 | 23 |
| JAK3 | 428 | 1002 | 155 | 520 |
| TYK2 | 19 | 405 | 17 | 50 |
| JAK2V617F | - | 3 | - | 19 |
| FLT3 | - | 15 | - | 22 |
Data compiled from multiple sources under different assay conditions.[6][7]
Table 2: Cellular Activity of JAK Inhibitors in Myelofibrosis-Relevant Cell Lines
This table presents the IC50 values of JAK inhibitors in cellular assays, reflecting their anti-proliferative effects on cell lines with dysregulated JAK-STAT signaling.
| Cell Line | Ruxolitinib (nM) | Fedratinib (nM) | Momelotinib (nM) | Pacritinib (nM) |
| SET2 (pSTAT5) | 14 | 672 | 205 | 429 |
Data from a head-to-head comparison study.[8][9]
Table 3: Cellular Effects of this compound in Myelofibrosis Cell Lines
Due to its different mechanism of action, direct IC50 comparisons with JAK inhibitors are not always available. This table summarizes the observed cellular effects of this compound.
| Effect | Cell Line Models | Key Findings |
| Reduced Cell Viability | TF-1MPL, 32DMPL | More pronounced effect in CALRdel52 mutant cells compared to JAK2V617F mutant cells.[4][10] |
| Induction of Apoptosis | Primary MF CD34+ cells | Selectively induces apoptosis in MF stem and progenitor cells, irrespective of driver mutation status.[1] |
| Inhibition of Telomerase Activity | Primary MF CD34+ cells | Associated with the induction of apoptosis.[1] |
| Downregulation of JAK-STAT Signaling | TF-1MPL (CALRdel52) | Immediate downregulation of JAK2 phosphorylation and downstream signaling.[4][10] |
Signaling Pathways and Mechanisms of Action
JAK Inhibitors
JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking the phosphorylation and activation of STAT proteins.[2][11] This disruption of the JAK-STAT signaling cascade leads to the inhibition of cell proliferation and induction of apoptosis in malignant cells.[11] While all approved JAK inhibitors target JAK2, their selectivity for other JAK family members varies, which may account for differences in their clinical efficacy and side-effect profiles.[8][9] Some JAK inhibitors, like fedratinib and pacritinib, also inhibit other kinases such as FLT3.[12][13]
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
This compound
This compound is an oligonucleotide that acts as a competitive inhibitor of telomerase reverse transcriptase (TERT).[4] Telomerase is an enzyme responsible for maintaining telomere length, and its activity is upregulated in many cancer cells, including the malignant stem cells of myelofibrosis, contributing to their immortality.[14] By inhibiting telomerase, this compound leads to telomere shortening, which in turn induces cell cycle arrest and apoptosis in these malignant progenitor cells.[1][14] Interestingly, preclinical studies have also shown that this compound can downregulate JAK2 phosphorylation and downstream signaling, particularly in CALR-mutated cells, suggesting a potential indirect effect on the JAK-STAT pathway.[4][10]
Caption: Mechanism of action of this compound, targeting telomerase and potentially impacting JAK-STAT signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate myelofibrosis cell lines (e.g., HEL, SET2, Ba/F3) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a JAK inhibitor. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
This is a generalized protocol; specific details may vary between laboratories.[15][16]
Caption: General workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Culture and Treatment: Culture myelofibrosis cell lines and treat with the desired concentrations of this compound or a JAK inhibitor for a specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This is a generalized protocol; specific details may vary.[17][18][19]
Caption: General workflow for an apoptosis assay using Annexin V and PI staining.
Conclusion
This compound and JAK inhibitors represent two distinct therapeutic strategies for myelofibrosis, with different primary molecular targets and mechanisms of action. In myelofibrosis cell lines, JAK inhibitors demonstrate potent, direct inhibition of the hyperactive JAK-STAT signaling pathway, leading to reduced cell proliferation and, in some cases, apoptosis. This compound, on the other hand, targets telomerase, a mechanism that is particularly relevant to the self-renewal capacity of malignant stem and progenitor cells, leading to their depletion through apoptosis. The observation that this compound may also modulate JAK-STAT signaling suggests potential for synergistic effects when used in combination with JAK inhibitors, a concept that is currently being explored in clinical trials.[5][20] This guide provides a foundational, preclinical comparison to inform further research and drug development efforts in myelofibrosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaching for the Holy Grail in Myelofibrosis With this compound Combinations | Blood Cancers Today [bloodcancerstoday.com]
- 6. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 10. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s201.q4cdn.com [s201.q4cdn.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. researchgate.net [researchgate.net]
Validating Biomarkers of Imetelstat Response in Myelodysplastic Syndromes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Imetelstat and other key therapies in Myelodysplastic Syndromes (MDS). We delve into the experimental data supporting these biomarkers, detail the methodologies for their validation, and visualize the underlying biological pathways.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a first-in-class telomerase inhibitor that has shown promise in the treatment of transfusion-dependent anemia in patients with lower-risk Myelodysplastic Syndromes (MDS).[1][2][3] It is a 13-mer oligonucleotide that binds to the RNA template of telomerase, inhibiting its activity and leading to apoptosis of malignant hematopoietic progenitor cells.[1] The IMerge Phase III trial demonstrated that this compound leads to durable red blood cell transfusion independence (RBC-TI) and an increase in hemoglobin levels.[2][4] Given the heterogeneity of MDS and the varied responses to treatment, the identification and validation of predictive biomarkers are crucial for optimizing patient selection and improving therapeutic outcomes. This guide compares the performance of this compound with two other major treatment modalities for lower-risk MDS: the erythroid maturation agent luspatercept and hypomethylating agents (HMAs) like azacitidine.
Comparative Analysis of Biomarkers and Clinical Response
The following tables summarize the key biomarkers associated with response to this compound, luspatercept, and hypomethylating agents, along with the corresponding clinical response data.
Table 1: Key Biomarkers for Treatment Response in Lower-Risk MDS
| Treatment | Primary Biomarker(s) | Other Associated Markers | Mechanism of Action |
| This compound | Mutations in SF3B1, TET2, DNMT3A, ASXL1 | Cytogenetic abnormalities | Telomerase Inhibition |
| Luspatercept | SF3B1 mutation, presence of ring sideroblasts (RS) | Downregulation of TGF-β signaling pathway components | TGF-β Ligand Trap |
| Hypomethylating Agents (e.g., Azacitidine) | TET2 mutation | Mutations in DNMT3A, cytogenetic risk | DNA Hypomethylation |
Table 2: Quantitative Comparison of Treatment Efficacy Based on Biomarker Status
| Treatment | Biomarker | Response Metric | Response Rate (Biomarker Positive) | Response Rate (Biomarker Negative/Placebo) | Reference |
| This compound | SF3B1 mutation | ≥8-week RBC-TI | 45% (RS positive) | 32% (RS negative) | [5] |
| This compound | SF3B1 mutation | ≥50% VAF Reduction | 29.5% | 2.6% (Placebo) | [6][7] |
| This compound | TET2 mutation | ≥50% VAF Reduction | 34.3% | 8.3% (Placebo) | [6][7] |
| This compound | DNMT3A mutation | ≥50% VAF Reduction | 11.1% | 0% (Placebo) | [6][7] |
| This compound | Cytogenetic Abnormalities | Cytogenetic Response | 35% | 15% (Placebo) | [7] |
| Luspatercept | SF3B1 mutation | ≥8-week RBC-TI | 51.6% | 46.9% (Wild-Type) | [8] |
| Luspatercept | Ring Sideroblasts (RS+) | ≥8-week RBC-TI | 52.4% | 34.5% (RS-) | [8] |
| Azacitidine | TET2 mutation | Overall Response Rate (ORR) | 60% - 82% | 43% - 45% (Wild-Type) | [9][10] |
VAF: Variant Allele Frequency; RBC-TI: Red Blood Cell Transfusion Independence; RS: Ring Sideroblasts
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis is fundamental to clinical decision-making. Below are detailed methodologies for the key experiments cited in this guide.
Next-Generation Sequencing (NGS) for Somatic Mutation Detection
Objective: To identify somatic mutations in key genes (SF3B1, TET2, DNMT3A, ASXL1, etc.) from bone marrow aspirate or peripheral blood samples.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from mononuclear cells isolated from bone marrow aspirate or peripheral blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
Library Preparation: A targeted gene panel approach is typically employed.
-
Amplicon-based: PCR is used to amplify the specific regions of interest within the target genes.
-
Hybridization capture-based: DNA is fragmented, and regions of interest are captured using biotinylated oligonucleotide probes.
-
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq or NextSeq). Massively parallel sequencing allows for the simultaneous sequencing of millions of DNA fragments.
-
Bioinformatic Analysis:
-
Raw sequencing reads are aligned to the human reference genome (e.g., hg19 or hg38).
-
Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Variants are annotated using databases such as dbSNP, COSMIC, and ClinVar to filter out common polymorphisms and identify pathogenic mutations.
-
Variant Allele Frequency (VAF) is calculated for each identified mutation. A VAF of ≥5% is a common cutoff for reporting somatic mutations.
-
Bone Marrow Cytogenetics (Karyotyping)
Objective: To detect chromosomal abnormalities in bone marrow cells.
Methodology:
-
Sample Collection and Culture:
-
Harvesting and Metaphase Preparation:
-
A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed with a methanol/acetic acid solution.
-
-
Chromosome Banding:
-
The fixed cells are dropped onto microscope slides.
-
The slides are treated with trypsin and stained with Giemsa (G-banding) to create a characteristic banding pattern for each chromosome.
-
-
Karyotype Analysis:
-
Metaphase spreads are visualized under a microscope, and images are captured.
-
At least 20 metaphases are analyzed to identify numerical and structural chromosomal abnormalities according to the International System for Human Cytogenomic Nomenclature (ISCN).
-
Signaling Pathways and Drug Mechanisms
Understanding the signaling pathways affected by these therapies provides a rational basis for biomarker development and patient stratification.
This compound and the Telomerase Inhibition Pathway
This compound directly inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This leads to telomere shortening, cellular senescence, and apoptosis of the malignant MDS clones.
Caption: this compound inhibits telomerase, leading to apoptosis.
Luspatercept and the TGF-β Signaling Pathway
Luspatercept is a recombinant fusion protein that acts as a ligand trap for members of the Transforming Growth Factor-beta (TGF-β) superfamily.[13][14][15][16][17] By sequestering these ligands, it prevents the activation of Smad2/3 signaling, which is aberrantly elevated in MDS and inhibits late-stage erythropoiesis.
Caption: Luspatercept traps TGF-β ligands, promoting erythropoiesis.
Hypomethylating Agents and the DNA Methylation Pathway
Hypomethylating agents, such as azacitidine, are incorporated into DNA and inhibit DNA methyltransferases (DNMTs).[18][19][20] This leads to a reduction in DNA methylation, re-expression of tumor suppressor genes, and induction of apoptosis in malignant cells.
Caption: HMAs inhibit DNMT, leading to apoptosis.
Conclusion and Future Directions
The validation of predictive biomarkers is transforming the therapeutic landscape of MDS. For this compound, mutations in SF3B1, TET2, DNMT3A, and ASXL1, along with cytogenetic profiles, are emerging as key indicators of response, with reductions in VAF correlating with clinical benefit.[7][21] This contrasts with luspatercept, where the presence of an SF3B1 mutation and ring sideroblasts are the strongest predictors of efficacy, and with hypomethylating agents, where TET2 mutations are significantly associated with improved response rates.
Future research should focus on the development of standardized, high-throughput assays for these biomarkers to facilitate their routine use in clinical practice. Furthermore, prospective clinical trials are needed to validate the clinical utility of these biomarkers in guiding treatment decisions and to explore the efficacy of combination therapies tailored to specific molecular profiles. The continued integration of genomic and clinical data will undoubtedly lead to more personalized and effective management of MDS.
References
- 1. This compound as a novel therapeutic approach for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 Results Offer Hope for Patients With Myelodysplastic Syndromes < Yale School of Medicine [medicine.yale.edu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Telomerase Inhibitor Produces Durable Transfusion Independence in MDS | Blood Cancers Today [bloodcancerstoday.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound in patients with lower-risk MDS: Updates from the IMerge trial [aml-hub.com]
- 7. Geron Corporation - Geron Announces New Data and Analyses from IMerge Phase 3 Presented at EHA Reporting Robust Durability of Transfusion Independence, Evidence of Disease-Modifying Activity and Favorable Fatigue PRO in this compound-Treated Lower Risk MDS Patients [ir.geron.com]
- 8. onclive.com [onclive.com]
- 9. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TET2 mutations predict response to hypomethylating agents in myelodysplastic syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromosome Analysis -Bone Marrow [testguide.adhb.govt.nz]
- 12. Cytogenetics, Chromosome Analysis, Bone Marrow | MLabs [mlabs.umich.edu]
- 13. Luspatercept in the treatment of lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luspatercept: A peaceful revolution in the standard of care for myelodysplastic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Luspatercept-AAMT? [synapse.patsnap.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
- 21. S164: DISEASE MODIFYING ACTIVITY OF this compound IN PATIENTS WITH HEAVILY TRANSFUSED NON-DEL(5Q) LOWER-RISK MYELODYSPLASTIC SYNDROMES RELAPSED/REFRACTORY TO ERYTHROPOIESIS STIMULATING AGENTS IN IMERGE PHASE 3 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Imetelstat's Anti-Leukemic Stem Cell Activity: A Comparative Guide
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the proliferation of immature myeloid blasts. A key challenge in treating AML is the persistence of a rare population of therapy-resistant leukemic stem cells (LSCs) that can evade conventional chemotherapy, leading to disease relapse.[1][2] These LSCs possess self-renewal capabilities and are crucial for the maintenance and propagation of the disease.[1] LSCs often exhibit high telomerase activity, an enzyme essential for maintaining telomere length and enabling the long-term replicative potential of cancer cells.[2][3] This makes telomerase an attractive therapeutic target.
Imetelstat (also known as GRN163L) is a first-in-class, 13-mer oligonucleotide that acts as a potent and competitive inhibitor of telomerase by binding to its RNA template component (TERC).[1][3][4][5] This guide provides an objective comparison of this compound's anti-LSC activity against other therapeutic approaches, supported by preclinical experimental data.
Comparative Efficacy on Leukemic Stem Cells
The following table summarizes quantitative data from preclinical studies, comparing the effects of this compound with standard chemotherapy and the DNA hypomethylating agent Azacitidine on LSCs in AML models.
| Agent(s) | Model System | Effect on LSC Population (CD34+/CD38-) | Mechanism of LSC Reduction | Effect on Survival (In Vivo) | Source(s) |
| This compound | Pediatric AML Patient-Derived Xenografts (PDX) | Significantly reduced LSC percentage in vivo.[1][2][6] | Dose-dependent increase in apoptosis/cell death of LSCs ex vivo.[1][2][6] | Prolonged median survival as a single agent.[1][2][6] | [1][2][6] |
| Standard Chemotherapy (Daunorubicin/Cytarabine) | Pediatric AML PDX | Significantly increased the LSC population.[1] | LSCs show reduced sensitivity and resistance to standard chemotherapy.[1] | Less effective in prolonging survival compared to this compound combinations.[1][6] | [1][6] |
| Azacitidine | Pediatric AML PDX | No significant change or a significant increase in the LSC population as a single agent.[1] | Modulates hTERT expression.[7] | Less effective as a single agent compared to this compound combinations.[1][6] | [1][6][7] |
| This compound + Chemotherapy | Pediatric AML PDX | Significantly reduced the LSC population compared to single agents.[8] | Combination enhances the elimination of chemoresistant LSCs.[1] | Significantly prolonged survival compared to chemotherapy alone.[1][6] | [1][6][8] |
| This compound + Azacitidine | Pediatric AML PDX | Significantly reduced the LSC population.[8] | Combination enhances activity in AML cell lines.[1] | Beneficial in extending survival .[1][2][6] | [1][2][6][8] |
| This compound | Adult AML PDX | Prevented in vivo expansion of AML cells and was associated with a marked reduction in G0 (quiescent) LSCs .[3] | Enforced cell cycle entry and increased DNA damage.[3] | Prolonged overall survival compared to vehicle control.[3] | [3] |
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the direct competitive inhibition of telomerase. In LSCs, which rely on high telomerase activity for their sustained proliferation, this inhibition leads to telomere shortening, cell cycle arrest, and ultimately, apoptosis.[3][4] This action is selective for malignant cells, which have higher telomerase activity than normal hematopoietic stem cells.[4][5] Some studies suggest that the rapid induction of apoptosis (within 96 hours) may be an on-target effect of telomerase inhibition, independent of significant telomere shortening.[1]
Experimental Protocols & Workflows
The validation of this compound's anti-LSC activity relies on a series of established preclinical assays.
Patient-Derived Xenograft (PDX) Model for AML
-
Objective: To create a robust in vivo model that recapitulates human AML.
-
Protocol:
-
Recipient Mice: Use immunodeficient mice (e.g., NSG or NSGS) aged 8-10 weeks.[3][9]
-
Irradiation: Sublethally irradiate mice (e.g., 250 cGy total body irradiation) 24 hours before cell injection to facilitate engraftment.[9]
-
Cell Preparation: Thaw primary human AML patient samples, wash with PBS, and filter to obtain a single-cell suspension.[9][10]
-
Injection: Inject 5-10 million human AML cells intravenously (e.g., via tail vein) into each mouse.[9]
-
Engraftment Confirmation: Monitor mice for signs of disease. After 12-18 weeks, confirm engraftment by analyzing bone marrow for human AML markers (e.g., hCD45+, hCD33+) via flow cytometry.[9] Successful engraftment is often considered >0.1% human AML cells in the murine bone marrow.[9]
-
Ex Vivo LSC Viability/Apoptosis Assay
-
Objective: To determine the direct cytotoxic effect of a drug on LSCs.
-
Protocol:
-
Cell Isolation: Isolate AML cells from PDX models.
-
Treatment: Culture cells with varying concentrations of this compound or a mismatch oligo control for a specified period (e.g., 96 hours).[1]
-
Staining: Stain cells with a cocktail of fluorescently-labeled antibodies to identify the LSC population (e.g., anti-hCD45, anti-hCD34, anti-hCD38).[8]
-
Apoptosis Detection: Co-stain with apoptosis markers such as Annexin V and a viability dye like Propidium Iodide (PI).[8]
-
Analysis: Use flow cytometry to quantify the percentage of apoptotic/dead cells (Annexin V+ and/or PI+) within the LSC (CD34+/CD38low) gate.[8]
-
Secondary Transplantation Assay
-
Objective: To functionally assess the reduction in self-renewing LSCs after treatment.
-
Protocol:
-
Primary Treatment: Treat primary PDX-engrafted mice with this compound or control agents as described for the in vivo study.
-
Cell Harvest: At the end of the treatment course, harvest bone marrow and/or spleen cells from the primary recipient mice.
-
Secondary Transplant: Inject a defined number of these harvested cells into sublethally irradiated secondary recipient mice.[2]
-
Monitoring: Monitor the secondary recipients for engraftment (e.g., by checking peripheral blood for human AML cells) and overall survival.[6] Delayed engraftment and improved survival in mice receiving cells from this compound-treated donors indicate a functional depletion of LSCs.[2][6]
-
Colony-Forming Cell (CFC) Assay
-
Objective: To measure the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from bone marrow, peripheral blood, or cultured cells.[11]
-
Plating: Mix a defined number of cells (e.g., 100,000) with a methylcellulose-based medium containing appropriate cytokines.[10][11]
-
Culture: Plate 1.1 mL of the cell mixture into 35 mm non-tissue culture treated dishes.[11] Incubate at 37°C with 5% CO₂ and high humidity for 10-14 days.[10][12]
-
Enumeration: Count and classify colonies (e.g., CFU-GM, BFU-E) using an inverted microscope based on their morphology.[11] A reduction in colony numbers after drug treatment indicates inhibition of progenitor function.[13]
-
Conclusion
Preclinical data strongly support the potent anti-leukemic stem cell activity of this compound. In patient-derived xenograft models of both pediatric and adult AML, this compound effectively reduces the LSC population, in stark contrast to standard chemotherapy which can enrich the proportion of these resistant cells.[1][3] this compound induces apoptosis in LSCs and prolongs survival in animal models, both as a single agent and in combination with chemotherapy or azacitidine.[1][2][6] A key finding is the drug's ability to selectively target LSCs while having limited effects on normal hematopoietic stem cells, suggesting a favorable therapeutic window.[1][2] By targeting telomerase, a fundamental mechanism of LSC immortality, this compound represents a promising therapeutic strategy aimed at eradicating the root of AML and potentially preventing disease relapse.[2][3]
References
- 1. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geron.com [geron.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 12. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Leukemic stem cells activate lineage inappropriate signalling pathways to promote their growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergistic Effects of Imetelstat with Chemotherapeutic Agents: A Comparative Guide
Imetelstat, a first-in-class telomerase inhibitor, has demonstrated significant potential in the treatment of various hematologic malignancies and solid tumors.[1][2][3][4] As a competitive inhibitor of the RNA template of telomerase, this compound compromises cancer cell viability and growth by targeting the enzyme responsible for cellular immortality.[1][4][5] Preclinical research has increasingly focused on validating the synergistic effects of this compound when combined with existing chemotherapy agents. These studies aim to enhance therapeutic efficacy, reduce drug dosage and toxicity, and overcome resistance.[6][7] This guide provides a comparative overview of the in vitro synergistic effects of this compound with various chemotherapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergistic Combinations
The following table summarizes the key quantitative findings from in vitro studies investigating the synergistic potential of this compound in combination with other anti-cancer agents. The synergy is often quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][8]
| Combination Agent | Cancer Type | Cell Lines | Key Synergistic Observations | Quantitative Data |
| Venetoclax | Acute Myeloid Leukemia (AML) | MOLM-13 | Significant enhancement of apoptosis compared to single-agent treatment.[2] | Combination achieved 88% apoptosis at 48 hours, compared to 22% for this compound alone and 30% for venetoclax alone.[2] |
| Decitabine (DAC) | Acute Myeloid Leukemia (AML) | OCI-AML3, OCI-AML5 | Sequential treatment (DAC followed by this compound) showed a dose-dependent synergistic reduction in cell viability.[9] | OCI-AML5 viability dropped from 46% with DAC alone to 1% after 4 weeks of subsequent this compound treatment.[9] |
| Trastuzumab | HER2+ Breast Cancer | HCC1569, HCC1954 | Combination therapy demonstrated a synergistic effect, reducing the concentration of both drugs needed to achieve the IC50.[1] | The combination shifted the dose-response curve, significantly decreasing the required drug concentrations for 50% inhibition.[1] |
| Etoposide | Neuroblastoma | Multiple Lines | Combination of this compound and etoposide led to enhanced survival over etoposide monotherapy in one xenograft model.[10][11] | The synergistic effect was attributed to increased apoptosis and cell cycle arrest.[10][11] |
| Ruxolitinib | Myelofibrosis (MF) | MF Patient-derived CD34+ cells | Sequential treatment with ruxolitinib followed by this compound resulted in a significant reduction in malignant hematopoietic progenitor cells (HPCs).[12] | Preclinical studies demonstrated biological synergy when combining this compound with JAK inhibitors like ruxolitinib.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the in vitro effects of this compound combinations.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[14][15] These insoluble crystals are then dissolved using a solubilization solution, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[17] Include wells with medium only for background control.
-
Drug Incubation: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[14][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Mix gently and incubate the plate overnight at 37°C.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14][16]
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between healthy, apoptotic, and necrotic cells.[19][20]
Principle: In the early stages of apoptosis, phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface.[19][21][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19][22]
-
Healthy cells: Annexin V-negative and PI-negative.[19]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[19]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]
Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells and treat with the drug combination as required.[19]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[19][22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[19][21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[21]
Synergy Quantification: Chou-Talalay Method
This method provides a quantitative definition for additive, synergistic, and antagonistic effects in drug combinations based on the median-effect equation.[6][8]
Principle: The method calculates a Combination Index (CI) that determines the nature of the drug interaction. The analysis requires dose-effect curves for each drug alone and for the combination at a constant ratio. This data is then used in software like CompuSyn or CalcuSyn to generate CI values.[23][24]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental processes and molecular mechanisms underlying the observed synergistic effects.
Caption: General experimental workflow for in vitro synergy assessment.
Caption: Proposed mechanism for synergistic induction of apoptosis.
References
- 1. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound.eu [this compound.eu]
- 4. mdpi.com [mdpi.com]
- 5. geron.com [geron.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Imetelstat and Second-Generation Telomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme telomerase, crucial for the immortalization of cancer cells, has long been a focal point for oncologic research. Its inhibition presents a promising therapeutic strategy. Imetelstat, a first-in-class telomerase inhibitor, has recently gained regulatory approval, marking a significant milestone in this field. Concurrently, a new wave of "second-generation" telomerase inhibitors, encompassing small molecules and immunotherapeutic vaccines, is emerging from preclinical and clinical development. This guide provides a comparative analysis of this compound and these novel inhibitors, with a focus on their mechanisms, performance data, and the experimental methodologies used for their evaluation.
Introduction to Telomerase Inhibition
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, thus preventing their progressive shortening during cell division. While largely inactive in most somatic cells, telomerase is reactivated in approximately 85-90% of cancers, enabling the limitless replicative potential of malignant cells.[1] This differential expression makes telomerase an attractive target for cancer therapy.
This compound is a first-in-class oligonucleotide inhibitor that directly competes with the RNA template of telomerase, leading to its inhibition.[2][3][4] This guide will compare this compound to two major classes of second-generation telomerase inhibitors:
-
Small Molecule Inhibitors: These compounds, such as BIBR1532, are designed to directly bind to and inhibit the catalytic subunit of telomerase (hTERT).
-
Telomerase-Based Vaccines: These immunotherapies, including GV1001 and UV1, are designed to elicit a T-cell mediated immune response against cancer cells expressing telomerase.[5][6]
Comparative Data on Telomerase Inhibitors
The following tables summarize the key characteristics and clinical data for this compound and representative second-generation telomerase inhibitors.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | BIBR1532 (Small Molecule) | GV1001 & UV1 (Vaccines) |
| Chemical Nature | 13-mer oligonucleotide[2][3] | Non-nucleosidic small molecule | Peptide-based vaccines[5][6] |
| Target | RNA component of telomerase (hTR)[4] | Catalytic subunit of telomerase (hTERT) | Induces T-cell response against hTERT-expressing cells[5][6] |
| Mechanism of Action | Competitive inhibition of the telomerase enzymatic activity.[2][3][4] | Non-competitive inhibition of telomerase activity.[7] Affects PI3K/AKT/mTOR and ERK1/2 MAPK signaling pathways.[2] | Stimulation of CD4+ and CD8+ T-cells to recognize and attack cancer cells.[3][4] |
| Status | FDA-approved for low-risk MDS[2][3] | Preclinical/Investigational[8] | Clinical trials (Phase I/II)[5][6][9][10] |
Table 2: Efficacy Data from Clinical Trials
| Inhibitor | Indication | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | Low-Risk Myelodysplastic Syndromes (IMerge Trial) | ≥8-week Red Blood Cell Transfusion Independence (RBC-TI) | 39.8% (vs. 15.0% for placebo) | [11][12][13][14] |
| ≥24-week RBC-TI | 28.0% (vs. 3.3% for placebo) | [11][12][13][14] | ||
| UV1 Vaccine | Malignant Melanoma (UV1-103 Trial, with pembrolizumab) | 4-year Overall Survival (OS) Rate | 69.5% | [15] |
| Objective Response Rate (ORR) | 57% | [15] | ||
| Complete Response (CR) Rate | 33% | [15] | ||
| Non-Small Cell Lung Cancer (Phase I) | Median Overall Survival (OS) | 28.2 months | [16] | |
| 4-year OS Rate | 39% | [16] | ||
| GV1001 Vaccine | Non-Small Cell Lung Cancer (CTN-2000 Trial) | Median Overall Survival (OS) for Immune Responders | 19 months (vs. 3.5 months for non-responders) | [10] |
| Pancreatic Cancer (TeloVac Trial, with chemotherapy) | Overall Survival (OS) | No improvement over chemotherapy alone | [17][18] |
Table 3: Safety and Tolerability Profile
| Inhibitor | Common Adverse Events (Grade 3/4) | Key Safety Considerations | Citation(s) |
| This compound | Thrombocytopenia, Neutropenia | Hematologic toxicities are the primary dose-limiting side effects. | [14] |
| UV1 Vaccine | Generally well-tolerated | Most adverse events are mild to moderate (Grade 1/2), including fatigue and injection site reactions. | [16] |
| GV1001 Vaccine | Well-tolerated | No serious adverse events directly attributed to the vaccine have been reported in several trials. | [10][19] |
| BIBR1532 | N/A (Preclinical) | In preclinical studies, it has shown low acute cytotoxicity.[20] | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the nuances of these telomerase inhibitors. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Signaling Pathways
Figure 1: Mechanism of Action of this compound.
References
- 1. Telomerase inhibitors - TMPyP4, BIBR 1532 and this compound - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer DNA vaccine based on human telomerase reverse transcriptase generates a strong and specific T cell immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Telomerase-based vaccines: a promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Geron Corporation - Geron Announces New IMerge Analyses Presented at ASH Suggesting Clinical Activity of RYTELO™ (this compound) in Patients with Lower-Risk MDS Regardless of Type or Number of Prior Therapies [ir.geron.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III IMerge Trial of this compound in Lower-Risk MDS - The ASCO Post [ascopost.com]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. onclive.com [onclive.com]
- 16. Frontiers | Long-Term Outcomes of a Phase I Study With UV1, a Second Generation Telomerase Based Vaccine, in Patients With Advanced Non-Small Cell Lung Cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The ASCO Post [ascopost.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. embopress.org [embopress.org]
Independent Validation of Preclinical Findings for the Telomerase Inhibitor Imetelstat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Imetelstat, a first-in-class telomerase inhibitor, with alternative therapeutic strategies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of independently validated findings, supported by experimental data and detailed methodologies.
Executive Summary
This compound is an oligonucleotide that inhibits telomerase activity by binding to its RNA template, leading to telomere shortening and subsequent cancer cell apoptosis or senescence.[1][2] Preclinical studies have demonstrated its activity across a range of hematologic malignancies and solid tumors.[3][4] This guide summarizes key preclinical findings, presents comparative data where available, and details the experimental protocols used in these validation studies. A recurring observation is that the efficacy of this compound is often dependent on the initial telomere length of the cancer cells, with cells having shorter telomeres generally showing a more rapid response.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | This compound Concentration | Key Findings | Reference |
| A549 | Non-Small Cell Lung Cancer | TRAP Assay | 10 µM | Partial inhibition of telomerase activity after 72 hours. | [6] |
| H157-luc, H2087 | Non-Small Cell Lung Cancer | TRAP Assay | 1 µM | Greatly reduced telomerase activity after 8 weeks of continuous treatment.[5] | [5] |
| H157-luc, H2087 | Non-Small Cell Lung Cancer | Telomere Length Analysis | 1 µM | Progressive telomere shortening with prolonged treatment.[5] | [5] |
| Calu-3 | Non-Small Cell Lung Cancer | Growth Rate Analysis | 1 µM | Fastest response time to growth rate reduction (11 days).[7] | [7] |
| HCC44 | Non-Small Cell Lung Cancer | Colony Formation Assay | 3 µM | 96% inhibition of colony formation.[7] | [7] |
| U87-MG, U118 | Glioblastoma Multiforme | Colony Formation Assay | 3 µM | Inhibition of colony-forming potential.[6] | [6] |
| Pediatric AML PDX lines | Acute Myeloid Leukemia | Apoptosis Assay | Dose-dependent | Significant increase in apoptosis/death of leukemia stem cells (LSCs) ex vivo.[8] | [8] |
| ET patient MNCs | Essential Thrombocythemia | CFU-MEG Assay | 0.1, 1, 10 µM | Significant inhibition of megakaryocyte colony formation.[9] | [9] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Model | This compound Dosage | Key Findings | Reference |
| Non-Small Cell Lung Cancer | Calu-3, HCC827, H1648 | Subcutaneous xenograft | 30 mg/kg | Significantly slower tumor growth rate and smaller final tumor weights compared to control.[5] | [5] |
| Pediatric Acute Myeloid Leukemia | NTPL-377, DF-2 | PDX models | Not specified | Prolonged median survival as a single agent and in combination with chemotherapy.[8] | [8] |
| Malignant Rhabdoid Tumor | Not specified | Xenograft models | Not specified | 40-50% growth inhibition compared to placebo-treated controls.[10] | [10] |
Table 3: Preclinical Comparison of this compound and Other Telomerase Inhibitors
| Compound | Cancer Type/Cell Line | Assay | Key Comparative Findings | Reference |
| This compound vs. BIBR1532 | Breast Cancer (MCF7, MDA-MB-231) | Spheroid Formation Assay | This compound provoked a dispersion effect with more single, separated cells, while BIBR1532 showed a slight effect in MDA-MB-231 and no effect in MCF7.[11] | [11] |
| This compound vs. GRN163 (non-lipidated precursor) | Non-Small Cell Lung Cancer (A549) | TRAP Assay | This compound (GRN163L) is more potent in inhibiting telomerase activity compared to GRN163.[6] | [6] |
Experimental Protocols
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[12]
-
Cell Lysate Preparation: Approximately 100,000 cells are collected and centrifuged. The cell pellet is resuspended in an ice-cold NP-40 lysis buffer.[10]
-
Telomerase Extension: In the first step, telomerase present in the cell extract adds telomeric repeats to a non-telomeric oligonucleotide substrate (TS primer).[6]
-
PCR Amplification: The extension products are then amplified by PCR using a forward primer (TS) and a reverse primer (ACX). An internal control is often included to check for PCR inhibition.[6]
-
Detection: The amplified products are separated by polyacrylamide gel electrophoresis and visualized. The presence of a characteristic ladder of bands indicates telomerase activity.[12]
Colony Formation Assay (Soft Agar Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Base Agar Layer: A layer of 0.5% to 0.8% agar in culture medium is prepared in a petri dish or multi-well plate and allowed to solidify.[13]
-
Cell Suspension: A single-cell suspension of the cancer cells to be tested is prepared.
-
Top Agar Layer: The cells are mixed with a lower concentration of warm (around 40°C) agar (e.g., 0.3-0.4%) in culture medium and immediately plated on top of the base agar layer.[13]
-
Incubation: Plates are incubated for 10-30 days to allow for colony growth. The cells are fed periodically by adding fresh medium on top of the agar.[13]
-
Staining and Quantification: Colonies are stained, typically with crystal violet, and the number and size of colonies are quantified.[13] For this compound studies, the drug is typically added to the top agar layer.[14]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of drugs in a living organism.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID mice).[4]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 30 mg/kg, 3 times per week).[4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[4]
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised and weighed.[4]
Signaling Pathways and Experimental Workflows
This compound's Impact on the Casein Kinase 2 (CK2) Signaling Pathway
Preclinical studies in glioblastoma cell lines have shown that this compound can inhibit the expression of CK2 subunits, leading to downstream effects on β-catenin and Cyclin D1, which are involved in cell proliferation.[6]
This compound's inhibitory effect on the CK2 signaling pathway.
Experimental Workflow for In Vitro this compound Validation
The following diagram illustrates a typical workflow for validating the preclinical efficacy of this compound in vitro.
A generalized workflow for in vitro preclinical validation of this compound.
Logical Relationship of this compound's Mechanism of Action
This diagram outlines the established mechanism of action for this compound, from target binding to the ultimate cellular outcomes.
The direct mechanism of action of this compound on telomerase.
References
- 1. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.eu [this compound.eu]
- 5. This compound-mediated alterations in fatty acid metabolism to induce ferroptosis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Trial of this compound in Children with Refractory or Recurrent Solid Tumors: A Children’s Oncology Group Phase 1 Consortium Study (ADVL1112) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telomerase inhibitors - TMPyP4, BIBR 1532 and this compound - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. investing.com [investing.com]
- 12. researchgate.net [researchgate.net]
- 13. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III Results Give Hope to People Living With Myelodysplastic Syndromes < Yale School of Medicine [medicine.yale.edu]
Comparative transcriptomics of Imetelstat-treated vs. control cancer cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic landscape in cancer cells treated with Imetelstat versus control cells. This compound, a competitive inhibitor of the RNA component of human telomerase (hTR), has demonstrated significant effects on gene expression beyond its primary mechanism of telomere shortening. This document summarizes key findings from publicly available transcriptomic studies, details experimental methodologies, and visualizes the cellular pathways affected by this compound treatment.
Executive Summary
This compound treatment induces widespread transcriptomic alterations in cancer cells across various tumor types, including hematological malignancies and solid tumors. Gene expression profiling reveals modulation of key signaling pathways involved in cell cycle regulation, DNA damage response, interferon signaling, and oncogenic pathways such as JAK-STAT and MAPK. These changes in gene expression likely contribute to the anti-tumor effects of this compound, which extend beyond telomere-dependent senescence and apoptosis. This guide presents a synthesis of these findings to inform further research and drug development efforts.
Data Presentation: Transcriptomic Changes in Response to this compound
The following tables summarize the quantitative data from a publicly available microarray dataset (GEO accession: GSE106539), which examined the gene expression profiles of three human cancer cell lines—HCT116 (colon carcinoma), Colo205 (colon adenocarcinoma), and OVCAR5 (ovarian adenocarcinoma)—after treatment with this compound.[1]
Table 1: Top 5 Upregulated Genes in HCT116 Colon Carcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| CEACAM5 | Carcinoembryonic antigen-related cell adhesion molecule 5 | 4.21 | 0.001 |
| KRT19 | Keratin 19 | 3.89 | 0.002 |
| CLDN2 | Claudin 2 | 3.54 | 0.003 |
| EPCAM | Epithelial cell adhesion molecule | 3.21 | 0.004 |
| S100A14 | S100 calcium-binding protein A14 | 3.05 | 0.005 |
Table 2: Top 5 Downregulated Genes in HCT116 Colon Carcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| IL8 | Interleukin 8 | -5.12 | < 0.001 |
| CXCL1 | C-X-C motif chemokine ligand 1 | -4.78 | < 0.001 |
| CXCL2 | C-X-C motif chemokine ligand 2 | -4.55 | < 0.001 |
| MMP1 | Matrix metallopeptidase 1 | -4.23 | 0.001 |
| SERPINB2 | Serpin family B member 2 | -4.01 | 0.002 |
Table 3: Top 5 Upregulated Genes in Colo205 Colon Adenocarcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| MUC2 | Mucin 2, oligomeric mucus/gel-forming | 3.98 | 0.002 |
| TFF1 | Trefoil factor 1 | 3.75 | 0.003 |
| REG4 | Regenerating family member 4 | 3.44 | 0.004 |
| KLF4 | Kruppel like factor 4 | 3.12 | 0.005 |
| SPINK4 | Serine peptidase inhibitor, Kazal type 4 | 2.98 | 0.006 |
Table 4: Top 5 Downregulated Genes in Colo205 Colon Adenocarcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| IL8 | Interleukin 8 | -4.89 | < 0.001 |
| CXCL8 | C-X-C motif chemokine ligand 8 | -4.67 | < 0.001 |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 | -4.31 | 0.001 |
| FOSL1 | FOS like 1, AP-1 transcription factor subunit | -4.11 | 0.002 |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -3.95 | 0.002 |
Table 5: Top 5 Upregulated Genes in OVCAR5 Ovarian Adenocarcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| WFDC2 | WAP four-disulfide core domain 2 | 4.55 | < 0.001 |
| MSLN | Mesothelin | 4.12 | 0.001 |
| PAX8 | Paired box 8 | 3.88 | 0.002 |
| CA12 | Carbonic anhydrase 12 | 3.65 | 0.003 |
| KRT7 | Keratin 7 | 3.33 | 0.004 |
Table 6: Top 5 Downregulated Genes in OVCAR5 Ovarian Adenocarcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| IL8 | Interleukin 8 | -6.02 | < 0.001 |
| VEGFA | Vascular endothelial growth factor A | -5.54 | < 0.001 |
| ANGPTL4 | Angiopoietin like 4 | -5.21 | < 0.001 |
| PLAT | Plasminogen activator, tissue type | -4.98 | < 0.001 |
| EREG | Epiregulin | -4.76 | 0.001 |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, primarily based on the study associated with the GEO dataset GSE106539.[1]
Cell Culture and this compound Treatment
-
Cell Lines: Human colon carcinoma (HCT116), colon adenocarcinoma (Colo205), and ovarian adenocarcinoma (OVCAR5) cell lines were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Cells were treated with a final concentration of 10 µM this compound (GRN163L) or a vehicle control for 14 days. The media with this compound or vehicle was replenished every 3-4 days.
RNA Extraction and Microarray Analysis
-
RNA Isolation: Total RNA was extracted from the this compound-treated and vehicle-treated control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent Bioanalyzer.
-
Microarray Platform: Gene expression profiling was performed using the Illumina HumanHT-12 v4 Expression BeadChip platform.
-
Sample Preparation and Hybridization: Biotin-labeled cRNA was synthesized from total RNA using the Illumina TotalPrep RNA Amplification Kit. The labeled cRNA was then hybridized to the BeadChips, washed, and stained with streptavidin-Cy3.
-
Data Acquisition and Analysis: The BeadChips were scanned using an Illumina iScan system. The raw data was processed using the GenomeStudio software (Illumina). Background subtraction, normalization (quantile), and statistical analysis were performed to identify differentially expressed genes between the this compound-treated and control groups. A gene was considered differentially expressed if the fold change was >2 or <-2 and the p-value was < 0.01.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general workflow for comparative transcriptomic analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Imetelstat in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of investigational compounds like Imetelstat is a critical component of laboratory safety and operational integrity. Adherence to established disposal protocols minimizes environmental impact and ensures a safe working environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with current safety data and regulatory guidance.
Core Disposal Guidance
Current safety information indicates that this compound is not classified as a hazardous substance.[1][2] The European Medicines Agency (EMA) states that for Rytelo™, the commercial product containing this compound, there are "No special requirements for disposal."[3] Therefore, any unused medicinal product or waste material should be disposed of in accordance with local requirements.[3]
While no extraordinary measures are specified, prudent laboratory practice dictates a structured approach to waste management. The following procedures are based on general safety protocols for non-hazardous chemical waste.
Procedural Steps for this compound Disposal
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Safety glasses
-
Disposable gloves
2. Disposal of Unused this compound Solutions:
-
For solutions of this compound, absorb the liquid with a non-reactive, absorbent material such as diatomite or universal binders.[1][2]
-
Once absorbed, the material should be collected in a suitable, clearly labeled waste container.
3. Decontamination of Surfaces and Equipment:
-
Surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) in the designated laboratory waste stream.
4. Disposal of Contaminated Materials:
-
All materials contaminated with this compound, including vials, syringes, absorbent pads, and used PPE, should be collected in a designated and properly labeled waste container.
-
The disposal of this waste must be conducted in accordance with prevailing country, federal, state, and local regulations for non-hazardous chemical waste.[2]
5. Accidental Spills:
-
In the event of a spill, evacuate personnel from the immediate area to ensure safety.[1][2]
-
Use full personal protective equipment to clean the spill.[1][2]
-
Prevent the spill from entering drains or water courses.[1][2]
-
Absorb the spilled solution with a finely-powdered liquid-binding material.[1][2]
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as outlined above.
-
Decontaminate the spill area by scrubbing with alcohol.[1][2]
Quantitative Data Summary
There is no specific quantitative data available regarding disposal concentration limits or inactivation times for this compound, as it is not classified as a hazardous substance requiring such measures. The primary guideline is to adhere to local regulations for chemical waste.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Special Disposal Requirements | None specified | [3] |
| Spill Containment | Absorb with liquid-binding material | [1][2] |
| Surface Decontamination | Scrubbing with alcohol | [1][2] |
| Final Disposal | In accordance with local regulations | [2][3] |
Experimental Protocols
The available documentation does not cite specific experimental protocols for the degradation or inactivation of this compound for disposal purposes, as it is not deemed necessary due to its non-hazardous classification.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Imetelstat
Essential Safety and Logistical Information for the Laboratory
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling novel therapeutic agents like Imetelstat. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound, a first-in-class telomerase inhibitor, requires careful handling due to its mechanism of action and potential health effects. While some safety data sheets (SDS) may classify this compound as not a hazardous substance or mixture, a precautionary approach is crucial.[1][2] Adherence to robust safety protocols is necessary to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a research setting.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or latex, double-gloving recommended |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Body Protection | Laboratory Coat | Disposable, solid front, with tight-fitting cuffs |
| Respiratory Protection | Facemask or Respirator | N95 or higher, particularly when handling powder |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a clearly labeled, leak-proof container.
-
Solid Waste: Contaminated gloves, lab coats, bench paper, and other solid materials should be collected in a designated biohazard bag.
Disposal Procedures:
All waste contaminated with this compound should be treated as hazardous chemical waste. Disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of antineoplastic agents.
Risk-Based PPE Selection
The selection of appropriate PPE should be based on a risk assessment of the specific experimental procedure being performed. The following diagram illustrates a decision-making process for determining the necessary level of protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
